TAPI-2
Description
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-RMTCENKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAPI-2 as a TNF-α Converting Enzyme (TACE) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular focus on its activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in inflammation, immunology, and drug development.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Its dysregulation is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α is initially synthesized as a 26 kDa transmembrane precursor protein (pro-TNF-α). The release of the soluble, biologically active 17 kDa form of TNF-α is mediated by the proteolytic cleavage of its extracellular domain by TACE (ADAM17), a membrane-bound zinc-dependent metalloproteinase.[2]
Inhibition of TACE represents a promising therapeutic strategy to modulate TNF-α activity and thereby ameliorate inflammatory conditions. This compound (TNF Protease Inhibitor-2) has emerged as a valuable research tool for studying the physiological and pathological roles of TACE. It is a broad-spectrum inhibitor of MMPs and ADAMs.[3] This guide provides an in-depth look at the biochemical properties, mechanism of action, and experimental applications of this compound.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-((R)-2-(N-hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-leucyl-L-tryptophanamide | N/A |
| Molecular Formula | C₁₉H₃₇N₅O₅ | |
| Molecular Weight | 415.53 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol.[3] Limited solubility in aqueous solutions. | [3] |
| Storage | Store as a solid at -20°C. Solutions are unstable and should be prepared fresh.[2] | [2] |
Mechanism of Action
This compound is a hydroxamate-based metalloproteinase inhibitor. The hydroxamic acid moiety (-CONHOH) chelates the active site zinc ion essential for the catalytic activity of TACE and other metalloproteinases, thereby preventing substrate cleavage. By inhibiting TACE, this compound blocks the shedding of the extracellular domain of pro-TNF-α, leading to a reduction in the levels of soluble, active TNF-α.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and specificity of this compound against TACE and other metalloproteinases are critical parameters for its application in research.
Table 1: Inhibitory Potency of this compound against TACE (ADAM17)
| Parameter | Value | Reference |
| Kᵢ | 120 nM |
Table 2: Selectivity Profile of this compound against a Panel of Metalloproteinases
| Enzyme | IC₅₀ / Kᵢ | Enzyme Family | Reference |
| MMPs (general) | IC₅₀ = 20 µM | MMP | [3] |
| hmeprin α | IC₅₀ = 1.5 ± 0.27 nM | Meprin | [4] |
| hmeprin β | IC₅₀ = 20 ± 10 µM | Meprin | [4] |
Note: More comprehensive selectivity data against a wider panel of individual MMPs is needed for a complete profile.
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays utilizing this compound.
In Vitro TACE Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the inhibitory activity of this compound against TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Prepare TACE solution: Dilute the recombinant TACE in Assay Buffer to the desired working concentration.
-
Assay setup:
-
To test wells, add 50 µL of the diluted this compound solutions.
-
To the positive control wells, add 50 µL of Assay Buffer.
-
To the negative control (no enzyme) wells, add 100 µL of Assay Buffer.
-
-
Enzyme addition: Add 50 µL of the diluted TACE solution to the test and positive control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add 100 µL of the substrate solution to all wells.
-
Kinetic measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
LPS-Induced TNF-α Release Assay in Macrophages
This protocol details a cell-based assay to evaluate the effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[5]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plate
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight at 37°C, 5% CO₂.[5]
-
This compound pre-treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
LPS stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add the LPS solution to the wells to a final concentration of 10-100 ng/mL.[5]
-
For the unstimulated control, add medium without LPS.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant collection: Carefully collect the cell culture supernatants from each well.
-
TNF-α measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell viability assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity of this compound.
-
Data analysis:
-
Normalize the TNF-α concentrations to the cell viability data.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This section provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.[6][7]
Animals:
-
DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
Induction of Arthritis:
-
Primary immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
This compound Administration (Prophylactic or Therapeutic):
-
Vehicle: Prepare a suitable vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).
-
Dosing: Based on preliminary studies and literature on similar compounds, a starting dose range of 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) once or twice daily, can be explored.
-
Prophylactic regimen: Begin this compound administration from Day 20 (before the onset of clinical signs) until the end of the study.
-
Therapeutic regimen: Begin this compound administration upon the onset of clinical signs of arthritis (e.g., clinical score ≥ 2).
Assessment of Arthritis:
-
Clinical score: Monitor mice daily for signs of arthritis in each paw, using a scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker analysis: Collect blood samples to measure serum levels of TNF-α and other inflammatory cytokines by ELISA.
Data Analysis:
-
Compare the mean clinical scores, paw thickness, and histopathological scores between the this compound treated groups and the vehicle control group.
-
Analyze the serum cytokine levels to determine the effect of this compound on systemic inflammation.
Signaling Pathway Visualization
The following diagram illustrates the central role of TACE in the TNF-α signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of TACE and other metalloproteinases in health and disease. Its ability to potently inhibit the release of soluble TNF-α makes it particularly useful for studies on inflammatory processes. This technical guide provides a foundation of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the effective design and execution of their studies. Further characterization of its in vivo efficacy and selectivity will continue to refine its utility as a research compound and may inform the development of more specific TACE inhibitors for therapeutic applications.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on type II collagen induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TAPI-2: A Technical Guide to its Inhibition of Matrix Metalloproteinases and ADAMs
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAPI-2, or TNF Protease Inhibitor-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a hydroxamate-based small molecule, its primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these metalloproteinases. This inhibitory action disrupts key signaling pathways, including the Notch and Epidermal Growth Factor Receptor (EGFR) pathways, which are crucial in various physiological and pathological processes such as cell proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in the remodeling of the extracellular matrix and the shedding of cell surface proteins. Dysregulation of these enzymes is implicated in a wide range of diseases, including cancer, arthritis, and cardiovascular diseases. This compound has emerged as a valuable research tool for studying the physiological and pathological roles of these proteases due to its broad-spectrum inhibitory activity. This guide serves as a technical resource for researchers utilizing this compound, providing detailed methodologies and a summary of its known inhibitory characteristics.
This compound: Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[(2R)-2-[[(Hydroxyamino)carbonyl]methyl]-4-methylpentanoyl]-L-alanyl-N-(2-aminoethyl)-L-alaninamide |
| Synonyms | TNF Protease Inhibitor-2 |
| Molecular Formula | C19H37N5O5 |
| Molecular Weight | 415.53 g/mol |
| CAS Number | 187034-31-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water (5 mg/mL)[1] |
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a broad inhibitory spectrum against various MMPs and ADAMs. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
| Target Enzyme | IC50 | Ki | Reference(s) |
| General MMPs | 20 µM | - | [2] |
| ADAM8 | - | 10 µM | [1] |
| ADAM10 | - | 3 µM | [1] |
| ADAM12 | - | 100 µM | [1] |
| ADAM17 (TACE) | 10 µM (for PMA-induced shedding) | 0.12 µM | [1] |
| Meprin α subunit | 1.5 ± 0.27 nM | - | [2] |
| Meprin β subunit | 20 ± 10 µM | - | [2] |
| Angiotensin Converting Enzyme (ACE) | 18 µM | - | [3] |
Signaling Pathways Modulated by this compound
This compound's primary impact on cellular signaling stems from its potent inhibition of ADAM17/TACE. ADAM17 is a critical sheddase for a variety of cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the Notch receptor. By blocking this shedding, this compound can effectively downregulate these signaling pathways.
Inhibition of the Notch Signaling Pathway
ADAM17 is one of the proteases responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. Inhibition of ADAM17 by this compound prevents this cleavage, leading to a reduction in the generation of the Notch Intracellular Domain (NICD) and subsequent downregulation of Notch target genes like HES-1.[2][4][5]
This compound inhibits ADAM17-mediated Notch receptor cleavage.
Inhibition of the EGFR Signaling Pathway
ADAM17 is a key sheddase for several EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin.[6][7] By preventing the release of these ligands from the cell surface, this compound inhibits the activation of the EGFR and its downstream signaling cascades, which are involved in cell proliferation and survival.
This compound blocks EGFR ligand shedding by inhibiting ADAM17.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a continuous assay to determine the inhibitory potency of this compound against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.
Workflow:
Workflow for determining MMP inhibition by this compound.
Materials:
-
Purified, active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the active MMP enzyme to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to the blank wells.
-
Add 25 µL of the diluted MMP enzyme to the control and inhibitor wells.
-
Add 25 µL of serially diluted this compound (in assay buffer) to the inhibitor wells. Add 25 µL of assay buffer with the corresponding DMSO concentration to the control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorogenic substrate (diluted in assay buffer to the desired final concentration, typically at or below the Km value) to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Record the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Western Blot Analysis of Notch and EGFR Signaling
This protocol outlines the steps to analyze the effect of this compound on the activation of the Notch and EGFR signaling pathways by detecting the levels of key downstream proteins.
Workflow:
General workflow for Western blot analysis.
Materials:
-
Cell line expressing the target proteins (e.g., HEK293 for Notch, A431 for EGFR)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1 (NICD), anti-HES-1, anti-phospho-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period. For EGFR studies, stimulate with a ligand like EGF after this compound pre-incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total protein levels).
-
Cell-Based TGF-α Shedding Assay
This assay measures the ability of this compound to inhibit the shedding of a cell surface protein, in this case, an alkaline phosphatase (AP)-tagged TGF-α.
Materials:
-
HEK293 cells
-
Plasmid encoding AP-tagged TGF-α
-
Transfection reagent
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other shedding stimulus
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the AP-TGF-α plasmid.
-
-
Cell Treatment:
-
After 24-48 hours, re-seed the transfected cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate shedding by adding PMA to the wells.
-
-
Sample Collection and Measurement:
-
After the desired incubation time (e.g., 1-2 hours), carefully collect the conditioned medium from each well.
-
Add the alkaline phosphatase substrate to the conditioned medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TGF-α shedding for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a versatile and potent inhibitor of MMPs and ADAMs, making it an invaluable tool for studying the roles of these proteases in health and disease. Its ability to modulate key signaling pathways like Notch and EGFR provides a mechanism to investigate the downstream consequences of inhibiting metalloproteinase activity. The experimental protocols provided in this guide offer a framework for researchers to characterize the inhibitory effects of this compound and to explore its potential applications in various research contexts. A thorough understanding of its inhibitory profile and its effects on cellular signaling is essential for the effective design and interpretation of experiments utilizing this compound.
References
- 1. Notch1/Hes1-PTEN/AKT/IL-17A feedback loop regulates Th17 cell differentiation in mouse psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound this compound, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Selective Use of ADAM10 and ADAM17 in Activation of Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
TAPI-2 Inhibitor: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAPI-2, a hydroxamate-based broad-spectrum inhibitor, has garnered significant attention in biomedical research for its potent inhibitory activity against matrix metalloproteinases (MMPs) and members of the A Disintegrin and Metalloproteinase (ADAM) family, with a particular emphasis on TNF-α converting enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, impact on critical signaling pathways, and its applications in experimental models. Quantitative data on its inhibitory potency are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's molecular interactions and cellular effects.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play crucial roles in a myriad of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Their enzymatic activity leads to the cleavage of extracellular matrix components and the shedding of cell surface proteins, thereby modulating cell-cell and cell-matrix interactions and influencing cellular signaling. This compound (TNF Protease Inhibitor-2) has emerged as a valuable research tool for elucidating the roles of these proteases. Its ability to broadly inhibit MMP and ADAM activity allows for the investigation of the functional consequences of proteolytic shedding in various biological systems.
Mechanism of Action
This compound functions as a competitive inhibitor by chelating the active site zinc ion within the catalytic domain of MMPs and ADAMs through its hydroxamate group. This interaction reversibly blocks the substrate-binding cleft, preventing the proteolytic processing of their respective substrates. The broad-spectrum nature of this compound allows it to inhibit a range of these proteases, making it a powerful tool for studying processes where multiple sheddases may be involved.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized against a variety of MMPs and ADAMs. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative basis for its application in experimental design.
| Target Enzyme | Inhibitor Constant (Ki) | IC50 | Reference(s) |
| TACE (ADAM17) | 120 nM | - | [1] |
| ADAM8 | 10 µM | - | [2] |
| ADAM10 | 3 µM | - | [2] |
| ADAM12 | 100 µM | - | [2] |
| General MMPs | - | 20 µM | [3] |
| Hmeprin α subunit | - | 1.5 ± 0.27 nM | [3] |
| Hmeprin β subunit | - | 20 ± 10 µM | [3] |
| PMA-induced protein shedding | - | 10 µM | [2] |
Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various proteases.
Impact on Cellular Signaling Pathways
This compound's inhibition of TACE/ADAM17 has profound effects on key signaling pathways that regulate cell proliferation, differentiation, and survival, most notably the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that is critical for development and tissue homeostasis. The activation of Notch receptors involves a series of proteolytic cleavages. While ADAM10 is considered the primary sheddase for ligand-dependent Notch activation, ADAM17 can also mediate Notch cleavage under certain conditions[4][5]. By inhibiting ADAM17, this compound can modulate Notch signaling. Experimental evidence has shown that treatment with this compound leads to a dramatic decrease in the protein levels of the Notch Intracellular Domain (NICD) and its downstream target, HES-1[2].
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. The activation of EGFR is initiated by the binding of its ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). These ligands are synthesized as transmembrane precursors and are released from the cell surface through proteolytic cleavage, a process known as shedding, which is primarily mediated by TACE/ADAM17[6][7]. This compound has been shown to effectively block the shedding of these EGFR ligands, thereby attenuating downstream EGFR signaling[6][7]. This leads to a reduction in the activation of downstream effectors such as the MAPK pathway[6].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the protein levels of key components in the Notch and EGFR signaling pathways.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Appropriate cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NICD, anti-Hes-1, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a versatile and potent inhibitor of MMPs and ADAMs, with significant effects on the Notch and EGFR signaling pathways. Its ability to block the proteolytic shedding of key signaling molecules makes it an invaluable tool for studying a wide range of biological processes, from cancer progression to inflammation. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development, enabling a deeper understanding of the roles of metalloproteinases in health and disease.
References
- 1. TAPI 2 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epidermal ADAM17 is dispensable for Notch activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TAPI-2: A Technical Guide to its Role in Ectodomain Shedding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectodomain shedding is a critical post-translational modification process, mediated by metalloproteinases, that regulates the function of a vast array of transmembrane proteins. This process releases the extracellular domain of these proteins from the cell surface, impacting cellular signaling, adhesion, and communication. A key family of enzymes responsible for this are the A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). TAPI-2 (TNF Protease Inhibitor-2) is a potent, broad-spectrum hydroxamate-based inhibitor of these metalloproteinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and its role in modulating the shedding of key substrates such as Tumor Necrosis Factor-alpha (TNF-α), L-selectin, and ligands of the Notch signaling pathway. Detailed experimental protocols for studying this compound's effects are provided, along with structured data and visual diagrams to facilitate understanding and application in research and drug development.
Introduction to this compound and Ectodomain Shedding
Ectodomain shedding is a fundamental biological process where the extracellular portion of a membrane-anchored protein is proteolytically cleaved and released from the cell surface.[1] This cleavage is executed by a group of proteases known as sheddases, primarily belonging to the ADAM (A Disintegrin and Metalloproteinase) and MMP (Matrix Metalloproteinase) families.[2][3] Shedding can terminate the function of a cell surface receptor, release a soluble ligand to act on distant cells, or initiate subsequent intramembrane proteolysis, leading to intracellular signaling.[1]
This compound, also known as TNF Protease Inhibitor-2, is a synthetic, hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of both MMPs and certain ADAMs.[2][4] Its primary mechanism involves the chelation of the catalytic zinc ion within the active site of these metalloproteinases, thereby preventing them from cleaving their substrates.[5] this compound is widely used as a research tool to investigate the physiological and pathological roles of ectodomain shedding in processes such as inflammation, cancer progression, and neurodegeneration.[2][6]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of metalloproteinases. The hydroxamate group (-CONHOH) in its structure is critical for its inhibitory activity. This group mimics a peptide bond and coordinates with the zinc ion (Zn²⁺) that is essential for the catalytic activity of MMPs and ADAMs. By binding tightly to the zinc ion in the enzyme's active site, this compound physically obstructs substrate access and prevents the proteolytic cleavage of membrane-bound proteins.
Figure 1. Mechanism of this compound Inhibition of Ectodomain Shedding.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a broad but differential inhibitory profile against various metalloproteinases. Its potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table summarizes the known inhibitory constants for this compound against several key sheddases.
| Enzyme Target | Family | Inhibition Constant | Reference(s) |
| ADAM17 (TACE) | ADAM | Kᵢ = 120 nM | [6] |
| ADAM10 | ADAM | Kᵢ = 3 µM | [6] |
| ADAM8 | ADAM | Kᵢ = 10 µM | [6] |
| ADAM12 | ADAM | Kᵢ = 100 µM | [6] |
| Matrix Metalloproteinases | MMP | IC₅₀ = 20 µM (general) | [2][4] |
| Meprin α subunit | Astacin | IC₅₀ = 1.5 ± 0.27 nM | [2] |
| Meprin β subunit | Astacin | IC₅₀ = 20 ± 10 µM | [2] |
Note: The general IC₅₀ for MMPs suggests lower potency compared to its potent inhibition of ADAM17. Specific IC₅₀ values for individual MMPs (e.g., MMP-1, -2, -9) are not consistently reported in publicly available literature, highlighting its more characterized role as a potent ADAM inhibitor, particularly of ADAM17.
Key Biological Processes Modulated by this compound
By inhibiting ectodomain shedding, this compound has been shown to modulate several critical signaling pathways and cellular functions.
Inhibition of TNF-α Processing
One of the most well-characterized functions of this compound is its ability to inhibit TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is the primary sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, pro-inflammatory form.[2] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, making it a valuable tool for studying inflammatory processes.
Regulation of L-selectin Shedding
L-selectin (CD62L) is a cell adhesion molecule on the surface of leukocytes that mediates their initial tethering and rolling on endothelial cells during inflammation. Upon leukocyte activation, L-selectin is rapidly shed from the cell surface, a process also mediated by ADAM17. This shedding is thought to facilitate the transition from rolling to firm adhesion and subsequent transmigration. This compound has been shown to inhibit the activation-induced shedding of L-selectin, thereby maintaining its expression on the leukocyte surface.[6]
Modulation of Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for cell fate determination. The pathway is activated when a Notch receptor binds to a ligand on an adjacent cell, triggering a series of proteolytic cleavages. The second cleavage (S2) is mediated by an ADAM protease, primarily ADAM10 and, under certain conditions, ADAM17. This cleavage is a prerequisite for the final cleavage by γ-secretase, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to act as a transcriptional regulator. This compound, by inhibiting ADAM17, can block this S2 cleavage, thereby preventing Notch pathway activation.[2] This results in a decrease in the levels of NICD and its downstream target genes, such as Hes1.[2][6]
Figure 2. this compound Inhibition of the Notch Signaling Pathway.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TNF-α Shedding Inhibition Assay by ELISA
This protocol describes a cell-based assay to quantify the inhibition of induced TNF-α shedding by this compound. The amount of soluble TNF-α released into the cell culture supernatant is measured using a sandwich ELISA.
Figure 3. Experimental Workflow for TNF-α Shedding Assay.
Materials:
-
Cell line known to produce TNF-α (e.g., RAW 264.7 murine macrophages, or human THP-1 monocytes differentiated into macrophages).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) for stimulation.
-
Phosphate-Buffered Saline (PBS).
-
Commercial Human or Mouse TNF-α ELISA Kit (follow manufacturer's instructions for reagent preparation).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment: The next day, carefully remove the culture medium. Add 100 µL of fresh serum-free medium containing either this compound (e.g., at a final concentration of 10-20 µM) or a vehicle control (e.g., 0.1% DMSO).[2] Incubate for 1 hour at 37°C.
-
Stimulation: Without removing the inhibitor-containing medium, add LPS to a final concentration of 100 ng/mL to induce TNF-α production and shedding.[7] For negative controls, add vehicle instead of LPS.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells.[1][8] Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA Protocol: a. Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol.[7][9] This typically involves: b. Adding standards and samples to wells pre-coated with a TNF-α capture antibody. c. Incubating to allow TNF-α to bind. d. Washing the wells, then adding a biotin-conjugated detection antibody. e. Incubating, washing, and then adding a streptavidin-HRP conjugate. f. Incubating, washing, and adding a TMB substrate to develop color. g. Stopping the reaction with a stop solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of TNF-α shedding by this compound relative to the vehicle-treated, LPS-stimulated control.
L-selectin Shedding Inhibition Assay by Flow Cytometry
This protocol details the use of flow cytometry to measure the surface expression of L-selectin on leukocytes and assess the inhibitory effect of this compound on its shedding.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.
-
RPMI-1640 medium.
-
This compound (stock solution in DMSO).
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation.[10]
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody (e.g., clone DREG-56 or SK11).[11][12]
-
Appropriate isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate human PBMCs using a density gradient (e.g., Ficoll-Paque). Resuspend cells in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-treatment: Aliquot cells into flow cytometry tubes. Add this compound to the desired final concentration (e.g., 10-20 µM) or vehicle control (0.1% DMSO). Incubate for 30-60 minutes at 37°C.
-
Stimulation: To induce L-selectin shedding, add PMA to a final concentration of 20-50 ng/mL.[10] Leave one set of tubes (both vehicle and this compound treated) unstimulated to serve as baseline controls.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 2 mL of ice-cold FACS buffer to each tube and centrifuging at 400 x g for 5 minutes at 4°C.
-
Antibody Staining: Discard the supernatant. Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated anti-CD62L antibody or the isotype control at the manufacturer's recommended dilution.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C after each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the lymphocyte or neutrophil population based on forward and side scatter properties.
-
Data Analysis: Compare the median fluorescence intensity (MFI) of CD62L staining between the different conditions. A decrease in MFI in the PMA-stimulated vehicle control compared to the unstimulated control indicates shedding. Inhibition of shedding by this compound will be observed as a preservation of high MFI in the PMA-stimulated, this compound-treated sample.
Notch Signaling Inhibition Assay by Western Blot
This protocol describes how to detect the inhibition of Notch1 cleavage by this compound by measuring the levels of the Notch Intracellular Domain (NICD) and the downstream target protein Hes1 via Western blot.
Materials:
-
Cell line expressing Notch1 (e.g., HEK293, Jurkat).
-
This compound (stock solution in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Nuclear extraction kit (optional, for enhanced Hes1 detection).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 24-48 hours.[2]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly on the plate by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. c. (Optional for Hes1): Perform a nuclear/cytoplasmic fractionation using a commercial kit to enrich for the nuclear Hes1 protein. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-NICD or anti-Hes1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (β-actin) to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the band intensity for NICD (~110-120 kDa) and Hes1 (~30 kDa) in this compound treated samples compared to the control indicates inhibition of the Notch pathway.[13]
Conclusion
This compound is an indispensable pharmacological tool for the study of ectodomain shedding. As a potent inhibitor of ADAM17 and a broad-spectrum inhibitor of other metalloproteinases, it allows for the precise dissection of shedding-dependent cellular processes. Its ability to block the release of key signaling molecules like TNF-α and to modulate fundamental pathways such as Notch signaling underscores its importance in inflammation, immunology, and developmental biology research. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to investigate and target ectodomain shedding in various physiological and pathological contexts.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.cn [abcam.cn]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. CD62L (L-Selectin) Monoclonal Antibody (SK11), FITC (11-0625-42) [thermofisher.com]
- 12. Selectin L Antibodies for Flow Cytometry - Antibody Resource Page [antibodyresource.com]
- 13. Anti-activated Notch1 antibody (ab52301) | Abcam [abcam.com]
- 14. Notch Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. HES1 (D6P2U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
TAPI-2 in Cancer Signaling: A Technical Guide to a Key Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-2 (Tumor Necrosis Factor-α Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of metalloproteinases, with significant activity against members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17, also known as TNF-α Converting Enzyme (TACE).[1] This hydroxamate-based small molecule has emerged as a critical tool in cancer research for its ability to modulate key signaling pathways that drive tumor progression, proliferation, and survival. By inhibiting the "shedding" of a wide range of cell surface proteins, this compound provides a mechanism to intercept oncogenic signals at their origin. This technical guide provides an in-depth overview of this compound's targets in cancer signaling, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Ectodomain Shedding
The primary mechanism of this compound in cancer biology revolves around its inhibition of ectodomain shedding. This process, mediated by sheddases like ADAM17, involves the proteolytic cleavage and release of the extracellular domain of transmembrane proteins.[2] This release can have profound effects on cell signaling:
-
Activation of Receptor Tyrosine Kinases (RTKs): Shedding of RTK ligands, such as those for the Epidermal Growth Factor Receptor (EGFR), transforms them into soluble agonists that can act in an autocrine or paracrine manner to persistently activate downstream pro-survival and proliferative pathways.[3][4]
-
Modulation of Inflammatory Signaling: The release of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) from the cell surface is a critical step in inflammatory signaling, which is often dysregulated in the tumor microenvironment.[2][5]
-
Alteration of Cell Adhesion and Migration: Shedding can affect cell-cell and cell-matrix interactions, influencing cancer cell invasion and metastasis.
This compound, by binding to the active site of metalloproteinases like ADAM17, prevents this cleavage, thereby maintaining these critical signaling molecules in their inactive, membrane-tethered state.
Key Cancer Signaling Pathways Targeted by this compound
The ADAM17-EGFR Axis
A pivotal role of this compound in cancer is its potent inhibition of ADAM17-mediated shedding of EGFR ligands.[3][6] Several EGFR ligands are substrates for ADAM17, and their release is a key driver of EGFR pathway activation in many cancers.[4][7]
Key EGFR Ligands Cleaved by ADAM17 and Inhibited by this compound:
-
Amphiregulin (AREG): this compound has been shown to significantly reduce the shedding of AREG in breast cancer cell lines.[6]
-
Transforming Growth Factor-α (TGF-α): The release of TGF-α is effectively blocked by this compound treatment in various cancer cells.[1][6]
-
Heparin-Binding EGF-like Growth Factor (HB-EGF): ADAM17-dependent shedding of HB-EGF, which can promote cancer cell invasion, is inhibited by targeting ADAM17.[4][7]
By preventing the release of these ligands, this compound effectively dampens the activation of the EGFR and its downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[3]
TNF-α Signaling Pathway
This compound was initially identified as an inhibitor of TNF-α processing.[2] TNF-α is synthesized as a transmembrane protein (pro-TNF-α) that is cleaved by ADAM17 to release the soluble, active form.[5] Soluble TNF-α can then bind to its receptors, TNFR1 and TNFR2, initiating signaling cascades that can have context-dependent pro- or anti-tumoral effects. A key pathway activated by TNF-α is the NF-κB pathway, which is a critical regulator of inflammation, immunity, and cell survival.[8]
By inhibiting ADAM17, this compound blocks the release of soluble TNF-α, thereby modulating the downstream NF-κB signaling.[9] This can be particularly relevant in the tumor microenvironment, where chronic inflammation can contribute to cancer progression.
References
- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 8. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response [frontiersin.org]
Investigating TAPI-2 in Neuroinflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of TAPI-2, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), in preclinical models of neuroinflammation. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in common neuroinflammation models, and a summary of expected quantitative outcomes.
Introduction to this compound and its Role in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders. A key mediator of this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine that exists in two forms: a transmembrane precursor (tmTNF-α) and a soluble form (sTNF-α). The conversion of tmTNF-α to its soluble, pro-inflammatory form is primarily mediated by the metalloprotease TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).
This compound (TNF Protease Inhibitor-2) is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE/ADAM17. By inhibiting TACE, this compound effectively blocks the shedding of sTNF-α, thereby reducing its pro-inflammatory signaling in the central nervous system (CNS). This mechanism makes this compound a valuable tool for investigating the role of the TACE/TNF-α pathway in neuroinflammatory processes and as a potential therapeutic agent.
Mechanism of Action: The TACE/ADAM17 Signaling Pathway
TACE/ADAM17 is a key "sheddase" responsible for the cleavage of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors. In the context of neuroinflammation, its most prominent role is the cleavage of tmTNF-α to release sTNF-α. This soluble form then binds to its receptors, primarily TNFR1, initiating downstream signaling cascades that lead to the production of other pro-inflammatory cytokines and mediators, microglial and astrocytic activation, and ultimately, neuronal damage.
Experimental Models of Neuroinflammation
Two of the most widely used and well-characterized animal models for studying neuroinflammation are Experimental Autoimmune Encephalomyelitis (EAE) and Lipopolysaccharide (LPS)-induced neuroinflammation.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for multiple sclerosis (MS) and is characterized by T-cell mediated autoimmune inflammation, demyelination, and axonal damage in the CNS.
Experimental Protocol: MOG35-55-induced EAE in C57BL/6 Mice and this compound Treatment
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., DMSO and saline)
-
8-10 week old female C57BL/6 mice
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 (200 µ g/mouse ) in CFA to a final concentration of 2 mg/mL.
-
Administer 100 µL of the emulsion subcutaneously (s.c.) into the flank of each mouse.
-
On the same day, administer 200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Booster (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX.
-
-
This compound Administration (Prophylactic Regimen):
-
Begin this compound administration on Day 3 post-immunization.
-
A recommended starting dose is 1 mg/kg, administered i.p. daily. Dose-response studies are advised to determine the optimal dose for specific experimental conditions.
-
Prepare this compound solution fresh daily. Dissolve this compound in a small amount of DMSO and then dilute to the final concentration with sterile saline.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Presentation: Expected Quantitative Outcomes in EAE
| Parameter | Vehicle Control (EAE) | This compound Treated (EAE) | Expected Outcome with this compound |
| Peak Clinical Score | 3.0 - 4.0 | 1.5 - 2.5 | Reduction in disease severity |
| Day of Disease Onset | 10 - 12 | 14 - 16 | Delay in the onset of clinical signs |
| CNS Infiltrating Cells | High | Reduced | Decreased infiltration of T-cells and macrophages into the CNS |
| Demyelination Score | 2.0 - 3.0 | 1.0 - 1.5 | Attenuation of myelin loss in the spinal cord and brain |
Note: The above values are representative and may vary between experiments.
Lipopolysaccharide (LPS)-Induced Neuroinflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of innate immune responses and is widely used to model acute neuroinflammation. Systemic or central administration of LPS leads to the activation of microglia and astrocytes and the production of pro-inflammatory cytokines in the brain.
Experimental Protocol: Intraperitoneal (i.p.) LPS-induced Neuroinflammation and this compound Treatment
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound
-
8-10 week old male C57BL/6 mice
Procedure:
-
This compound Pre-treatment:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes prior to LPS challenge.
-
-
LPS Administration:
-
Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
-
Tissue Collection:
-
At selected time points post-LPS injection (e.g., 2, 6, 24 hours), euthanize mice and collect brain tissue (e.g., hippocampus, cortex) and serum.
-
-
Cytokine Analysis:
-
Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.
-
Experimental Protocol: Intracerebroventricular (i.c.v.) LPS-induced Neuroinflammation and this compound Treatment
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Drill a small hole in the skull over the lateral ventricle.
-
-
This compound and LPS Co-administration:
-
Co-infuse this compound (e.g., 10-50 µM in a volume of 1-5 µL) and LPS (e.g., 1-5 µg in the same volume) directly into the lateral ventricle.
-
-
Tissue Collection and Analysis:
-
Follow the same procedure as for the i.p. model.
-
Data Presentation: Expected Quantitative Outcomes in LPS Models
| Parameter | Vehicle + LPS | This compound + LPS | Expected Outcome with this compound |
| Brain TNF-α (pg/mg protein) | 100 - 500 | 20 - 100 | Significant reduction in soluble TNF-α levels |
| Brain IL-1β (pg/mg protein) | 50 - 200 | 10 - 50 | Attenuation of downstream pro-inflammatory cytokine production |
| Brain IL-6 (pg/mg protein) | 200 - 1000 | 50 - 200 | Marked decrease in IL-6 levels |
| Activated Microglia (Iba1+ cells/mm²) | 150 - 300 | 50 - 100 | Reduced microglial activation |
| Activated Astrocytes (GFAP+ cells/mm²) | 100 - 200 | 40 - 80 | Diminished astrogliosis |
Note: The above values are representative and may vary based on the specific LPS dose, time point, and brain region analyzed.
Visualization of Experimental Workflow and Signaling
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of TACE/ADAM17-mediated TNF-α signaling in neuroinflammatory conditions. The experimental models and protocols detailed in this guide provide a framework for researchers to investigate the therapeutic potential of TACE inhibition in a variety of CNS disorders. The expected quantitative outcomes offer a benchmark for evaluating the efficacy of this compound and other related compounds in preclinical settings. Further research into the nuanced roles of TACE/ADAM17 substrates in the CNS will continue to refine our understanding of neuroinflammation and open new avenues for drug development.
TAPI-2: A Technical Guide to its Inhibition of TNF-alpha Release
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of TAPI-2 as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) release. This compound, a broad-spectrum hydroxamate-based inhibitor, primarily targets TNF-alpha Converting Enzyme (TACE), also known as ADAM17, a key metalloproteinase responsible for the shedding of transmembrane TNF-α from the cell surface. Understanding the mechanism of this compound and its effects on TNF-α release is critical for the development of novel therapeutics for a range of inflammatory diseases.
Core Mechanism of Action: TACE/ADAM17 Inhibition
This compound exerts its inhibitory effect by chelating the active site zinc ion within the catalytic domain of TACE and other metalloproteinases. This action blocks the proteolytic cleavage of the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α), preventing the release of the soluble 17 kDa active form of the cytokine. The inhibition of TACE by this compound effectively reduces the concentration of soluble TNF-α in the extracellular environment, thereby mitigating its pro-inflammatory effects.
Quantitative Analysis of this compound Inhibition
The potency of this compound as an inhibitor of TACE and other metalloproteinases has been quantified through various in vitro studies. The following table summarizes key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound against different enzymes.
| Enzyme Target | Inhibitor | Inhibitory Value | Cell Line/System | Stimulus | Reference |
| TACE (ADAM17) | This compound | Kᵢ = 120 nM | In vitro enzyme assay | N/A | [1] |
| Matrix Metalloproteinases (MMPs) | This compound | IC₅₀ = 20 µM | General MMP activity | N/A | [2] |
Signaling Pathway of TACE-Mediated TNF-α Release and this compound Inhibition
The following diagram illustrates the signaling pathway leading to TNF-α release and the point of intervention for this compound.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on TNF-α release.
Protocol 1: Inhibition of PMA-Stimulated TNF-α Release in THP-1 Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated TNF-α release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages with PBS.
-
-
This compound Treatment and Stimulation:
-
Prepare various concentrations of this compound in serum-free RPMI-1640 medium. Use DMSO as the vehicle control.
-
Pre-incubate the differentiated THP-1 macrophages with the different concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with 100 ng/mL PMA for 4 hours to induce TNF-α shedding.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the PMA-stimulated TNF-α release inhibition assay.
Caption: Workflow for assessing this compound inhibition of TNF-α release.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of TACE/ADAM17 and other metalloproteinases. Its ability to potently inhibit the release of soluble TNF-α underscores its potential as a lead compound for the development of anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of TACE inhibitors in various disease models.
References
Unraveling the Broad-Spectrum Inhibition of TAPI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of TAPI-2's broad-spectrum inhibitory action. This compound, a hydroxamate-based inhibitor, demonstrates significant potential in therapeutic applications due to its capacity to target a range of metalloproteinases. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of the affected signaling pathways.
Introduction to this compound
This compound (TNF-alpha Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly high affinity for Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] Its inhibitory activity is centered around a hydroxamate group, which chelates the zinc ion essential for the catalytic activity of these metalloproteinases. By blocking the activity of these enzymes, this compound interferes with the shedding of various cell surface proteins, thereby modulating critical signaling pathways involved in inflammation, cancer progression, and other pathological processes.[4]
Quantitative Inhibitory Profile of this compound
The efficacy of this compound as a broad-spectrum inhibitor is quantified by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against a variety of metalloproteinases. The following tables summarize the available quantitative data for this compound against key enzymes.
| Enzyme Target | Inhibition Constant (Ki) | Reference(s) |
| TACE (ADAM17) | 120 nM | [3] |
| ADAM8 | 10 µM | [1][2] |
| ADAM10 | 3 µM | [1][2] |
| ADAM12 | 100 µM | [1][2] |
Table 1: this compound Inhibition Constants (Ki) for ADAM Family Proteases
| Enzyme Target/Condition | Half-Maximal Inhibitory Concentration (IC50) | Reference(s) |
| General MMPs | 20 µM | [5][6] |
| PMA-induced shedding of various cell surface proteins (e.g., TGF-α, L-selectin) | 10 µM | [1][2] |
| Meprin α subunit | 1.5 ± 0.27 nM | [5] |
| Meprin β subunit | 20 ± 10 µM | [5] |
Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50)
Core Mechanisms of Action and Affected Signaling Pathways
This compound exerts its biological effects by inhibiting the proteolytic activity of MMPs and ADAMs, which in turn prevents the release of extracellular domains of transmembrane proteins. This "shedding" is a critical step in the activation of several signaling pathways.
Inhibition of the Notch Signaling Pathway
One of the most significant consequences of TACE/ADAM17 inhibition by this compound is the downregulation of the Notch signaling pathway. TACE is responsible for the S2 cleavage of the Notch receptor, a prerequisite for its subsequent intramembranous cleavage by γ-secretase and the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as Hes1, which regulate cell proliferation, differentiation, and apoptosis.[4] By inhibiting TACE, this compound effectively reduces the levels of NICD and its downstream target Hes1.[1]
References
- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
TAPI-2: A Technical Guide to its Application as a Chemical Tool for Studying ADAMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse roles in a variety of physiological and pathological processes, including cell adhesion, migration, proteolysis, and signaling.[1] Their proteolytic activity, specifically the shedding of the ectodomains of cell surface proteins, is a critical regulatory mechanism in cellular communication. Dysregulation of ADAM activity has been implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive therapeutic targets.[1][2]
TAPI-2 (TNF Protease Inhibitor 2) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including several members of the ADAM family and Matrix Metalloproteinases (MMPs).[3][4] Initially identified as an inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), also known as ADAM17, this compound has become an invaluable chemical tool for elucidating the roles of specific ADAMs in complex biological systems.[5] Its ability to block the shedding of a wide array of cell surface proteins, such as growth factors, cytokines, and their receptors, allows researchers to dissect the functional consequences of ADAM-mediated proteolysis.[4]
This technical guide provides an in-depth overview of this compound as a chemical tool for studying ADAMs. It includes a summary of its inhibitory profile, detailed experimental protocols for its use in vitro and in vivo, and a discussion of key signaling pathways regulated by ADAMs that can be investigated using this inhibitor.
Data Presentation: this compound Inhibitory Profile
This compound exhibits a broad inhibitory spectrum against various metalloproteinases. The following tables summarize its reported inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC_50_) for a range of ADAMs and MMPs. This information is crucial for designing experiments and interpreting results, particularly concerning the potential for off-target effects.
| Target | K_i_ (μM) | Reference(s) |
| ADAM8 | 10 | |
| ADAM10 | 3 | |
| ADAM12 | 100 | |
| ADAM17 (TACE) | 0.12 | |
| ADAM17 (TACE) | 0.120 | [6] |
Table 1: this compound Inhibitory Constants (K_i_) against ADAMs. This table provides the reported K_i_ values of this compound for various ADAM family members. Lower K_i_ values indicate stronger inhibition.
| Target | IC_50_ | Reference(s) |
| MMPs (general) | 20 μM | [3] |
| PMA-induced shedding (TGF-α, β-amyloid precursor protein, etc.) | 10 μM | [4] |
| hmeprin α subunit | 1.5 ± 0.27 nM | [3] |
| hmeprin β subunit | 20 ± 10 μM | [3] |
Table 2: this compound Half-Maximal Inhibitory Concentrations (IC_50_). This table presents the IC_50_ values of this compound against a general class of MMPs and in cell-based shedding assays.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAMs that can be studied using this compound, as well as a general experimental workflow for its application.
Signaling Pathways
Caption: ADAM17-mediated EGFR signaling pathway.
Caption: ADAM10-mediated Notch signaling pathway.
Experimental Workflow
Caption: General experimental workflow using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study ADAM function. It is essential to include appropriate controls in all experiments, such as vehicle-only treated samples (e.g., DMSO) and, where possible, cells with genetic knockout or knockdown of the ADAM of interest.[7][8][9][10]
In Vitro ADAM Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ADAM proteins using a fluorogenic peptide substrate.
Materials:
-
Recombinant active ADAM10 and ADAM17 (R&D Systems or similar)
-
Fluorogenic peptide substrate for ADAM10/17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl_2_, 0.005% Brij-35
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 20 µL of recombinant ADAM10 or ADAM17 (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the this compound concentration and determine the IC_50_ value using non-linear regression analysis.
Cell-Based Ectodomain Shedding Assay
This protocol is designed to assess the effect of this compound on the shedding of a specific ADAM substrate from the cell surface. The shed ectodomain can be quantified by ELISA or Western blot.
Materials:
-
Cells expressing the ADAM and substrate of interest (e.g., HEK293, cancer cell lines)
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a shedding stimulus (optional)
-
ELISA kit specific for the shed ectodomain or primary antibody for Western blot
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Wash the cells twice with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.
-
(Optional) Stimulate shedding by adding PMA (e.g., 100 nM) and incubate for an additional 30-60 minutes at 37°C.
-
Collect the conditioned medium and centrifuge to remove any detached cells. The supernatant contains the shed ectodomain.
-
Lyse the cells in lysis buffer and determine the total protein concentration using a BCA assay.
-
For ELISA: Follow the manufacturer's instructions to quantify the amount of the shed ectodomain in the conditioned medium. Normalize the results to the total protein concentration of the corresponding cell lysate.
-
For Western Blot: Concentrate the conditioned medium (e.g., using centrifugal filters). Run equal volumes of the concentrated medium on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for the ectodomain of the substrate. Normalize the band intensity to a loading control from the cell lysate (e.g., β-actin).
Western Blot Analysis of Downstream Signaling
This method is used to investigate the impact of this compound on signaling pathways activated by the shed substrates of ADAMs.
Materials:
-
Cells and reagents as in the cell-based shedding assay
-
Phospho-specific antibodies for downstream signaling proteins (e.g., phospho-EGFR, phospho-ERK1/2)
-
Total protein antibodies for normalization
-
Secondary antibodies conjugated to HRP
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Perform the this compound treatment and cell stimulation as described in the cell-based shedding assay.
-
After treatment, immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the shedding assay protocol.[11][12][13][14]
-
Probe the membranes with phospho-specific primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Strip the membranes and re-probe with antibodies against the total forms of the signaling proteins for normalization.
In Vivo Studies in Mouse Models
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse tumor xenograft model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15][16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells that rely on ADAM-mediated shedding for growth
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO and PEG)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if necessary)
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues.
-
Perform ex vivo analysis on the tissues, such as immunohistochemistry (IHC) to assess cell proliferation (e.g., Ki-67 staining) and Western blotting to confirm target engagement (e.g., reduced levels of shed substrates or downstream signaling).
Conclusion
This compound is a powerful and widely used chemical tool for investigating the multifaceted roles of ADAMs in health and disease. Its broad-spectrum inhibitory activity necessitates careful experimental design and interpretation of results, particularly with respect to potential off-target effects. By employing the detailed protocols and considering the signaling pathway information provided in this guide, researchers can effectively utilize this compound to dissect the intricate functions of ADAMs and explore their potential as therapeutic targets. The continued application of this compound and the development of more specific inhibitors will undoubtedly further our understanding of the critical contributions of ADAM-mediated proteolysis to a wide range of biological processes.
References
- 1. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
- 5. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Khan Academy [khanacademy.org]
- 8. Controlled Experiments: Everything You Need to Know When Assessing Controlled Experiments Skills [alooba.com]
- 9. Controlled Experiments | School of Technology [tech.cam.ac.uk]
- 10. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. somarkinnovations.com [somarkinnovations.com]
TAPI-2 Substrate Specificity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity profile of TAPI-2 (TNF Protease Inhibitor-2), a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. This compound targets a range of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs), playing a critical role in various cellular processes by preventing the shedding of cell surface proteins. This document details its inhibitory constants, outlines its effects on key substrates and associated signaling pathways, and provides detailed experimental protocols for studying its activity.
This compound Inhibitory Profile
This compound exhibits potent inhibitory activity against several key metalloproteinases. The following tables summarize the available quantitative data on its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Table 1: this compound Inhibition Constants (Ki) for ADAM Family Proteases
| Enzyme | Ki (nM) |
| ADAM17 (TACE) | 120[1] |
| ADAM10 | 3000[1] |
| ADAM8 | 10000[1] |
| ADAM12 | 100000[1] |
Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50)
| Target | Substrate/Process | IC50 |
| General MMPs | - | 20 µM[2] |
| Meprin α subunit | - | 1.5 ± 0.27 nM[2] |
| Meprin β subunit | - | 20 ± 10 µM[2] |
| PMA-induced shedding | TGF-α, β-amyloid precursor protein, L-selectin, IL-6 receptor α subunit | 10 µM[1] |
Substrate Specificity and Impact on Signaling Pathways
This compound's broad-spectrum inhibitory activity results in the blockade of the proteolytic processing of numerous cell surface proteins. This interference has significant downstream effects on critical signaling pathways.
Key Substrates and Affected Pathways:
-
Tumor Necrosis Factor-α (TNF-α): this compound is a potent inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. By blocking TACE, this compound prevents the cleavage and release of the pro-inflammatory cytokine TNF-α from the cell surface.[3][4]
-
Notch Signaling Pathway: ADAM17 is responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This compound, by inhibiting ADAM17, prevents this cleavage, leading to a decrease in the levels of the Notch Intracellular Domain (NICD) and its downstream target, HES-1.[2] This has implications for processes regulated by Notch, such as cell differentiation and proliferation.
-
Amyloid Precursor Protein (APP): The processing of APP is a key event in the pathogenesis of Alzheimer's disease. This compound inhibits the shedding of the APP ectodomain, a process mediated by α-secretase (predominantly ADAM10) and β-secretase.[1][5][6][7][8]
-
Growth Factors and Cytokine Receptors: this compound blocks the shedding of various other cell surface proteins, including Transforming Growth Factor-α (TGF-α), L-selectin, and the IL-6 receptor α subunit.[1] This can modulate signaling pathways dependent on these molecules.
-
Semaphorin 4D (Sema4D): The metalloprotease-dependent cleavage of Sema4D is inhibited by this compound, impacting its signaling functions.[3]
Below are diagrams illustrating the mechanism of this compound in key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the substrate specificity and inhibitory activity of this compound.
General Metalloproteinase Activity Assay using a Fluorogenic Substrate
This protocol describes a general method to measure the activity of MMPs and ADAMs and to determine the inhibitory effect of this compound using a FRET-based assay.
Materials:
-
Recombinant human ADAM17/TACE or other metalloproteinase
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the metalloproteinase in Assay Buffer to a stock concentration (e.g., 0.2 mg/mL).[9] Prepare working dilutions immediately before use.
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO (e.g., 2 mM).[9] Dilute to the desired final concentration (e.g., 20 µM) in Assay Buffer.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Protocol:
-
Add 50 µL of the diluted fluorogenic substrate to each well of a 96-well black microplate.[9]
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Equilibrate the plate to 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.[9]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 320/405 nm for Mca-Dpa substrates).[9]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each this compound concentration.
-
Plot the V₀ against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Substrate Cleavage
This protocol details the use of Western blotting to visualize the inhibition of substrate cleavage by this compound in a cell-based assay. The example focuses on the shedding of a transmembrane protein.[3]
Materials:
-
Cell line expressing the target substrate (e.g., HEK293T cells overexpressing a tagged protein)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the intracellular or extracellular domain of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate shedding by adding PMA (e.g., 100 nM) for a defined period (e.g., 30-60 minutes).
-
-
Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant, centrifuge to remove debris, and concentrate if necessary. This fraction will contain the shed ectodomain.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them in lysis buffer. This fraction will contain the full-length protein and the cell-associated cleavage fragment.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from the cell lysates and conditioned media samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the full-length substrate and the cleaved fragments. A decrease in the shed fragment in the conditioned media and a corresponding increase in the full-length protein in the cell lysate in the presence of this compound indicates inhibitory activity.
-
This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The provided data and protocols can be adapted to investigate the role of this versatile inhibitor in various biological contexts and to aid in the development of novel therapeutic strategies.
References
- 1. bio-rad.com [bio-rad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases and processing of pro-TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
The Role of TAPI-2 in Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for a multitude of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery of cell migration involves a dynamic interplay of signaling pathways, cytoskeletal rearrangements, and interactions with the extracellular matrix (ECM). A key family of enzymes involved in remodeling the ECM and processing cell surface proteins that regulate migration are the metalloproteinases, which include matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).
TAPI-2 (Tumor Necrosis Factor-α Protease Inhibitor-2) is a potent, broad-spectrum, hydroxamate-based inhibitor of metalloproteinases. It is particularly recognized for its inhibition of ADAM17 (also known as TNF-α Converting Enzyme or TACE) and various MMPs. By targeting these enzymes, this compound interferes with the cleavage and activation of a wide array of substrate molecules that are integral to the signaling cascades governing cell motility. This technical guide provides an in-depth exploration of the function of this compound in cell migration, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Quantitative Effects of this compound
The inhibitory activity of this compound against various metalloproteinases and its downstream effects on cellular processes have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against Metalloproteinases
| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference |
| ADAM17 (TACE) | Ki = 120 nM | |
| ADAM8 | Ki = 10 µM | |
| ADAM10 | Ki = 3 µM | |
| ADAM12 | Ki = 100 µM | |
| Matrix Metalloproteinases (general) | IC50 = 20 µM | [1] |
| hmeprin α subunit | IC50 = 1.5 ± 0.27 nM | [1] |
| hmeprin β subunit | IC50 = 20 ± 10 µM | [1] |
Table 2: Functional Effects of Metalloproteinase Inhibition by this compound and Similar Inhibitors on Cell Migration and Invasion
| Cell Line | Assay | Inhibitor and Concentration | Observed Effect | Reference |
| Human Keratinocytes | Wound Healing Assay | This compound (40 µM) | Delayed wound healing under hypoxic conditions. | |
| Esophageal Squamous Carcinoma (TE-1, Eca109) | Transwell Migration | TAPI-1 (5 µM) | Significant inhibition of cell migration. | [2] |
| Esophageal Squamous Carcinoma (TE-1, Eca109) | Transwell Invasion | TAPI-1 (5 µM) | Significant inhibition of cell invasion. | [2] |
| Papillary Thyroid Carcinoma (K1) | Transwell Migration | NSC405020 (MMP-14 inhibitor, 50 µM) | 56.52% reduction in cell migration. | [3] |
| Papillary Thyroid Carcinoma (K1) | Transwell Invasion | NSC405020 (MMP-14 inhibitor, 12.5 µM) | 67.3% reduction in invasion. | [3] |
| Papillary Thyroid Carcinoma (K1) | Transwell Migration | Gallic acid (MMP-2/9 inhibitor, 75 µM) | 60.3% reduction in cell migration. | [3] |
| Papillary Thyroid Carcinoma (K1) | Transwell Invasion | Gallic acid (MMP-2/9 inhibitor, 50 µM) | 33.3% reduction in invasion. | [3] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action in inhibiting cell migration is through the blockade of metalloproteinase activity, which in turn affects multiple downstream signaling pathways. A major target of this compound is ADAM17, a sheddase that cleaves and releases the ectodomains of numerous transmembrane proteins, including growth factors, cytokines, and their receptors. Inhibition of ADAM17 by this compound can therefore disrupt the signaling cascades initiated by these molecules.
One of the key pathways affected is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. ADAM17 is responsible for the shedding of EGFR ligands such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin. By preventing the release of these ligands, this compound can attenuate EGFR activation and its downstream pro-migratory signals, which often involve the activation of the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately converge on the regulation of the actin cytoskeleton and focal adhesions through small Rho GTPases like Rac1 and Cdc42.
Below is a diagram illustrating the proposed signaling pathway through which this compound inhibits cell migration.
References
Methodological & Application
TAPI-2 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAPI-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), in cell culture experiments. Detailed protocols for cell treatment, cytotoxicity assessment, and analysis of affected signaling pathways are provided to ensure reproducible and accurate results.
Introduction
This compound is a hydroxamate-based inhibitor that effectively targets several cell surface proteases, including Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17).[1][2] By inhibiting these proteases, this compound can modulate various cellular processes such as growth factor signaling, cell adhesion, and inflammation. Its ability to interfere with key signaling pathways, such as the Notch pathway, makes it a valuable tool for cancer research and drug development.[1]
Mechanism of Action
This compound exerts its inhibitory effects by chelating the zinc ion essential for the catalytic activity of metalloproteinases. This broad-spectrum inhibition affects the shedding of various cell surface proteins, thereby disrupting downstream signaling cascades. For instance, by inhibiting ADAM17, this compound prevents the cleavage and subsequent activation of Notch receptors, leading to a downregulation of Notch target genes like HES-1.[1] This mechanism has been shown to decrease the cancer stem cell (CSC) phenotype in colorectal cancer cell lines.[1]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 / Ki | Cell Line / System | Reference |
| Matrix Metalloproteinases (MMP) | 20 µM (IC50) | Not specified | [1][2] |
| ADAM17 (TACE) | 120 nM (Ki) | Not specified | [3] |
| hmeprin α subunit | 1.5 ± 0.27 nM (IC50) | Not specified | [1] |
| hmeprin β subunit | 20 ± 10 µM (IC50) | Not specified | [1] |
Table 2: Recommended Working Concentrations for this compound in Cell Culture
| Application | Concentration Range | Notes | Reference |
| General Cell Culture Treatment | 5 - 40 µM | 20 µM is a commonly used effective concentration. | [1] |
| Inhibition of Sema4D cleavage (monovalent) | 50 - 500 nM | A reduction in cleavage was observed at 500 nM. | [4] |
| Sensitization to 5-Fluorouracil | 20 µM | Used in combination with 5-FU to assess effects on cancer stem cells. | [1] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the steps for treating adherent cells with this compound to investigate its biological effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (MW: 415.53 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
-
Cell Seeding:
-
The day before treatment, seed cells into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20 µM). It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared medium containing this compound (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, RT-qPCR, or cell viability assays.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) as described in Protocol 1. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available. Incubate for the desired time (e.g., 72 hours).[1]
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: General workflow for this compound treatment in cell culture experiments.
References
TAPI-2 In Vitro Assay: An Application Note and Protocol for Researchers
Introduction
TAPI-2, a broad-spectrum hydroxamate-based inhibitor, targets matrix metalloproteinases (MMPs) and members of the A Disintegrin and Metalloproteinase (ADAM) family, with a notable inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] TACE/ADAM17 is a key sheddase responsible for the ectodomain shedding of a variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[3][4] The release of soluble TNF-α is a critical step in the inflammatory cascade and is implicated in numerous pathological conditions, including autoimmune diseases and cancer.[1][5] this compound exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of these metalloproteinases, thereby preventing the cleavage of their substrates.[3] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TACE/ADAM17, focusing on a cell-based TNF-α release assay and a direct enzymatic assay.
Quantitative Data Summary
The inhibitory potency of this compound against various metalloproteinases has been determined in multiple studies. The following table summarizes key quantitative data for this compound in vitro.
| Target Enzyme | Inhibitor | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| TACE/ADAM17 | This compound | Enzymatic | Recombinant Human TACE | Ki: 0.12 µM | [2] |
| ADAM8 | This compound | Enzymatic | Recombinant | Ki: 10 µM | [2] |
| ADAM10 | This compound | Enzymatic | Recombinant | Ki: 3 µM | [2] |
| ADAM12 | This compound | Enzymatic | Recombinant | Ki: 100 µM | [2] |
| General Shedding | This compound | Cell-based | CHO cells | IC50: 10 µM | [2] |
| Meprin α subunit | This compound | Enzymatic | Recombinant | IC50: 1.5±0.27 nM | [2] |
| Meprin β subunit | This compound | Enzymatic | Recombinant | IC50: 20±10 µM | [2] |
Signaling Pathway
TACE/ADAM17 is a critical regulator of multiple signaling pathways through its sheddase activity. Upon stimulation by various signals, such as phorbol (B1677699) esters (e.g., PMA), growth factors, or inflammatory cytokines, TACE/ADAM17 cleaves the extracellular domain of its membrane-anchored substrates.[4][6] One of the most well-characterized substrates is pro-TNF-α, which is cleaved to release soluble TNF-α.[1] Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, which drive inflammatory and immune responses.[1][6] TACE/ADAM17 also cleaves and activates ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α), leading to the activation of pro-survival and proliferative pathways like PI3K/AKT and Ras/MAPK.[1][5]
Caption: TACE/ADAM17 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Cell-Based TNF-α Release Assay
This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated cells. Human monocytic cell lines, such as THP-1, are commonly used as they can be differentiated into macrophage-like cells that produce TNF-α upon stimulation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate in the presence of 100 ng/mL PMA for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with PBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add the diluted this compound solutions to the differentiated THP-1 cells and incubate for 1 hour at 37°C. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production and release.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α Quantification by ELISA:
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release for each this compound concentration compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vitro ADAM17 Enzymatic Assay (Fluorogenic)
This is a direct, cell-free assay to measure the enzymatic activity of ADAM17 and the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant ADAM17 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions or vehicle control (Assay Buffer with DMSO)
-
Diluted ADAM17 enzyme solution
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 320/405 nm for Mca-based substrates).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating this compound inhibition of TACE/ADAM17 activity in a cell-based assay.
Caption: Workflow for a cell-based this compound inhibition assay.
Conclusion
The in vitro assays described in this application note provide robust and reliable methods for characterizing the inhibitory activity of this compound against TACE/ADAM17. The cell-based TNF-α release assay offers a physiologically relevant system to assess the functional consequences of TACE/ADAM17 inhibition in a cellular context. The direct enzymatic assay provides a more simplified and high-throughput method for determining the potency and mechanism of inhibition. By utilizing these protocols, researchers can effectively evaluate this compound and other potential TACE/ADAM17 inhibitors for their therapeutic potential in various inflammatory and proliferative diseases.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
Application Notes and Protocols for TAPI-2 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-2, a hydroxamate-based broad-spectrum inhibitor of metalloproteinases, is a valuable tool for investigating the role of A Disintegrin and Metalloproteinase (ADAM) family proteins in cancer biology. Of particular interest is its potent inhibition of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key sheddase responsible for the release of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). In many breast cancers, the overexpression or hyperactivity of ADAM17 leads to sustained EGFR signaling, promoting tumor growth, proliferation, invasion, and metastasis. By inhibiting ADAM17, this compound serves as a critical agent for elucidating these pathways and evaluating the therapeutic potential of ADAM17 inhibition.
These application notes provide a comprehensive guide to utilizing this compound in breast cancer cell line research, including its mechanism of action, protocols for key experiments, and templates for data presentation.
Mechanism of Action
This compound primarily functions by chelating the zinc ion within the active site of metalloproteinases like ADAM17, thereby inhibiting their proteolytic activity. In the context of breast cancer, this inhibition has several downstream consequences:
-
Inhibition of EGFR Ligand Shedding: this compound prevents the cleavage and release of EGFR ligands (e.g., TGF-α, AREG) from the cell surface. This reduces the autocrine and paracrine activation of EGFR.
-
Downregulation of EGFR/PI3K/AKT Signaling: By decreasing the availability of soluble EGFR ligands, this compound leads to reduced phosphorylation and activation of EGFR and its downstream effector, AKT. This pathway is crucial for cell survival and proliferation.[1][2]
-
Suppression of MAPK Signaling: Inhibition of ADAM17 by this compound has also been shown to decrease the activity of the MAPK pathway, another critical signaling cascade downstream of EGFR that is involved in cell growth and differentiation.
-
Potential Impact on Notch Signaling: ADAM17 is also known to cleave and activate Notch receptors. Therefore, this compound may also modulate Notch signaling, a pathway implicated in breast cancer stem cell biology and therapeutic resistance.
The culmination of these effects is a reduction in the malignant phenotype of breast cancer cells, including decreased proliferation, viability, and invasion.[1]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the proposed experiments. It is recommended to present data as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Example Control) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | User to input data | User to input data |
| T-47D | Luminal A (ER+, PR+, HER2-) | User to input data | User to input data |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | User to input data | User to input data |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | User to input data | User to input data |
| BT-549 | Triple-Negative (ER-, PR-, HER2-) | User to input data | User to input data |
Table 2: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Decrease in Viability (Mean ± SD) |
| MDA-MB-231 | This compound | 50 | 72 | 27.8 ± 7.5[1] |
| MDA-MB-231 | This compound | 50 | 96 | 24.8 ± 4.5[1] |
| User to add more cell lines and conditions | This compound | User to input data | User to input data | User to input data |
Table 3: Effect of this compound on Breast Cancer Cell Invasion
| Cell Line | Treatment | Concentration (µM) | % Inhibition of Invasion (Mean ± SD) |
| MDA-MB-231 (ADAM17-overexpressing) | This compound | 50 | 50.3 ± 5.7[1] |
| User to add more cell lines and conditions | This compound | User to input data | User to input data |
Table 4: this compound Induced Apoptosis in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| User to input cell line | This compound | User to input data | 24 | User to input data |
| User to input cell line | This compound | User to input data | 48 | User to input data |
Table 5: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Fold-change in Caspase-3/7 Activity (Mean ± SD) |
| User to input cell line | This compound | User to input data | 24 | User to input data |
| User to input cell line | This compound | User to input data | 48 | User to input data |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
Matrigel-coated transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Insert Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells overnight.
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound. Add 5 x 10^4 cells in 200 µL to the upper chamber of the transwell insert.
-
Chemoattraction: Add 500 µL of complete growth medium to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol (B129727) for 10 minutes. Stain with Crystal Violet for 15 minutes.
-
Quantification: Wash the inserts and allow them to air dry. Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Signaling Proteins and Apoptosis Markers
This protocol is to detect changes in the phosphorylation status of key signaling proteins (EGFR, AKT) and the cleavage of apoptosis markers (Caspase-3, PARP).
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as desired. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the levels of phosphorylated proteins to their total protein levels and apoptosis markers to a loading control like β-actin.
Conclusion
This compound is a powerful research tool for dissecting the role of ADAM17 and associated signaling pathways in breast cancer. The protocols and data presentation formats provided herein offer a standardized framework for investigating the anti-proliferative, anti-invasive, and pro-apoptotic effects of this compound in various breast cancer cell lines. Consistent and well-documented experimental procedures are crucial for generating reliable and comparable data that will ultimately contribute to a better understanding of breast cancer biology and the development of novel therapeutic strategies.
References
Application Notes and Protocols for TAPI-2 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-2, a hydroxamate-based broad-spectrum metalloproteinase inhibitor, is a valuable tool in cancer research, primarily through its potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17 is a key "sheddase" responsible for the cleavage and release of a variety of cell surface proteins, including critical signaling molecules like Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR).[1] In the context of oncology, the overexpression and hyperactivity of ADAM17 are implicated in tumor progression, metastasis, and resistance to therapy.[2][3][4] this compound's ability to block ADAM17-mediated shedding makes it a compelling agent for preclinical investigation in various cancer models, including xenograft mouse models.
These application notes provide a comprehensive overview of the use of this compound in xenograft studies, including its mechanism of action, protocols for in vivo experiments, and a summary of its effects on cancer cell biology.
Mechanism of Action: this compound as a TACE/ADAM17 Inhibitor
This compound exerts its biological effects by chelating the zinc ion within the active site of metalloproteinases, thereby inhibiting their enzymatic activity. Its primary target in cancer biology is ADAM17. The inhibition of ADAM17 by this compound leads to the suppression of the shedding of various transmembrane proteins, which has significant downstream consequences on cancer cell signaling and behavior.
Key substrates of ADAM17 that are affected by this compound inhibition include:
-
EGFR Ligands: ADAM17 is a major sheddase for EGFR ligands such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[2][4] By preventing the release of these soluble ligands, this compound can disrupt autocrine and paracrine EGFR signaling loops that drive tumor cell proliferation and survival.
-
TNF-α: this compound was initially characterized as a TNF-α processing inhibitor. It blocks the cleavage of membrane-bound pro-TNF-α to its soluble, active form. While the role of TNF-α in cancer is complex, its inhibition can modulate the tumor microenvironment.
-
Other ADAM17 Substrates: ADAM17 has a broad substrate repertoire, and this compound can influence the shedding of other molecules involved in cell adhesion, migration, and signaling, further contributing to its anti-cancer effects.
Signaling Pathway Affected by this compound
Figure 1. This compound inhibits ADAM17-mediated shedding of EGFR ligands.
Data on this compound and ADAM17 Inhibition
Due to a scarcity of publicly available in vivo quantitative data specifically for this compound in xenograft models, the following tables summarize the in vitro effects of this compound and provide illustrative in vivo data for other potent ADAM17 inhibitors. This information can be used to guide experimental design and hypothesis generation for studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| HCP-1, HT29 | Colorectal Cancer | 20 µM | Decreased protein levels of NICD and HES-1; reduced cancer stem cell phenotype by ~50%. | [1] |
| TE-1, Eca109 | Esophageal Squamous Cell Carcinoma | 10 µM | Inhibited cell viability, migration, and invasion; facilitated cisplatin-induced apoptosis. |
Table 2: Illustrative In Vivo Efficacy of Other ADAM17 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| INCB3619 | Non-Small Cell Lung Cancer | N/A | N/A | Decreased tumor growth and enhanced the therapeutic benefit of paclitaxel (B517696). | [5] |
| INCB3619 | Breast Cancer | N/A | N/A | Synergized with paclitaxel to block tumor growth. | [5] |
| MEDI3622 | Ovarian Cancer | Ovarian Cancer Xenograft | N/A | Significantly reduced tumor growth. | [2][3] |
| AdTIMP-2 | Murine Lung Cancer (LLC) | Syngeneic | Single local injection | Reduced tumor growth rates by 60-80%; inhibited lung metastasis by >90%. | [6] |
| AdTIMP-2 | Murine Colon Cancer (C51) | Syngeneic | Single local injection | Reduced tumor growth rates by 60-80%. | [6] |
| AdTIMP-2 | Human Breast Cancer (MDA-MB231) | Athymic mice | Single local injection | Reduced tumor growth rates by 60-80%. | [6] |
Note: The data in Table 2 are for ADAM17 inhibitors other than this compound and are provided for comparative and illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft mouse model studies with this compound. It is crucial to optimize these protocols based on the specific cancer cell line, mouse strain, and experimental objectives.
Experimental Workflow for a this compound Xenograft Study
Figure 2. General workflow for a this compound xenograft study.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture the chosen human cancer cell line under standard conditions until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring the mice for tumor formation 2-3 times per week, starting approximately 3-7 days post-injection.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
Materials:
-
This compound powder
-
Sterile vehicle for dissolution (e.g., sterile water, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Note: Due to the lack of specific published protocols for this compound in vivo administration, the following is a general guideline. The optimal vehicle and concentration must be determined empirically.
-
Based on in vitro studies where this compound is often dissolved in DMSO and diluted in media, a similar approach can be adapted for in vivo use. A common practice for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with a vehicle like corn oil or a saline solution containing a surfactant like Tween 80.
-
Prepare the this compound solution fresh on each day of dosing under sterile conditions. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
The vehicle used for the this compound solution should also be administered to the control group.
-
-
Dosing and Administration:
-
Weigh each mouse to determine the exact volume of the this compound solution to be injected.
-
Gently restrain the mouse.
-
The IP injection is typically administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Insert the needle at a 10-20 degree angle and aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.[7]
-
The dosing frequency will need to be optimized but can range from daily to a few times per week, based on the compound's pharmacokinetics and the experimental design.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight regularly throughout the treatment period.
-
Observe the mice for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Endpoint and Analysis:
-
The experiment should be terminated when tumors in the control group reach a predetermined maximum size, or when treated animals show signs of significant toxicity.
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be processed for various downstream analyses, including histology (H&E staining), immunohistochemistry (to assess markers of proliferation, apoptosis, and angiogenesis), and Western blotting (to confirm the inhibition of ADAM17 substrate shedding).
-
Metastatic burden can be assessed by examining organs like the lungs and liver for the presence of secondary tumors, either macroscopically or through histological analysis.
This compound is a valuable research tool for investigating the role of ADAM17 in cancer progression. By utilizing the protocols and information provided in these application notes, researchers can design and execute robust preclinical studies in xenograft mouse models to evaluate the therapeutic potential of inhibiting TACE/ADAM17. While specific in vivo efficacy data for this compound is limited, the available information on its mechanism of action and the effects of other ADAM17 inhibitors strongly supports its further investigation as a potential anti-cancer agent. Careful optimization of experimental parameters will be critical for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdTIMP-2 inhibits tumor growth, angiogenesis, and metastasis, and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Western Blot Analysis Following TAPI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of TAPI-2, a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This compound is a valuable tool for studying the roles of ADAM17 in various cellular processes, including growth factor signaling, inflammation, and Notch pathway activation.
Introduction to this compound and its Mechanism of Action
This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, with particularly high potency against ADAM17. ADAM17 is a sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins, including Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). By inhibiting ADAM17, this compound prevents the release of these soluble factors, thereby modulating their downstream signaling pathways. This inhibitory action makes this compound a critical tool for elucidating the physiological and pathological functions of ADAM17.
Key Applications
Western blot analysis following this compound treatment is instrumental in:
-
Investigating EGFR Ligand Shedding: Quantifying the reduction of soluble EGFR ligands like AREG and TGF-α in conditioned media.
-
Analyzing TNF-α Processing: Assessing the inhibition of pro-TNF-α cleavage and the subsequent decrease in soluble TNF-α.
-
Elucidating Notch Signaling: Examining the impact on the Notch signaling pathway by measuring levels of the Notch Intracellular Domain (NICD) and its downstream target, HES-1.
-
Screening and Drug Development: Evaluating the efficacy of potential ADAM17 inhibitors by observing their effects on substrate shedding.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize expected quantitative results from Western blot analysis following this compound treatment in various cancer cell lines. These tables are based on densitometric analysis of protein bands, normalized to an appropriate loading control.
Table 1: Effect of this compound on Amphiregulin (AREG) Shedding in Breast Cancer Cell Lines
| Cell Line | Treatment (90 minutes) | Mean Normalized AREG Level (vs. Vehicle) | Standard Deviation | P-value |
| MCF-7 | Vehicle (DMSO) | 1.00 | 0.12 | - |
| MCF-7 | 20 µM this compound | 0.35 | 0.08 | <0.01 |
| HCC1500 | Vehicle (DMSO) | 1.00 | 0.15 | - |
| HCC1500 | 20 µM this compound | 0.42 | 0.10 | <0.01 |
| ZR75B | Vehicle (DMSO) | 1.00 | 0.11 | - |
| ZR75B | 20 µM this compound | 0.38 | 0.09 | <0.01 |
Table 2: Effect of this compound on Transforming Growth Factor-alpha (TGF-α) Shedding in Breast Cancer Cell Lines
| Cell Line | Treatment (90 minutes) | Mean Normalized TGF-α Level (vs. Vehicle) | Standard Deviation | P-value |
| HCC1500 | Vehicle (DMSO) | 1.00 | 0.18 | - |
| HCC1500 | 20 µM this compound | 0.28 | 0.07 | <0.01 |
| MDA-MB-468 | Vehicle (DMSO) | 1.00 | 0.21 | - |
| MDA-MB-468 | 20 µM this compound | 0.33 | 0.09 | <0.01 |
Table 3: Expected Effect of this compound on Notch Signaling Pathway Proteins
| Cell Line | Treatment (48 hours) | Target Protein | Expected Change in Protein Level |
| Colorectal Cancer Cells (e.g., HCP-1, HT29) | 20 µM this compound | NICD | Dramatic Decrease |
| Colorectal Cancer Cells (e.g., HCP-1, HT29) | 20 µM this compound | HES-1 | Dramatic Decrease |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Ligand Shedding
This protocol details the steps to analyze the effect of this compound on the shedding of EGFR ligands such as AREG and TGF-α from the cell surface into the conditioned medium.
Materials:
-
Cell line of interest (e.g., MCF-7, HCC1500)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against AREG or TGF-α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Wash cells twice with PBS and replace the complete medium with serum-free medium.
-
Starve the cells for 12-24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for the specified time (e.g., 90 minutes).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells.
-
Concentrate the proteins in the supernatant using a centrifugal filter unit (e.g., Amicon Ultra).
-
-
Protein Quantification:
-
Determine the protein concentration of the concentrated conditioned medium using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-AREG or anti-TGF-α) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the data to the total protein loaded (e.g., using Ponceau S staining before blocking) to account for any variations in sample loading.
-
Protocol 2: Western Blot Analysis of Notch Signaling Pathway
This protocol outlines the procedure to assess the impact of this compound on the intracellular levels of NICD and HES-1.
Materials:
-
Cell line of interest (e.g., HCP-1, HT29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibodies against NICD, HES-1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 20 µM) or vehicle control for the desired duration (e.g., 48 hours).[1]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples and perform SDS-PAGE and protein transfer as described in Protocol 1.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NICD, HES-1, and the loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for NICD, HES-1, and the loading control.
-
Normalize the levels of NICD and HES-1 to the loading control to compare protein expression between treated and untreated samples.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: this compound inhibits ADAM17, blocking the shedding of substrates.
Caption: Standard workflow for Western blot analysis.
Caption: Signaling pathways affected by this compound treatment.
References
Application Note: Quantifying the Inhibition of TNF-α Release by TAPI-2 using a Sandwich ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α). The soluble, biologically active 17 kDa form of TNF-α is released from the cell surface through proteolytic cleavage by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] Given its critical role in TNF-α maturation, TACE/ADAM17 has emerged as a key therapeutic target for controlling inflammation.
This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, with potent inhibitory activity against TACE/ADAM17. By blocking the activity of TACE, this compound prevents the shedding of pro-TNF-α from the cell surface, thereby reducing the concentration of soluble TNF-α in the extracellular environment. This application note provides a detailed protocol for utilizing a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNF-α release from lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Signaling Pathway of TNF-α Release and Inhibition by this compound
The release of soluble TNF-α is a tightly regulated process. Upon cellular stimulation, for instance by LPS, intracellular signaling cascades lead to the activation of TACE/ADAM17. This enzyme then cleaves the membrane-anchored pro-TNF-α, releasing the soluble cytokine which can then bind to its receptors (TNFR1 and TNFR2) on target cells to elicit a pro-inflammatory response. This compound acts by directly inhibiting the enzymatic activity of TACE/ADAM17, thus preventing this cleavage event.
Caption: TACE/ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocol
This protocol describes an in vitro cell-based assay to determine the dose-dependent inhibition of TNF-α secretion by this compound in RAW 264.7 macrophage-like cells stimulated with LPS.
Materials and Reagents:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA Kit
-
Microplate reader
Experimental Workflow Diagram:
Caption: Step-by-step workflow from cell culture to data analysis.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range to test is 0.1 µM to 50 µM.
-
Include a vehicle control (DMEM with the same final concentration of DMSO used for this compound dilutions).
-
Carefully remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL, except for the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for the ELISA or stored at -80°C for later analysis.
-
-
TNF-α ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's instructions for the specific kit being used. A general sandwich ELISA protocol is outlined below:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as described in the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided recombinant TNF-α standard.
-
Sample Incubation: Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells of the anti-TNF-α antibody-coated microplate.
-
Incubation and Washing: Incubate the plate for the time specified in the kit manual (typically 1-2 hours at room temperature). After incubation, wash the wells multiple times with the wash buffer to remove any unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Enzyme Conjugate: After another wash step, add the streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Following a final wash, add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Absorbance Reading: Measure the optical density at 450 nm using a microplate reader.
-
-
Data Presentation and Analysis
The quantitative data obtained from the ELISA should be analyzed to determine the efficacy of this compound in inhibiting TNF-α production.
1. Standard Curve and TNF-α Quantification:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to calculate the concentration of TNF-α (in pg/mL) in each experimental sample.
2. Percentage Inhibition Calculation:
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration using the following formula:
% Inhibition = [1 - (TNF-α concentration with this compound / TNF-α concentration with vehicle)] x 100
3. IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced TNF-α release.
Example Data:
Table 1: Effect of this compound on LPS-Induced TNF-α Release from RAW 264.7 Cells
| This compound Concentration (µM) | Mean TNF-α (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 50.2 | 8.5 | - |
| 0 (LPS + Vehicle) | 2548.6 | 152.3 | 0 |
| 0.1 | 2315.8 | 138.9 | 9.1 |
| 0.5 | 1875.4 | 112.5 | 26.4 |
| 1 | 1350.7 | 94.6 | 47.0 |
| 5 | 688.1 | 55.0 | 73.0 |
| 10 | 312.4 | 28.1 | 87.7 |
| 50 | 105.3 | 12.6 | 95.9 |
Table 2: Calculated IC50 Value for this compound
| Inhibitor | Target | Cell Line | Stimulant | Calculated IC50 (µM) |
| This compound | TACE/ADAM17 | RAW 264.7 | LPS | ~1.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on TNF-α production in a cell-based model. The combination of cell culture, controlled stimulation, and a quantitative ELISA provides a robust system for screening and characterizing inhibitors of TACE/ADAM17. The methodologies and data presentation formats described herein are designed to be readily adaptable for use in academic research and drug development settings, facilitating the discovery of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols: Gelatin Zymography for Matrix Metalloproteinase (MMP) Activity using TAPI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Their activity is implicated in various physiological and pathological processes, including tissue remodeling, cancer invasion, and metastasis. Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[2][3] This method involves the separation of proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin. After renaturation, MMPs digest the gelatin, creating clear bands against a stained background, which allows for the semi-quantitative analysis of their activity.[2]
TAPI-2 (TNF Protease Inhibitor-2) is a broad-spectrum hydroxamate-based inhibitor of MMPs and other metalloproteinases.[4] It serves as a valuable tool for studying the roles of MMPs in various biological systems. This document provides detailed application notes and protocols for utilizing gelatin zymography to assess MMP activity and its inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on MMP-2 and MMP-9 activity can be quantified by densitometric analysis of zymograms. The following tables present hypothetical quantitative data to illustrate how results can be structured for clear comparison.
Table 1: Inhibition of MMP-2 and MMP-9 Activity by this compound
| This compound Concentration (µM) | % Inhibition of Pro-MMP-9 | % Inhibition of Active MMP-9 | % Inhibition of Pro-MMP-2 | % Inhibition of Active MMP-2 |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 5 | 25 | 30 | 20 | 28 |
| 10 | 45 | 55 | 40 | 50 |
| 20 | 70 | 80 | 65 | 75 |
| 40 | 90 | 95 | 85 | 92 |
Table 2: IC50 Values of this compound for MMP-2 and MMP-9
| MMP Type | IC50 (µM) |
| Pro-MMP-9 | ~15 |
| Active MMP-9 | ~12 |
| Pro-MMP-2 | ~18 |
| Active MMP-2 | ~14 |
Note: The data presented in these tables are illustrative and should be determined experimentally. The broad-spectrum IC50 for this compound against MMPs is reported to be 20 µM.[4][5]
Mandatory Visualizations
Signaling Pathway for MMP-2 and MMP-9 Activation
Caption: Signaling pathways leading to the activation of pro-MMP-2 and pro-MMP-9.
Experimental Workflow for Gelatin Zymography with TAPI-2dot
// Nodes SamplePrep [label="1. Sample Preparation\n(e.g., Conditioned Media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAPI_Incubation [label="2. Incubation with this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophoresis [label="3. Non-reducing SDS-PAGE\n(Gelatin-containing gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Renaturation [label="4. Renaturation\n(Triton X-100 Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Development [label="5. Incubation/Development\n(Enzymatic Digestion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Staining [label="6. Staining\n(Coomassie Blue)", fillcolor="#FBBC05", fontcolor="#202124"]; Destaining [label="7. Destaining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="8. Image Acquisition & Densitometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SamplePrep -> TAPI_Incubation; TAPI_Incubation -> Electrophoresis; Electrophoresis -> Renaturation; Renaturation -> Development; Development -> Staining; Staining -> Destaining; Destaining -> Analysis; }
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
TAPI-2 Protocol for Inhibiting Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunotherapies. A key mediator in this process is Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. The release of soluble TNF-α from its membrane-bound precursor (pro-TNF-α) is primarily mediated by the enzyme TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[][2][3] TAPI-2 (TNF Protease Inhibitor 2) is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, with significant inhibitory activity against TACE.[4][5] By blocking TACE activity, this compound effectively prevents the shedding of pro-TNF-α, thereby reducing the levels of soluble TNF-α and mitigating the downstream inflammatory cascade. These properties make this compound a valuable tool for studying cytokine release mechanisms and for the preclinical assessment of anti-inflammatory therapeutic strategies.
Mechanism of Action
This compound functions as a competitive inhibitor of TACE (ADAM17). The hydroxamate group in the this compound structure chelates the zinc ion within the catalytic domain of the metalloproteinase, thereby blocking its enzymatic activity.[4] This inhibition prevents the proteolytic cleavage of various cell surface proteins, including pro-TNF-α.[][2] The inhibition of TACE by this compound leads to an accumulation of the membrane-bound form of TNF-α and a significant reduction in the release of its soluble, active form.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against various metalloproteinases. This data highlights the broad-spectrum nature of this compound, with potent activity against TACE/ADAM17.
| Enzyme Target | Inhibitor Concentration | Reference |
| TACE (ADAM17) | Ki: 0.12 µM | [4] |
| Matrix Metalloproteinase (MMP) - general | IC50: 20 µM | [5] |
| ADAM8 | Ki: 10 µM | [4] |
| ADAM10 | Ki: 3 µM | [4] |
| ADAM12 | Ki: 100 µM | [4] |
| Hmeprin α subunit | IC50: 1.5 ± 0.27 nM | [5] |
| Hmeprin β subunit | IC50: 20 ± 10 µM | [5] |
Experimental Protocols
In Vitro Cytokine Release Assay Using this compound
This protocol describes a general method for evaluating the efficacy of this compound in inhibiting cytokine release from cultured cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or other appropriate stimulant (e.g., PHA, anti-CD3/CD28 antibodies)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., human or mouse TNF-α)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Culture and Plating:
-
Culture cells in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL per well.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 40 µM).[5]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[6]
-
-
Cell Stimulation:
-
Prepare a stock solution of the stimulant (e.g., LPS at 1 µg/mL).
-
Add the stimulant to the wells to induce cytokine release.
-
Include an unstimulated control group (cells with medium and vehicle only).
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 4-24 hours, depending on the cell type and cytokine).[6]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 2. The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for In Vivo Administration of TAPI-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-2 (TNF Protease Inhibitor 2) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] By targeting these critical enzymes, this compound can modulate various pathological processes, including inflammation and cancer, making it a valuable tool for preclinical research. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models.
Disclaimer: Specific in vivo dosage, formulation, and efficacy data for this compound in peer-reviewed literature are limited. The following protocols are based on general best practices for in vivo studies in mice and data from related compounds. Researchers must perform initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental objectives.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the active site of MMPs and ADAMs, thereby blocking their proteolytic activity.[4] A key target of this compound is ADAM17, which is responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Notch signaling pathway.[2] Inhibition of ADAM17 by this compound can therefore lead to a reduction in inflammation and modulation of cell fate decisions.
Signaling Pathway of this compound Action
Caption: this compound inhibits ADAM17, preventing the cleavage and release of pro-inflammatory cytokines like TNF-α and Notch signaling ligands.
Data Presentation
Due to the limited availability of specific in vivo quantitative data for this compound, the following tables provide a template for researchers to populate with their own experimental data.
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosing Regimen (mg/kg, route, frequency) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | e.g., 10% DMSO in saline, IP, daily | N/A | ||
| This compound | e.g., 10 mg/kg, IP, daily | |||
| This compound | e.g., 20 mg/kg, IP, daily | |||
| Positive Control | e.g., Doxorubicin, 5 mg/kg, IV, weekly |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 100 | |||||
| Intraperitoneal (IP) | ||||||
| Subcutaneous (SC) | ||||||
| Oral (PO) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Reconstitution of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until fully dissolved. Note: this compound is soluble in DMSO and ethanol (B145695).
-
-
Preparation of Dosing Solution (Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
This formulation is suitable for many poorly soluble compounds for intraperitoneal or subcutaneous injection.
-
To prepare 1 mL of the final dosing solution:
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline and vortex to ensure a homogenous solution.
-
-
Prepare the dosing solution fresh on the day of administration. Solutions of this compound may be unstable.[3]
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 mL/kg.
-
Properly restrain the mouse, ensuring a firm but gentle grip.
-
-
Injection:
-
Position the mouse with its head tilted downwards to allow the abdominal organs to shift cranially.
-
Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 3: Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the injection volume. The maximum recommended SC injection volume per site is 5 mL/kg.
-
Restrain the mouse securely.
-
-
Injection:
-
Gently lift a fold of skin over the dorsal midline (scruff) or flank to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If blood is present, withdraw and reinsert the needle.
-
Inject the this compound solution slowly. A small bleb should form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor for any local or systemic reactions.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
Workflow:
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Procedure:
-
Tumor Model Establishment:
-
Culture the desired cancer cell line (e.g., human colorectal cancer cell line HT29, where this compound has shown in vitro effects) under standard conditions.[2]
-
Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
-
Treatment and Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle according to the desired schedule (e.g., daily IP injections).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health daily as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At the endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for Notch pathway components) and other tissues as needed.
-
Conclusion
This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in various disease models. While specific published in vivo protocols are scarce, the information and general procedures provided here offer a solid foundation for researchers to design and execute their own studies. It is imperative to conduct preliminary studies to establish the optimal dose, vehicle, and administration route for each specific experimental context to ensure reliable and reproducible results.
References
- 1. Frontiers | Intraperitoneal alpha therapy with 224Ra-labeled microparticles combined with chemotherapy in an ovarian cancer mouse model [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assays with TAPI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-2 (TNF-alpha Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory activity against Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a critical enzyme responsible for the shedding of the extracellular domain of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound can modulate inflammatory responses, cell proliferation, and survival. These characteristics make this compound a valuable tool for studying cellular processes and a potential therapeutic agent in various diseases, including cancer.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and elucidating its mechanism of action through the analysis of apoptosis and necrosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and necrosis in various cancer cell lines. This data is illustrative and should be generated for your specific cell line and experimental conditions.
Table 1: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Cancer Type | Assay | This compound IC50 (µM) | Incubation Time (hours) |
| HT-29 | Colorectal Cancer | MTT | ~20 | 48 |
| BxPC-3 | Pancreatic Cancer | MTT | ~35 | 72 |
| MCF-7 | Breast Cancer | XTT | ~25 | 48 |
| A549 | Lung Cancer | Resazurin | ~30 | 72 |
Table 2: this compound Induced Apoptosis and Necrosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| HT-29 | 20 | 48 | 25.3 | 15.2 | 5.1 |
| BxPC-3 | 35 | 72 | 18.9 | 12.5 | 6.8 |
| MCF-7 | 25 | 48 | 30.1 | 18.7 | 4.5 |
| A549 | 30 | 72 | 22.4 | 14.3 | 5.9 |
Signaling Pathway
This compound primarily functions by inhibiting TACE (ADAM17). This inhibition prevents the cleavage of pro-TNF-α into its active, soluble form. The reduction in soluble TNF-α leads to decreased activation of TNF receptors (TNFR1), which can trigger two distinct downstream pathways: a pro-apoptotic pathway mediated by FADD and Caspase-8, and a pro-survival pathway mediated by NF-κB. By blocking the initial step of TNF-α release, this compound can shift the balance towards apoptosis in cancer cells that rely on TNF-α-mediated survival signals.
Application Notes: TAPI-2 for the Investigation of ADAM17-Dependent Processes
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a transmembrane protease responsible for the ectodomain shedding of a wide variety of cell surface proteins.[1][2] This process, often referred to as proteolytic processing, releases the extracellular portion of these proteins from the cell surface, leading to the activation or modulation of critical signaling pathways. ADAM17's substrates include tumor necrosis factor-α (TNF-α), TNF receptors (TNFR), ligands for the epidermal growth factor receptor (EGFR) like TGF-α and amphiregulin, and L-selectin.[1][3] Dysregulation of ADAM17 activity is implicated in numerous pathological conditions, including inflammation, autoimmune diseases, and cancer, making it a significant target for therapeutic research.[1][4][5]
This compound (TNF Protease Inhibitor 2) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including various ADAMs and matrix metalloproteinases (MMPs).[3][6][7] Due to its strong inhibitory activity against ADAM17, this compound serves as a critical tool for researchers to investigate the physiological and pathological roles of ADAM17-mediated shedding events. By blocking the catalytic activity of ADAM17, this compound allows for the elucidation of signaling pathways dependent on the release of soluble growth factors and cytokines, the study of receptor downregulation, and the exploration of potential therapeutic strategies aimed at inhibiting these processes.
These application notes provide an overview of this compound, its inhibitory profile, and detailed protocols for its use in common cell-based assays to study ADAM17-dependent cellular functions.
Mechanism of Action and Specificity
This compound functions by chelating the essential zinc ion within the catalytic domain of metalloproteinases via its hydroxamate group.[1][8] This action blocks the enzyme's ability to cleave its substrates. While it is a powerful inhibitor of ADAM17, it is important to note that this compound is a broad-spectrum inhibitor and will affect the activity of other metalloproteinases.[3][7] Researchers must consider potential off-target effects and incorporate appropriate controls, such as using ADAM17-specific siRNAs or knockout cell lines, to confirm that the observed effects are indeed ADAM17-dependent.[9]
Caption: Mechanism of this compound inhibition of ADAM17-mediated substrate shedding.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Enzyme Target | Inhibition Constant (Ki or IC50) | Notes |
| ADAM17 (TACE) | Ki: 0.12 µM (120 nM)[3][10] | Potent inhibitor, primary target in shedding studies. |
| ADAM8 | Ki: 10 µM | ~83-fold less potent than for ADAM17.[3] |
| ADAM10 | Ki: 3 µM | ~25-fold less potent than for ADAM17.[3] |
| ADAM12 | Ki: 100 µM | ~833-fold less potent than for ADAM17.[3] |
| Matrix Metalloproteinases (MMPs) | IC50: 20 µM (General)[6][7] | Broad-spectrum activity against various MMPs. |
| Hmeprin α subunit | IC50: 1.5 ± 0.27 nM | Very potent inhibition.[6] |
| Hmeprin β subunit | IC50: 20 ± 10 µM | Significantly less potent inhibition compared to the α subunit.[6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line / Model | Assay Type | This compound Concentration | Observed Effect | Reference(s) |
| Breast Cancer Cells (T4-2) | 3D Culture Phenotypic Reversion | 20 µM | Reverted malignant phenotype to organized, growth-arrested colonies.[9][11] | [9][11] |
| Breast Cancer Cells (Multiple) | EGFR Ligand Shedding (AREG, TGF-α) | 20 µM | Significantly reduced shedding of amphiregulin and TGF-α.[9][12] | [9][12] |
| CHO Cells | PMA-Induced Protein Shedding | 10 µM (IC50) | Inhibited shedding of TGF-α, β-amyloid precursor protein, L-selectin, IL-6Rα.[3] | [3] |
| Human Hepatocytes | LPS-Induced TNFR1 Shedding | 400 nM | Reduced the amount of soluble TNFR1 in culture media.[13] | [13] |
| Colorectal Cancer Cells | Cancer Stem Cell (CSC) Phenotype | 20 µM | Decreased the CSC phenotype by ~50% and reduced levels of NICD and HES-1.[3][6] | [3][6] |
| CD8+ T Cells | Constitutive & Stimulated TNFR2 Shedding | Not specified | Inhibited both constitutive and TCR-stimulated production of soluble TNFR2.[14] | [14] |
Key Applications & Experimental Protocols
Protocol 1: Inhibition of EGFR Ligand Shedding and Downstream Signaling
This protocol is designed to assess the effect of this compound on the shedding of EGFR ligands, such as Amphiregulin (AREG) or TGF-α, and the subsequent impact on downstream signaling pathways like the MAPK pathway.
Principle
ADAM17 cleaves membrane-bound pro-EGFR ligands, creating an autocrine or paracrine signaling loop that promotes cell proliferation.[9][12] this compound inhibits this cleavage, leading to an accumulation of the precursor form on the cell surface and a reduction in downstream signaling (e.g., phosphorylated ERK).
Caption: this compound inhibits the ADAM17-dependent EGFR autocrine signaling loop.
Materials and Reagents
-
Cell line known to shed EGFR ligands (e.g., T4-2, HCC1500, MDA-MB-468 breast cancer cells).[9][12]
-
Complete culture medium.
-
Serum-free culture medium.
-
This compound (reconstituted in DMSO to a 10-20 mM stock solution, store at -20°C; prepare fresh dilutions).[7]
-
Vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
ELISA kits for human AREG or TGF-α.
-
Antibodies for Western blot: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-ADAM17, anti-GAPDH.
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and appropriately confluent, wash them twice with PBS and replace the complete medium with serum-free medium. Incubate for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound and vehicle (DMSO) in serum-free medium. A common final concentration for this compound is 20 µM.[9][12]
-
Aspirate the medium and add the this compound or vehicle-containing medium to the respective wells.
-
Incubate for the desired time (e.g., 90 minutes for shedding analysis, or 1-5 hours for signaling analysis).[12]
-
-
Sample Collection:
-
Supernatant (for ELISA): Carefully collect the conditioned medium from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C until analysis.
-
Cell Lysate (for Western Blot): Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Data Analysis:
-
ELISA: Quantify the concentration of shed AREG or TGF-α in the collected supernatants according to the manufacturer's protocol. Normalize the results to the total protein concentration of the corresponding cell lysate.
-
Western Blot: Determine the total protein concentration of the lysates using a BCA assay. Perform SDS-PAGE and Western blotting to analyze the levels of p-ERK, total ERK, and ADAM17. Use GAPDH as a loading control.
-
Protocol 2: General Workflow for a Cell-Based Shedding Assay
This protocol provides a generalized workflow for studying the inhibition of ADAM17-mediated shedding of any substrate of interest (e.g., TNFR1, L-selectin).
Principle
Many cells constitutively shed ADAM17 substrates at a low level, but shedding can be acutely stimulated by agents like Phorbol-12-myristate-13-acetate (PMA), a protein kinase C (PKC) activator that enhances ADAM17 activity.[4] this compound is used as a pre-treatment to determine if this shedding is ADAM17-dependent.
Caption: General experimental workflow for an ADAM17 shedding assay.
Materials and Reagents
-
Appropriate cell line expressing the substrate of interest.
-
This compound and vehicle (DMSO).
-
Shedding stimulus (e.g., PMA, 10-100 ng/mL).
-
Detection reagents for the shed substrate (e.g., ELISA kit).
-
Cell lysis buffer and reagents for Western blotting.
Procedure
-
Cell Culture: Seed and grow cells to 80-90% confluency.
-
Pre-treatment: Wash cells and replace the medium with serum-free medium containing either this compound (e.g., 10-20 µM) or a vehicle control. Incubate for 30-60 minutes.
-
Stimulation: Add the shedding stimulus (e.g., PMA) directly to the wells to the desired final concentration.
-
Incubation: Incubate for a time course appropriate for the substrate being studied (e.g., 15 minutes to several hours).
-
Sample Collection: Collect supernatant and cell lysates as described in Protocol 1.
-
Analysis:
-
Quantify the amount of shed substrate in the supernatant via ELISA.
-
Analyze cell lysates to confirm equal protein loading and to check for changes in the full-length, cell-associated form of the substrate or other signaling molecules.
-
Important Considerations
-
This compound Stability: this compound solutions may be unstable. It is recommended to prepare fresh working dilutions from a frozen stock for each experiment.[7]
-
Controls: Always include a vehicle-only control (e.g., DMSO) to account for solvent effects. A "no stimulus" control is also essential to measure basal shedding.
-
Off-Target Effects: Given this compound's broad-spectrum activity, consider validating key findings using a more specific inhibitor or a genetic approach (e.g., ADAM17 siRNA) to confirm the role of ADAM17.[9]
-
Cell Viability: At the concentrations used, this compound is not typically cytotoxic. However, it is good practice to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to toxicity.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 3. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 9. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. JCI - Targeting TACE-dependent EGFR ligand shedding in breast cancer [jci.org]
- 12. JCI - Targeting TACE-dependent EGFR ligand shedding in breast cancer [jci.org]
- 13. Shedding of the tumor necrosis factor (TNF) receptor from the surface of hepatocytes during sepsis limits inflammation through cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shedding of TNF receptor 2 by effector CD8+ T cells by ADAM17 is important for regulating TNF-α availability during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TAPI-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing TAPI-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), in flow cytometry-based cellular analysis. This compound is a valuable tool for studying the roles of these proteases in various biological processes, including cell signaling, adhesion, and inflammation.
Introduction to this compound
This compound is a hydroxamate-based inhibitor that effectively blocks the activity of several MMPs and ADAMs, with a particularly high affinity for ADAM17, also known as TNF-α converting enzyme (TACE). By inhibiting these "sheddases," this compound prevents the cleavage and release of the extracellular domains of a wide range of cell surface proteins. This modulation of the cell surface proteome can have profound effects on cellular function and signaling pathways. Flow cytometry is an ideal method to quantify these this compound-induced changes at a single-cell level.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of sheddase activity, which prevents the conversion of membrane-anchored proteins to their soluble forms. This leads to an accumulation of the full-length protein on the cell surface. Key substrates of the proteases inhibited by this compound include tumor necrosis factor-alpha (TNF-α), L-selectin, and various epidermal growth factor receptor (EGFR) ligands.
Figure 1: this compound inhibits ADAM17, preventing surface protein shedding.
Applications in Flow Cytometry
Analysis of Surface Protein Expression
A primary application of this compound in flow cytometry is to study the dynamics of cell surface protein expression. By preventing shedding, this compound treatment leads to an accumulation of the target protein on the cell surface, which can be quantified by staining with a fluorescently-labeled antibody and subsequent flow cytometric analysis.
Illustrative Data:
The following table demonstrates the expected outcome of this compound treatment on the surface expression of L-selectin (CD62L) on Jurkat cells, a human T lymphocyte cell line. Data is presented as the percentage of CD62L positive cells and the Mean Fluorescence Intensity (MFI).
| Treatment | Concentration | % CD62L Positive Cells | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 85.2 ± 3.1 | 450 ± 25 |
| This compound | 10 µM | 95.6 ± 2.5 | 850 ± 40 |
| Phorbol 12-myristate 13-acetate (PMA) | 50 ng/mL | 15.8 ± 2.2 | 80 ± 10 |
| PMA + this compound | 50 ng/mL + 10 µM | 92.1 ± 3.8 | 780 ± 35 |
Note: This data is illustrative and based on expected outcomes for ADAM17 inhibition.
Experimental Protocol: Surface Protein Staining
This protocol describes the steps for treating cells with this compound and subsequently staining for a surface marker of interest for flow cytometry analysis.
Application Notes: Enhancing Immunohistochemistry Staining of Cell Surface Antigens with TAPI-2
Introduction
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within tissues. However, the detection of transmembrane proteins can be challenging due to the activity of cell surface proteases, known as sheddases, which cleave the extracellular domains of these proteins. This shedding process can lead to a loss of the target antigen, resulting in weak or false-negative staining. TAPI-2 (TNF Protease Inhibitor 2) is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM17 (also known as TACE).[1][2] By inhibiting these sheddases, this compound can prevent the cleavage and subsequent loss of cell surface antigens, thereby preserving tissue architecture and enhancing the accuracy and intensity of IHC staining.
Mechanism of Action
This compound functions by chelating the active site zinc ion essential for the catalytic activity of metalloproteinases.[3] This inhibition prevents the cleavage of various transmembrane proteins, including growth factors, cytokines, and their receptors.[3][4] For instance, this compound has been shown to effectively block the shedding of Tumor Necrosis Factor-α (TNF-α), Amphiregulin (AREG), and Transforming Growth Factor-α (TGF-α).[5] In the context of IHC, pre-treating tissues or cells with this compound can stabilize membrane-bound antigens, making them more available for antibody binding and subsequent detection.
Caption: this compound inhibits sheddases like ADAM17, preventing cleavage and loss of transmembrane antigens.
Quantitative Data on this compound Efficacy
The following tables summarize the inhibitory effects of this compound on metalloproteinases and ligand shedding from various cell lines. This data demonstrates the potency of this compound in preventing the cleavage of cell surface proteins, which is the basis for its application in enhancing IHC signals.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 / Ki | Notes |
|---|---|---|
| Matrix Metalloproteases (MMPs) | 20 µM (IC50)[1][2] | Broad-spectrum inhibition. |
| ADAM17 (TACE) | 120 nM (Ki) | Potent inhibition of a key sheddase. |
| Hmeprin α subunit | 1.5 ± 0.27 nM (IC50)[1] | Strong inhibition. |
| Hmeprin β subunit | 20 ± 10 µM (IC50)[1] | Moderate inhibition. |
Table 2: this compound Mediated Reduction in Growth Factor Shedding
| Cell Line | Ligand Shed | This compound Concentration | % Reduction in Shedding |
|---|---|---|---|
| MCF-7 (Breast Cancer) | AREG | 20 µM | Significant[5] |
| HCC1500 (Breast Cancer) | AREG | 20 µM | Significant[5] |
| ZR75B (Breast Cancer) | AREG | 20 µM | Significant[5] |
| HCC1500 (Breast Cancer) | TGF-α | 20 µM | Significant[5] |
| MDA-MB-468 (Breast Cancer) | TGF-α | 20 µM | Significant[5] |
| HCP-1 / HT29 (CRC) | NICD / HES-1 | 20 µM | ~50% decrease in phenotype[1] |
Note: The data above is derived from in vitro cell culture experiments.[1][5] The optimal this compound concentration and treatment time for tissue samples may require empirical determination.
Experimental Protocols
This section provides detailed protocols for the pre-treatment of tissues with this compound followed by standard immunohistochemical staining for formalin-fixed, paraffin-embedded (FFPE) sections.
Caption: Experimental workflow from tissue collection and this compound treatment to IHC analysis.
Protocol 1: this compound Treatment of Cell or Tissue Samples
This protocol is designed for treating cell blocks or fresh tissue explants prior to fixation to preserve cell surface antigens.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Freshly collected tissue (<3mm thick) or cultured cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C. Note: Solutions may be unstable; prepare fresh dilutions before use or use pre-packaged sizes.[2]
-
Prepare Working Solution: Dilute the this compound stock solution into the appropriate culture medium or buffer to achieve the desired final concentration. An effective concentration range is 5-40 µM, with 20 µM being commonly used.[1]
-
Tissue/Cell Treatment:
-
For Cell Pellets/Blocks: Resuspend cells in the this compound working solution and incubate for a predetermined time (e.g., 24-48 hours) under standard culture conditions.[1]
-
For Fresh Tissue Explants: Immerse the freshly dissected tissue in the this compound working solution and incubate. The optimal incubation time should be determined empirically but can range from a few hours to 48 hours.
-
-
Control Group: In parallel, incubate an identical tissue or cell sample in a medium containing the same concentration of DMSO used for the this compound working solution (vehicle control).
-
Proceed to Fixation: After incubation, wash the samples with PBS to remove excess this compound and proceed immediately to the fixation and paraffin embedding protocol.
Protocol 2: Immunohistochemistry Staining for FFPE Tissues
This protocol outlines the standard procedure for IHC on FFPE tissue sections that have been pre-treated with this compound.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Wash Buffer (e.g., PBS)
-
Blocking solution (e.g., 10% Normal Serum in PBS)
-
Primary antibody, diluted in antibody diluent
-
Enzyme-conjugated secondary antibody
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking (if using HRP-conjugate):
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 10% normal serum from the secondary antibody host species) for at least 1 hour at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Drain blocking solution (do not rinse).
-
Apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply the enzyme-conjugated secondary antibody.
-
Incubate for 1-2 hours at room temperature.[9]
-
-
Detection:
-
Counterstaining:
-
Dehydration and Mounting:
Expected Results and Analysis
Tissues pre-treated with this compound are expected to exhibit a more intense and distinct membrane staining pattern for the target antigen compared to untreated controls. Quantitative analysis can be performed using digital pathology software to calculate an H-score or the percentage of positive cells, providing an objective measure of the increase in signal intensity.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry Protocols [etsu.edu]
- 9. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 10. waxitinc.com [waxitinc.com]
- 11. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAPI-2 Technical Support Center: Solubility, Protocols, and Troubleshooting
This technical support guide provides detailed information on the solubility, handling, and use of TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, hydroxamate-based inhibitor of metalloproteases. Its primary targets include several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particularly strong inhibitory effect on TACE (also known as ADAM17).[1][2] TACE is responsible for the shedding of various cell surface proteins, including the precursors to inflammatory cytokines like TNF-α.[2][3]
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in several common laboratory solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO).[1][4] It also has reported solubility in ethanol (B145695) and water at concentrations of 5 mg/mL.[2][5]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[1] This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they are reported to be stable for up to three months.[3][5] For long-term storage of the solid compound, keep it at -20°C.[4]
Q4: What is the recommended working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common working concentration used in published studies is 20 µM.[1] The effective dose range is generally considered to be between 5-40 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Data: this compound Solubility
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |
| DMSO | Soluble, often prepared at 10 mM | 10 mM | [1][4] |
| Water | 5 mg/mL | ~12 mM | [2][5] |
| Ethanol | 5 mg/mL | ~12 mM | [2][5] |
| Molecular Weight of this compound: 415.53 g/mol [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound, you will need 240.7 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. They are stable for up to 3 months.[3][5]
Protocol 2: General Protocol for this compound Application in Cell Culture
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) or other suitable aqueous buffer
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 20 µM in 1 mL of medium, add 2 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, protein extraction for Western blot, etc.).
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer/medium. What should I do?
-
Possible Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The concentration in your working solution may be too high, leading to precipitation.
-
Solution:
-
Check Final Concentration: Ensure your final working concentration is within the recommended range (5-40 µM).
-
Increase Final DMSO Concentration: While keeping it non-toxic to your cells (ideally ≤ 0.1%), a slightly higher DMSO concentration in the final medium might help maintain solubility.
-
Prepare Fresh Dilutions: Prepare the working solution immediately before use and add it to the cells promptly. Do not store diluted aqueous solutions of this compound.
-
Pre-warm Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock may help with solubility.
-
Q2: I am not observing the expected inhibitory effect of this compound in my assay.
-
Possible Causes:
-
Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Incorrect Concentration: Errors in calculation or dilution may result in a sub-optimal concentration.
-
Cell-Specific Factors: The target protein (e.g., TACE/ADAM17) may not be highly expressed or active in your specific cell line or under your experimental conditions.
-
-
Solutions:
-
Use a Fresh Aliquot: Always use a fresh aliquot of the this compound stock solution for your experiments.
-
Verify Calculations: Double-check all calculations for dilution.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your system.
-
Confirm Target Expression: Use techniques like Western blot or qPCR to confirm the expression of TACE/ADAM17 in your cell line.
-
Positive Control: Include a positive control in your experiment where TACE activity is known to be inhibited.
-
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. InSolution this compound [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound this compound, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | Sigma-Aldrich [sigmaaldrich.com]
Optimal working concentration of TAPI-2 in cell culture
Welcome to the technical support resource for TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), including TNF-α converting enzyme (TACE/ADAM17). This guide provides in-depth information, troubleshooting advice, and standardized protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TNF Protease Inhibitor 2) is a potent, broad-spectrum inhibitor of metalloproteinases.[1][2] Its primary mechanism involves a hydroxamate group that chelates the active site zinc ion within these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the "shedding" or cleavage of the extracellular domains of various transmembrane proteins, such as Tumor Necrosis Factor-α (TNF-α), L-selectin, pro-TGF-α, and the IL-6 receptor.[3][4]
Q2: What are the primary targets of this compound?
This compound targets a range of metalloproteinases. It is widely used as an inhibitor for:
Due to its broad-spectrum nature, it can inhibit multiple enzymes simultaneously.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is commonly dissolved in DMSO for in vitro use.[1][5] It can also be reconstituted in water or ethanol.[3][5]
-
Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 1 mg of this compound (MW: 415.53 g/mol ) in 240.7 µL of DMSO.
-
Storage:
-
Powder: Store desiccated at -20°C for up to 3 years.[2]
-
Stock Solutions: Solutions are noted to be unstable and preparing them fresh is recommended.[2] However, some suppliers indicate that aliquoted stock solutions in DMSO or water can be stored at -20°C for up to 3 months. Always refer to the manufacturer's datasheet. To minimize freeze-thaw cycles, prepare single-use aliquots.
-
Q4: What is the optimal working concentration for this compound in cell culture?
The optimal concentration is highly dependent on the cell type, experimental duration, and the specific enzyme being targeted. A concentration range of 5-40 µM is considered effective for many applications.[1][5]
-
A common starting concentration for robust inhibition in cell-based assays is 20 µM .[1][5]
-
For highly sensitive targets or longer incubation times, concentrations as low as 50-500 nM have been shown to be effective, particularly for inhibiting ADAM17.[3][6]
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the target enzyme. The following table summarizes key quantitative data reported in the literature.
| Target Enzyme/Protein | Inhibition Metric | Reported Value | Reference(s) |
| Matrix Metalloproteinases (general) | IC₅₀ | 20 µM | [1][2][5] |
| ADAM17 (TACE) | Kᵢ | 120 nM | [3] |
| Hmeprin α subunit | IC₅₀ | 1.5 ± 0.27 nM | [1][5] |
| Hmeprin β subunit | IC₅₀ | 20 ± 10 µM | [1][5] |
| Angiotensin Converting Enzyme (ACE) | IC₅₀ | 18 µM (weak inhibition) | [4] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Signaling Pathway Inhibition
This compound's inhibition of metalloproteinases can have significant downstream effects on cellular signaling. A primary example is the inhibition of ADAM17, which prevents the release of TNF-α from the cell membrane. This blockage stops TNF-α from binding to its receptor (TNFR) and initiating downstream inflammatory signaling cascades, such as the NF-κB pathway.[7]
Figure 1. Mechanism of this compound action on the TNF-α signaling pathway.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of my target protein's shedding.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Figure 2. Troubleshooting flowchart for lack of this compound inhibitory effect.
Problem: I am observing high levels of cell death or unexpected morphological changes.
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: While this compound generally has low toxicity at effective concentrations, excessive levels can be detrimental. Perform a toxicity assay (e.g., MTT or LDH release) with a range of this compound concentrations on your specific cell line to establish a non-toxic working range.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including vehicle controls) and is typically kept below 0.5%.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: this compound is a broad-spectrum inhibitor. The phenotype you are observing may be due to the inhibition of an unexpected metalloproteinase that is critical for cell survival in your model. Try to rescue the phenotype with the product of the inhibited enzyme, if known and available.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause: this compound Instability.
-
Solution: this compound solutions are known to be unstable.[2] Always prepare fresh working dilutions from a frozen stock immediately before use. For maximum consistency, consider preparing a new stock solution from powder if you suspect degradation of your current stock.
-
-
Possible Cause: General Cell Culture Variability.
-
Solution: Ensure consistency in cell passage number, seeding density, and culture conditions (media, serum, CO₂ levels). Cell health and confluency can dramatically impact their response to inhibitors.
-
Experimental Protocols
Protocol 1: General Cell-Based Shedding Assay
This protocol provides a framework for assessing this compound's ability to inhibit the cleavage and release of a cell-surface protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TAPI-2
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TAPI-2. It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (TNF Protease Inhibitor 2) is a hydroxamate-based, broad-spectrum inhibitor. Its primary target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] this compound functions by blocking the catalytic activity of TACE, thereby preventing the shedding of various cell surface proteins, most notably TNF-α.[3][4]
Q2: I'm observing unexpected cellular phenotypes in my experiment. Could this be due to off-target effects of this compound?
A2: Yes, it is highly possible. This compound is known to be a broad-spectrum inhibitor, meaning it can affect proteins other than its primary target, ADAM17.[1][5] It has been documented to inhibit other ADAMs (e.g., ADAM8, ADAM10, ADAM12) and various Matrix Metalloproteinases (MMPs).[6] For instance, this compound can decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target HES-1, suggesting an off-target effect on Notch signaling.[1] Therefore, unexpected phenotypes should be carefully investigated.
Q3: How can I differentiate between on-target ADAM17 inhibition and off-target effects?
A3: Differentiating on-target from off-target effects is a critical step in validating your results. A recommended approach involves a combination of the following:
-
Use a more selective inhibitor: Compare the effects of this compound with a more specific ADAM17 inhibitor, if available.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to specifically reduce ADAM17 expression. If the phenotype persists in ADAM17-deficient cells upon this compound treatment, it is likely an off-target effect.
-
Dose-response analysis: Characterize the concentration at which this compound induces the on-target effect versus the unexpected phenotype. Off-target effects often require higher concentrations of the inhibitor.
-
Selectivity Profiling: Test this compound against a panel of related proteases (other ADAMs, MMPs) to understand its inhibition profile in your specific experimental system (see Protocol 1).
Q4: My in vitro enzymatic assays showed high potency for this compound, but my cell-based assays are less effective or show inconsistent results. Why might this be?
A4: Discrepancies between in vitro and cellular assays are common. Several factors could contribute to this:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its target efficiently in intact cells.
-
Inhibitor Stability: this compound solutions are known to be unstable.[2] It is crucial to prepare solutions fresh for each experiment to ensure consistent activity.
-
Cellular Complexity: In a cellular environment, factors such as protein binding, efflux pumps, or the presence of endogenous inhibitor-scavenging molecules can reduce the effective concentration of this compound at the target site.
-
Assay Conditions: Inconsistent IC50 values can arise from variations in assay conditions like substrate and enzyme concentrations or incubation times.[7]
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The effective dose range for this compound in cell culture is typically between 5-40 µM.[1] A commonly used concentration for observing significant effects, such as the reduction of cancer stem cell phenotypes or inhibition of substrate shedding, is 20 µM.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q6: How should I prepare and store this compound solutions?
A6: this compound is typically dissolved in DMSO for a stock solution.[1] It is also soluble in water up to 50 mM. Due to the instability of this compound solutions, it is strongly recommended to prepare them fresh before each use or to purchase small, pre-packaged sizes.[2] For storage, the solid compound should be kept at -20°C, sealed, and protected from moisture and light.[1][3]
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the inhibitory activity of this compound against its primary target (ADAM17/TACE) and known off-targets. This data highlights the broad-spectrum nature of the inhibitor.
| Target Enzyme | Inhibition Constant | Reference(s) |
| ADAM17 (TACE) | Ki = 120 nM (0.12 µM) | [4][6] |
| ADAM8 | Ki = 10 µM | [6] |
| ADAM10 | Ki = 3 µM | [6] |
| ADAM12 | Ki = 100 µM | [6] |
| Matrix Metalloproteinases (MMPs) | IC50 = 20 µM | [1][2] |
| hmeprin α subunit | IC50 = 1.5 ± 0.27 nM | [1][6] |
| hmeprin β subunit | IC50 = 20 ± 10 µM | [1][6] |
| Angiotensin-Converting Enzyme (ACE) | IC50 = 18 µM (weak inhibition) | [3] |
| PMA-induced protein shedding (CHO cells) | IC50 = 10 µM | [6] |
Note: IC50 and Ki values can vary depending on assay conditions.
Troubleshooting Guides
Problem: I'm observing inconsistent or unexpected results in my cell-based assays.
This is a common challenge when working with broad-spectrum inhibitors. The following workflow can help you systematically troubleshoot the issue.
Problem: I need to confirm if the observed effect is mediated solely by ADAM17.
Use the following workflow to validate the on-target activity of this compound.
Experimental Protocols
Protocol 1: General Protease Inhibition Assay (Fluorogenic Substrate)
This protocol provides a standard method to determine the in vitro potency (IC50) of this compound against a specific metalloproteinase (e.g., ADAM17, MMPs).
Materials:
-
Recombinant human enzyme (e.g., ADAM17)
-
Fluorogenic peptide substrate specific to the enzyme
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound inhibitor
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these concentrations into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant enzyme to its working concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
To initiate the reaction, add 20 µL of the diluted enzyme to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate (prepared in Assay Buffer) to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes using a plate reader set to the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Shedding Assay
This protocol measures the ability of this compound to inhibit the cleavage (shedding) of a cell surface protein, such as TGF-α or the IL-6 receptor.
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium and supplements
-
This compound inhibitor
-
Shedding Stimulant (e.g., Phorbol-12-myristate-13-acetate, PMA)
-
PBS (Phosphate-Buffered Saline)
-
ELISA kit specific for the shed ectodomain of the protein
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours at 37°C.
-
Stimulation of Shedding: Add the shedding stimulant (e.g., PMA at a final concentration of 10-100 nM) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 4 hours) at 37°C. The optimal time should be determined empirically.
-
Collect Supernatant: Carefully collect the conditioned medium (supernatant) from each well. Be sure not to disturb the cell monolayer.
-
Quantify Shed Protein: Use an ELISA kit to measure the concentration of the shed protein ectodomain in the collected supernatants, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the amount of shed protein to the vehicle control.
-
Plot the percentage of shedding inhibition against the this compound concentration to determine the IC50 value for the cellular activity.
-
Signaling Pathway Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
How to minimize TAPI-2 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize TAPI-2 precipitation in their experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound can be a frustrating issue, leading to inaccurate experimental results. This guide provides a systematic approach to identifying and resolving common causes of this compound precipitation.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer:
Visible cloudiness or precipitate in your this compound solution indicates that the compound is no longer fully dissolved. This can significantly impact its effective concentration and activity. Do not use a solution with visible precipitate. Instead, follow these troubleshooting steps to identify the cause and prevent it from recurring.
Step 1: Review Your Stock Solution Preparation
The initial preparation of the this compound stock solution is a critical step in maintaining its solubility.
-
Solvent Choice: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. Ensure you are using a high-quality, anhydrous grade solvent, as water content can promote precipitation.
-
Concentration: While high concentrations are useful for long-term storage, preparing a stock solution that is too concentrated can lead to precipitation, especially upon storage or dilution.
-
Dissolution Technique: Ensure the this compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. However, avoid excessive heat, which can degrade the compound.
Step 2: Assess Your Working Solution Preparation
The dilution of the stock solution into your experimental buffer or media is a common point where precipitation occurs.
-
Dilution Factor: Avoid large, single-step dilutions. A serial dilution approach is recommended.
-
Buffer/Media Composition: The components of your aqueous buffer or cell culture media can impact this compound solubility. High concentrations of salts or proteins can decrease solubility.
-
Mixing Technique: When preparing the working solution, add the this compound stock solution to the aqueous buffer/media while gently vortexing to ensure rapid and even dispersion. Do not add the aqueous solution to the concentrated stock.
Step 3: Evaluate Storage and Handling Conditions
Proper storage is crucial for maintaining the integrity and solubility of your this compound solutions.
-
Stock Solution Storage: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can cause the compound to come out of solution.
-
Working Solution Stability: Aqueous working solutions of this compound are generally less stable and should be prepared fresh for each experiment.[2] Do not store diluted aqueous solutions for extended periods.
Step 4: Consider Environmental Factors
-
Temperature Fluctuations: Rapid changes in temperature can cause precipitation. Allow solutions to come to room temperature slowly before use.
-
Evaporation: Ensure that your storage containers are well-sealed to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO or ethanol are the most commonly recommended solvents for preparing this compound stock solutions.[3]
Q2: What is a safe concentration for a this compound stock solution?
A2: While the maximum solubility in ethanol is reported to be ≥ 100 mg/mL, it is generally advisable to prepare stock solutions at a concentration that is well below the saturation point to avoid precipitation upon storage.[3] A common stock solution concentration is 10 mM.
Q3: Can I store my diluted this compound working solution in the refrigerator?
A3: It is not recommended to store diluted aqueous working solutions of this compound. These solutions are less stable and should be prepared fresh before each experiment to ensure accurate results and avoid issues with precipitation.[2]
Q4: I observed precipitation after adding this compound to my cell culture media. What could be the cause?
A4: Precipitation in cell culture media can be caused by several factors. The high salt and protein content of the media can reduce the solubility of this compound. To minimize this, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) and add the this compound stock solution to the media while gently mixing. Preparing a fresh working solution and ensuring it is at the same temperature as the media can also help.
Q5: How can I be sure my this compound is fully dissolved?
A5: A fully dissolved solution should be clear and free of any visible particles. If you are unsure, you can try gently warming the solution (not exceeding 37°C) and vortexing. If particles remain, the solution is likely supersaturated or the compound has precipitated.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (mM) |
| Ethanol | ≥ 100 mg/mL | ≥ 240.66 |
| Water | 5 mg/mL | 12.03 |
| DMSO | Soluble | Not specified |
Data compiled from publicly available sources.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 415.53 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 415.53 g/mol = 0.0041553 g = 4.16 mg
-
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out 4.16 mg of this compound powder.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 20 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the required volumes: To prepare 1 mL of a 20 µM working solution from a 10 mM stock, you will need to perform a 1:500 dilution.
-
Volume of 10 mM stock = (20 µM * 1 mL) / 10,000 µM = 0.002 mL = 2 µL
-
Volume of cell culture media = 1 mL - 0.002 mL = 0.998 mL = 998 µL
-
-
Dilution: In a sterile tube, add 998 µL of pre-warmed cell culture media.
-
Add this compound Stock: While gently vortexing the media, add 2 µL of the 10 mM this compound stock solution directly into the media.
-
Mix: Continue to mix gently for a few seconds to ensure the this compound is evenly dispersed.
-
Use Immediately: Use the freshly prepared working solution immediately in your experiment. Do not store.
Mandatory Visualization
References
- 1. TACE/ADAM17 substrates associate with ACS (Ep-CAM, HB-EGF) and follow-up MACE (TNFR1 and TNFR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting TAPI-2: A Technical Guide to Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results when using TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). By understanding the inhibitor's characteristics and potential pitfalls, researchers can achieve more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TNF Protease Inhibitor 2) is a potent, broad-spectrum, hydroxamate-based inhibitor of several enzyme families, primarily matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), including TACE (TNF-α converting enzyme, also known as ADAM17).[1][2] Its inhibitory action stems from the hydroxamate group, which chelates the catalytic zinc ion (Zn²⁺) in the active site of these metalloproteinases, thereby blocking their enzymatic activity.[3][4]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results with this compound can arise from several factors:
-
Inhibitor Instability: this compound solutions are known to be unstable.[2] It is crucial to prepare fresh solutions for each experiment.
-
Improper Storage: While the powder form is stable at -20°C, the stability of stock solutions can vary. Some sources suggest stability for up to 3 months at -20°C, while others recommend shorter periods. For optimal consistency, it is best to use freshly prepared stocks or aliquots that have been stored at -80°C for no longer than six months.
-
Solvent and Solubility Issues: Ensure this compound is fully dissolved. It is soluble in DMSO and ethanol. When diluting into aqueous buffers, precipitation can occur, leading to a lower effective concentration.
-
Broad-Spectrum Inhibition and Off-Target Effects: As a broad-spectrum inhibitor, this compound can affect multiple proteases simultaneously.[1][3] This lack of specificity can lead to complex biological responses that may vary between cell types or experimental conditions. Hydroxamate-based inhibitors, in general, are known for potential off-target effects.
-
Experimental Variability: General experimental factors such as variations in cell density, incubation times, and reagent concentrations can contribute to inconsistent results.
Q3: How should I prepare and store this compound?
A3: For consistent results, adhere to the following guidelines:
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent like DMSO or ethanol. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for a maximum of one month.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Due to the instability of this compound in aqueous solutions, do not store diluted working solutions.
Troubleshooting Guides
Issue 1: Variable Inhibition or Complete Loss of Activity
This is a common issue often linked to the stability of the inhibitor.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored, single-use aliquot of the stock solution immediately before each experiment.
-
Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and does not exceed a level that affects your experimental system (typically <0.5%).
-
Check for Precipitation: After diluting the this compound stock into your aqueous assay buffer, visually inspect for any precipitation. If precipitation is observed, consider adjusting the final concentration or the solvent percentage.
-
Control Experiment: Include a positive control with a known, stable metalloproteinase inhibitor (if available) to ensure the assay itself is performing correctly.
Logical Relationship: Troubleshooting Loss of this compound Activity
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Issue 2: Unexpected or Off-Target Effects
Due to its broad-spectrum nature, this compound can inhibit multiple proteases, leading to unexpected biological outcomes.
Troubleshooting Steps:
-
Review this compound's Inhibition Profile: Consult the provided data on this compound's inhibitory activity against various MMPs and ADAMs. Consider if the inhibition of a non-primary target could explain your results.
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits your target of interest without causing widespread off-target effects. The effective dose range can be from 5-40 μM.[1]
-
Use a More Selective Inhibitor: If possible, use a more selective inhibitor for your target protease as a control to confirm that the observed phenotype is due to the inhibition of your primary target.
-
Employ a Negative Control: Use a structurally similar but inactive control compound, if available, to ensure the observed effects are not due to non-specific compound activity.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against various metalloproteinases. Note that the potency can vary depending on the specific enzyme and the assay conditions.
Table 1: this compound Inhibition Constants
| Target Enzyme | Inhibition Constant (IC50 / Ki) | Reference |
| MMP (general) | IC50: 20 µM | [1][2] |
| TACE (ADAM17) | Ki: 120 nM | |
| hmeprin α subunit | IC50: 1.5 ± 0.27 nM | [1] |
| hmeprin β subunit | IC50: 20 ± 10 µM | [1] |
Note: The significant difference in potency against the hmeprin subunits highlights the variable nature of this compound inhibition.
Experimental Protocols
General Protocol for a Fluorogenic MMP/ADAM Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified metalloproteinase using a fluorogenic substrate.
Materials:
-
Recombinant, purified active metalloproteinase (e.g., MMP-2, ADAM17)
-
Fluorogenic substrate specific for the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in cold assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Dilute the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the diluted enzyme to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the appropriate wells.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: this compound Enzymatic Inhibition Assay
Caption: Workflow for determining this compound inhibitory activity in an enzymatic assay.
Signaling Pathway Context
This compound, by inhibiting metalloproteinases like TACE (ADAM17), can impact various signaling pathways. For example, TACE is responsible for the shedding of the ectodomain of many cell surface proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). Inhibition of TACE by this compound can therefore block the release of soluble TNF-α and prevent the transactivation of the EGFR, thereby affecting downstream signaling cascades involved in inflammation, proliferation, and survival.
Signaling Pathway: TACE Inhibition by this compound
Caption: this compound inhibits TACE, preventing the release of soluble TNF-α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]
TAPI-2 inhibitor storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α-Converting Enzyme (TACE/ADAM17).[1][2]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored at -20°C.[3][4] It is available as a powder or a pre-dissolved solution. The powder form can be stored for up to 3 years at -20°C.[1] Once reconstituted, it is recommended to aliquot the solution and freeze it at -20°C.[4] Stock solutions are stable for up to 3 months at -20°C.[4] Some suppliers also offer a 10 mM aqueous solution that should be stored at -70°C.
Q2: What is the best solvent for reconstituting this compound?
A: this compound can be reconstituted in water or ethanol, with a solubility of up to 5 mg/mL in each. It can also be dissolved in DMSO.[2] For cell-based assays, it is common to dissolve this compound in DMSO and then dilute it with the appropriate cell culture medium.[2]
Q3: Is this compound light-sensitive or hygroscopic?
A: Yes, this compound should be protected from light and is considered hygroscopic (tends to absorb moisture from the air).[4] It is important to store it in a desiccated environment.
Q4: What is the mechanism of action of this compound?
A: this compound is a hydroxamate-based inhibitor that targets MMPs and TACE (also known as ADAM17). By inhibiting TACE, it blocks the shedding of TNF-α from cell membranes.[3] It also inhibits the shedding of other cell surface proteins like L-selectin.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Special Instructions |
| Powder | -20°C | Up to 3 years[1] | Protect from light, store desiccated. |
| Reconstituted Stock Solution | -20°C | Up to 3 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| InSolution™ (10 mM in H₂O) | -70°C | Up to 3 months after initial thaw | Aliquot after the first thaw. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 5 mg/mL |
| Ethanol | 5 mg/mL |
| DMSO | Soluble (specific concentration not detailed, but used for stock solutions)[2] |
Experimental Protocols
General Protocol for this compound Application in Cell Culture
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
-
Reconstitution of this compound:
-
If starting with a powder, reconstitute this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for your specific assay.
-
Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.
-
-
Treatment with this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It's crucial to add the diluted inhibitor to the medium and not directly onto the cells to avoid solvent-induced stress.
-
A typical effective dose range for this compound is between 5-40 µM.[2]
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for this compound dilution) and a negative control (untreated cells).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific experimental goals.[2]
-
After incubation, proceed with your downstream analysis, such as cell viability assays (e.g., MTT), protein analysis (e.g., Western blot for signaling pathway components), or cytokine release assays (e.g., ELISA for TNF-α).
-
Troubleshooting Guide
Issue 1: No or reduced inhibitory effect of this compound.
-
Possible Cause: Improper storage or handling leading to degradation.
-
Possible Cause: Incorrect concentration.
-
Solution: The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective dose range is generally between 5-40 µM.[2]
-
-
Possible Cause: Issues with the experimental setup.
-
Solution: Verify the activity of the target enzyme (e.g., TACE) in your system. Ensure that the substrate used for activity measurement is appropriate.
-
Issue 2: Observed cell toxicity or unexpected side effects.
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle control with the same solvent concentration to confirm.
-
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a toxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line.
-
-
Possible Cause: Off-target effects.
Issue 3: Precipitate formation upon dilution in aqueous buffer.
-
Possible Cause: Poor solubility at the final concentration.
-
Solution: While this compound is soluble in water, high concentrations in certain buffers may lead to precipitation. Ensure the final concentration is within the solubility limits. Consider using a different solvent for the initial stock solution if problems persist.
-
Visualizations
Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α and reducing inflammation.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting experiments where this compound shows no effect.
References
Technical Support Center: TAPI-2 and Matrix Metalloproteinases (MMPs)
Welcome to the technical support center for researchers utilizing TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other metalloproteinases like ADAMs (A Disintegrin and Metalloproteinase) and TACE (TNF-α converting enzyme). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's cross-reactivity with various MMPs, ensuring accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern?
A1: this compound is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of metalloproteinases, leading to their inhibition.[1][2] While effective, its broad-spectrum nature means it doesn't just inhibit one specific MMP.[1][3][4] This lack of specificity can lead to off-target effects and make it difficult to attribute an observed biological effect to the inhibition of a single MMP.[1]
Q2: What is the known inhibitory profile of this compound against different MMPs?
| Enzyme | Inhibition Value | Value Type |
| MMPs (general) | 20 µM | IC50 |
| ADAM17 (TACE) | 120 nM | Ki |
| hmeprin α subunit | 1.5 ± 0.27 nM | IC50 |
| hmeprin β subunit | 20 ± 10 μM | IC50 |
Q3: My experiment with this compound is giving ambiguous results. How can I determine which MMP is being affected?
A3: To dissect the specific effects of this compound in your system, you can employ a combination of techniques:
-
Inhibitor Selectivity Profiling: Test this compound against a panel of purified MMPs that are relevant to your biological system using a fluorogenic substrate assay. This will allow you to determine the IC50 values for each MMP and understand the relative potency of this compound against them.
-
Gelatin Zymography: This technique is particularly useful for assessing the activity of gelatinases, MMP-2 and MMP-9, in your samples. It allows you to visualize the relative amounts of active and pro-MMPs.
-
Antibody-Based Assays: Use ELISA or Western blotting to quantify the protein levels of specific MMPs in your samples. This can help you determine if the expression of certain MMPs is altered in your experimental conditions.
Troubleshooting Guides
Guide 1: Characterizing this compound Inhibition Across Multiple MMPs
Problem: You are using this compound to inhibit a suspected MMP-dependent process, but you are unsure which of the several expressed MMPs is the primary target.
Solution: Perform an in vitro inhibitor selectivity panel.
Workflow for Inhibitor Selectivity Profiling:
Caption: Experimental workflow for determining IC50 values of this compound.
Guide 2: Differentiating Between MMP-2 and MMP-9 Activity
Problem: Your results suggest that this compound is affecting gelatinase activity, but you need to distinguish between MMP-2 and MMP-9.
Solution: Use gelatin zymography to visualize the activity of both enzymes.
Logical Flow for Zymography Analysis:
Caption: Step-by-step process of gelatin zymography.
Experimental Protocols
Protocol 1: Fluorogenic MMP Inhibitor Assay
Objective: To determine the IC50 value of this compound for a specific MMP.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute the active MMP enzyme in Assay Buffer to the desired working concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in Assay Buffer.
-
Prepare the fluorogenic MMP substrate in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add Assay Buffer, the serially diluted this compound, and the MMP enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow this compound to bind to the MMP.
-
-
Reaction Initiation:
-
Add the fluorogenic MMP substrate to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gelatin Zymography
Objective: To detect and differentiate the activity of MMP-2 and MMP-9 in a sample.
Materials:
-
Protein samples (e.g., cell culture supernatant, tissue lysate)
-
Zymogram sample buffer (non-reducing)
-
Polyacrylamide gel containing 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix protein samples with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Renaturation:
-
After electrophoresis, wash the gel in renaturing buffer with gentle agitation to remove SDS and allow the MMPs to renature.
-
-
Development:
-
Incubate the gel in developing buffer at 37°C for 12-48 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
-
Analysis:
-
Identify MMP-2 and MMP-9 based on their molecular weights (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa). The intensity of the clear bands is proportional to the amount of active enzyme.
-
Protocol 3: MMP Quantification by ELISA
Objective: To measure the concentration of a specific MMP in a sample.
Materials:
-
MMP-specific ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Samples and standards
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Samples and Standards: Add standards and samples to the appropriate wells of the antibody-coated plate. Incubate as recommended.
-
Add Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate.
-
Add Streptavidin-HRP: Wash the plate and add streptavidin-HRP to each well. Incubate.
-
Add Substrate: Wash the plate and add the TMB substrate to each well. Incubate in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the specific MMP in your samples.
Signaling Pathway Context
Understanding the broader signaling context in which MMPs operate is crucial for interpreting the effects of this compound. Below is a simplified representation of a common signaling pathway involving MMP activation.
Caption: Simplified signaling pathway leading to MMP activation.
References
Technical Support Center: Optimizing TAPI-2 Incubation Time
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of TAPI-2 to achieve maximal inhibition of its target metalloproteinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Tumor Necrosis Factor-α Protease Inhibitor-2) is a potent, broad-spectrum inhibitor of metalloproteinases. Its primary targets include Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), other members of the ADAM family (ADAM10, ADAM8, ADAM12), and various Matrix Metalloproteinases (MMPs).[1][2][3] this compound functions by blocking the proteolytic activity of these enzymes, which are crucial for the "shedding" of cell surface proteins, including growth factors and cytokines like TNF-α.[4]
Q2: What is a typical starting concentration and incubation time for this compound?
A common starting point for in vitro experiments is a this compound concentration of 10-20 μM.[1][2] However, the effective dose can range from 5-40 μM depending on the cell type and specific target.[1] Incubation times are highly variable and context-dependent, ranging from 30 minutes to 48 hours or longer.[1] For short-term shedding inhibition assays, a pre-incubation of 30-60 minutes is often sufficient. For longer-term effects on cell behavior or gene expression, incubation times of 24-72 hours may be necessary.[1]
Q3: How stable is this compound in cell culture medium?
This compound solutions are known to be unstable.[3] It is strongly recommended to prepare fresh stock solutions in a solvent like DMSO and dilute them into the appropriate culture medium immediately before each experiment.[1][3] For long-term experiments, this may necessitate replenishing the medium with freshly diluted this compound at regular intervals to maintain inhibitory activity.
Q4: Can this compound cause cellular toxicity?
Like many inhibitors, this compound can exhibit off-target effects or cytotoxicity at high concentrations or with prolonged exposure. It is crucial to perform a parallel cell viability assay (e.g., MTT, Trypan Blue) when determining the optimal incubation time and concentration. This helps to ensure that the observed inhibitory effects are not due to a general decline in cell health.
Experimental Protocols and Data
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol is designed to identify the minimum incubation time required for this compound to achieve maximal inhibition of a specific shedding event.
Methodology:
-
Cell Plating: Plate cells at an optimal density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Addition: Add a fixed, effective concentration of this compound (e.g., 20 μM) to the wells.
-
Incubation Time Points: Incubate the plates for a range of time points (e.g., 30, 60, 120, 240 minutes, and 24 hours) at 37°C.[5]
-
Induction of Shedding: At each time point, stimulate the cells with an appropriate agent (e.g., Phorbol-12-myristate-13-acetate, PMA) to induce shedding of the protein of interest.
-
Sample Collection: After a fixed stimulation period, collect the conditioned medium.
-
Signal Detection: Quantify the amount of the shed protein in the supernatant using a suitable method (e.g., ELISA, Western Blot).
-
Data Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the point at which the inhibitory effect reaches a plateau.[5]
This compound Inhibitory Activity Data
The following table summarizes the inhibitory constants (IC50/Ki) of this compound against various metalloproteinases, providing a reference for selecting appropriate starting concentrations for your experiments.
| Target Protease | Inhibitor Constant | Cell Line/System | Reference |
| TACE (ADAM17) | Ki = 120 nM | Recombinant Enzyme | |
| TACE (ADAM17) | Ki = 0.12 µM | Recombinant Enzyme | [2] |
| ADAM10 | Ki = 3 µM | Recombinant Enzyme | [2] |
| ADAM8 | Ki = 10 µM | Recombinant Enzyme | [2] |
| ADAM12 | Ki = 100 µM | Recombinant Enzyme | [2] |
| General MMPs | IC50 = 20 µM | Not Specified | [1][3] |
| PMA-induced shedding | IC50 = 10 µM | CHO cells | [2] |
Visual Guides and Workflows
This compound Mechanism of Action
The diagram below illustrates the primary mechanism of this compound. It blocks TACE (ADAM17), preventing the cleavage and release of the pro-inflammatory cytokine TNF-α from the cell surface.
Caption: this compound inhibits TACE, blocking TNF-α shedding.
Experimental Workflow for Optimizing Incubation Time
This workflow diagram outlines the key steps for determining the optimal this compound incubation period in a cell-based assay.
Caption: Workflow for determining optimal this compound incubation time.
Troubleshooting Guide
Encountering issues in your experiment is a common part of the research process.[6][7][8] This guide addresses potential problems when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Inhibition | 1. Insufficient Incubation Time: Equilibrium not reached.[5]2. This compound Degradation: Inhibitor is unstable in solution.[3]3. Incorrect Concentration: this compound concentration is too low for the target/cell system. | 1. Perform a time-course experiment (see Protocol 1) to find the optimal time.2. Prepare this compound stock solution fresh for each experiment. Avoid multiple freeze-thaw cycles.3. Perform a dose-response curve to determine the IC50 in your specific system. |
| High Cell Death or Toxicity | 1. Concentration Too High: this compound concentration is above the cytotoxic threshold.2. Prolonged Incubation: Long exposure times may induce toxicity, even at lower concentrations.3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the this compound concentration. Refer to dose-response data.2. Reduce the incubation time to the minimum required for maximal inhibition.3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle control. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Pipetting Errors: Inaccurate dispensing of this compound, stimulus, or reagents.3. Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation. | 1. Ensure a homogenous cell suspension and careful plating technique.2. Calibrate pipettes and use proper technique. Prepare master mixes where possible.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile buffer or medium instead. |
Troubleshooting Logic Diagram
If you observe unexpected results, use this decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
- 8. go.zageno.com [go.zageno.com]
Dealing with TAPI-2 insolubility during stock preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAPI-2, focusing on challenges related to its solubility during stock solution preparation.
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing this compound stock solutions. Follow these steps to troubleshoot and resolve solubility problems.
Question: My this compound is not dissolving properly. What should I do?
Answer:
Proper dissolution of this compound is critical for accurate experimental results. If you are experiencing insolubility, follow this troubleshooting workflow:
-
Verify Solvent Choice: The choice of solvent is critical. This compound has different solubilities in various solvents. Refer to the table below to ensure you are using an appropriate solvent for your desired concentration. For most cell-based assays, DMSO is a common choice for creating a high-concentration stock that is then further diluted in aqueous media.[1][2]
-
Check Target Concentration: Ensure your target concentration does not exceed the known solubility limit of this compound in the chosen solvent. If the concentration is too high, the compound will not fully dissolve.
-
Gentle Warming: If this compound is slow to dissolve at room temperature, gentle warming can be applied. Place the vial in a 37°C water bath for a few minutes and vortex intermittently. Avoid excessive heat, as it may degrade the compound.
-
Sonication: For difficult-to-dissolve particles, brief sonication in a water bath can help to break up aggregates and facilitate dissolution. Use short bursts of sonication to avoid heating the sample.
-
Re-evaluation: If the issue persists after these steps, re-evaluate your stock solution concentration and consider preparing a more dilute stock.
Quantitative Data Summary
The solubility of this compound can vary between batches and suppliers. The following table summarizes typical solubility data.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) |
| Ethanol | ≥ 100 mg/mL[1][3] | ~240.66 mM |
| Water | 5 mg/mL[4] | ~12.03 mM |
| DMSO | Soluble (specific limits not always provided, but used for stock solutions)[1][2] | Commonly prepared at 10 mM[1] |
Note: The molecular weight of this compound is approximately 415.5 g/mol .[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.155 mg of this compound (MW: 415.5 g/mol ) in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
If solids persist, sonicate the tube in a water bath for short intervals (e.g., 30 seconds) until the solution is clear.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[1]
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in cell culture medium?
A1: It is not recommended to dissolve this compound directly in aqueous cell culture medium due to its lower solubility in water compared to organic solvents like DMSO or ethanol.[4] This can lead to precipitation and inaccurate final concentrations in your experiment. The best practice is to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium.
Q2: My this compound solution has precipitated after being stored in the freezer. What should I do?
A2: If your this compound stock solution has precipitated upon freezing, you can try to redissolve it by warming the vial to room temperature or in a 37°C water bath, followed by vortexing.[7] If the precipitate does not go back into solution, it may indicate that the compound has degraded or that the storage conditions were not optimal. In such cases, it is advisable to prepare a fresh stock solution.
Q3: What is the recommended storage condition for this compound powder?
A3: this compound powder should be stored at -20°C, protected from light and moisture.[5]
Q4: How should I handle this compound in cell-based assays?
A4: When using this compound in cell-based assays, it is common to dilute the DMSO stock solution into the cell culture medium to achieve the desired final concentration.[1] For example, to achieve a 20 µM final concentration from a 10 mM stock, you would perform a 1:500 dilution. Always add the diluted this compound solution to the cells and mix gently. It is also important to include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent on the cells.
Q5: What are the target pathways of this compound?
A5: this compound is a broad-spectrum inhibitor targeting matrix metalloproteinases (MMPs) and tumor necrosis factor-α-converting enzyme (TACE), also known as ADAM17.[1][6] These enzymes are involved in the shedding of cell surface proteins.
References
Technical Support Center: Assessing TAPI-2 Toxicity in In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals using TAPI-2 in in vivo experiments. It provides essential information to anticipate, troubleshoot, and assess potential toxicities associated with this broad-spectrum matrix metalloproteinase (MMP) and TACE (ADAM17) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (TNF Protease Inhibitor 2) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] It belongs to the hydroxamate class of inhibitors, which chelate the zinc ion essential for the catalytic activity of these enzymes.[3] By inhibiting MMPs and TACE, this compound blocks the "shedding" of a wide variety of cell surface proteins, including cytokines like TNF-α, growth factors, and adhesion molecules, thereby modulating inflammation, cell signaling, and tissue remodeling.[4][5]
Q2: What are the most common potential toxicities associated with broad-spectrum MMP inhibitors like this compound in in vivo studies?
A2: The most consistently reported dose-limiting toxicity for broad-spectrum MMP inhibitors in both preclinical and clinical studies is Musculoskeletal Syndrome (MSS).[6][7] This syndrome is characterized by arthralgia (joint pain), myalgia (muscle pain), and tendinitis (inflammation of tendons).[6] Researchers should be vigilant for signs of MSS in their animal models. While spontaneous fibrosis has not been reported as a side effect, some studies suggest that broad-spectrum MMP inhibition could aggravate pre-existing fibrotic conditions in organs like the liver.[8]
Q3: Are there any specific concerns related to this compound being a hydroxamate-based inhibitor?
A3: Hydroxamate-based compounds have been associated with potential mutagenicity in some contexts.[9] While this is a greater concern for long-term therapeutic use, it is a factor to be aware of. For typical in vivo studies, the more immediate concern is the on-target effects related to broad MMP and TACE inhibition.
Q4: What are the expected consequences of TACE/ADAM17 inhibition specifically?
A4: ADAM17 is crucial for many physiological functions.[4] Its inhibition can lead to severe defects in the skin and increased susceptibility to intestinal inflammation.[4] Given its role in releasing numerous growth factors and cytokines, potent inhibition might impact various signaling pathways, and researchers should consider the potential for a broad range of systemic effects.
Q5: How should I prepare this compound for in vivo administration?
A5: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] For in vivo administration, this stock solution must be further diluted in a biocompatible vehicle to minimize solvent toxicity. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or formulations containing co-solvents like PEG300 and Tween 80 to improve solubility and stability.[10] It is highly recommended to prepare the final formulation fresh on the day of the experiment.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality | - Acute Toxicity: The dose of this compound may be too high, leading to systemic failure. - Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. - Off-Target Effects: Inhibition of essential physiological processes due to broad-spectrum activity. | - Perform a dose-range finding study to establish the Maximum Tolerated Dose (MTD). - Ensure the final concentration of the vehicle (e.g., DMSO) is within a safe, published range for the chosen animal model and route of administration. - Conduct thorough daily clinical observations to detect early signs of distress. |
| Signs of Pain or Distress in Animals (e.g., reluctance to move, hunched posture, guarding a limb) | - Musculoskeletal Syndrome (MSS): This is a known class effect of broad-spectrum MMP inhibitors, causing joint and muscle pain.[6][12] | - Carefully observe animals for changes in gait, posture, and activity levels. - Consider using a functional assay like a rotarod performance test to quantify motor impairment.[12] - At necropsy, perform detailed histopathological analysis of joints (synovium, cartilage) and tendons. - If MSS is suspected, consider reducing the dose or dosing frequency. |
| Skin lesions, inflammation, or gastrointestinal issues (e.g., diarrhea) | - TACE/ADAM17 Inhibition: Loss of ADAM17 function is known to cause skin defects and intestinal inflammation.[4] | - Monitor for any changes in skin and fur condition. - Record fecal consistency and body weight daily. - Perform histopathology on skin and intestinal tissue samples to assess for inflammatory infiltrates or morphological changes. |
| Inconsistent Results Between Animals or Experiments | - Formulation Instability: this compound may be precipitating out of the solution, leading to inaccurate dosing. - Inconsistent Administration: Variability in injection technique or volume. | - Prepare the formulation fresh for each experiment.[11] - Visually inspect the formulation for any precipitates before each injection. - Ensure the formulation is homogenous (vortex before drawing each dose). - Standardize the administration procedure and ensure all personnel are properly trained. |
Quantitative Data Presentation
As specific in vivo toxicity data for this compound is not widely published, researchers should aim to generate this data systematically. The following tables provide a template for collecting and organizing key toxicological data during your studies.
Table 1: Dose-Range Finding and Acute Toxicity
| Dose Group (mg/kg) | N | Route of Administration | Clinical Signs Observed | Body Weight Change (%) at Day X | Mortality |
|---|---|---|---|---|---|
| Vehicle Control | 5 | e.g., i.p. | Normal | 0/5 | |
| Dose 1 | 5 | e.g., i.p. | |||
| Dose 2 | 5 | e.g., i.p. | |||
| Dose 3 | 5 | e.g., i.p. |
| Dose 4 | 5 | e.g., i.p. | | | |
Table 2: Key Serum Biochemistry Markers (at terminal endpoint)
| Parameter | Vehicle Control (Mean ± SD) | This compound [Dose X] (Mean ± SD) | This compound [Dose Y] (Mean ± SD) |
|---|---|---|---|
| Liver Function | |||
| Alanine Aminotransferase (ALT) | |||
| Aspartate Aminotransferase (AST) | |||
| Alkaline Phosphatase (ALP) | |||
| Total Bilirubin | |||
| Kidney Function | |||
| Blood Urea Nitrogen (BUN) |
| Creatinine | | | |
Table 3: Hematology Panel (at terminal endpoint)
| Parameter | Vehicle Control (Mean ± SD) | This compound [Dose X] (Mean ± SD) | This compound [Dose Y] (Mean ± SD) |
|---|---|---|---|
| White Blood Cell Count (WBC) | |||
| Red Blood Cell Count (RBC) | |||
| Hemoglobin | |||
| Hematocrit |
| Platelet Count | | | |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation for this compound
Objective: To prepare a clear, stable formulation of this compound suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare Stock Solution: Aseptically weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Vortex and sonicate briefly until the powder is completely dissolved.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the co-solvent vehicle. A common ratio is 40% PEG300, 5% Tween 80, and 55% Saline. The exact ratio may need optimization.
-
Final Formulation: The order of mixing is critical. a. Start with the required volume of PEG300 in a new sterile tube. b. Add the calculated volume of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly. c. Add the Tween 80 to the mixture. Vortex until the solution is clear. d. Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Final Checks: Visually inspect the final formulation to ensure it is a clear solution with no precipitates. Prepare this formulation fresh on the day of dosing.
Protocol 2: Assessment of Musculoskeletal Syndrome (MSS)
Objective: To monitor for and assess the development of MSS in rodents treated with this compound.
Materials:
-
This compound formulation and vehicle control
-
Animal balance
-
Rotarod apparatus (for functional assessment)
-
Calipers (for joint measurement)
-
Materials for tissue fixation (10% neutral buffered formalin) and processing for histology.
Procedure:
-
Baseline Measurements: Before starting the treatment, record the baseline body weight and train the animals on the rotarod apparatus until a stable performance is achieved. Measure the diameter of key joints (e.g., ankle) with calipers.
-
Dosing and Clinical Observation: Administer this compound or vehicle according to the study schedule. Conduct daily clinical observations, paying close attention to:
-
Gait and Posture: Note any limping, stiffness, or hunched posture.
-
Activity Level: Observe for any reluctance to move or explore.
-
Joint Manipulation: Gently flex and extend limbs to check for signs of pain or stiffness.
-
-
Functional Assessment: Perform the rotarod test at regular intervals (e.g., weekly). Record the latency to fall for each animal. A significant decrease in performance in the this compound treated group compared to the control group can indicate motor impairment due to MSS.[12]
-
Terminal Procedures:
-
At the study endpoint, record final body weights and joint measurements.
-
Collect blood for serum analysis.
-
Perform a gross necropsy, examining joints and surrounding tissues for any abnormalities.
-
Collect hind limbs (including knee and ankle joints) and fix them in 10% neutral buffered formalin for at least 48 hours.
-
-
Histopathology: Process the fixed joint tissues for histopathological examination. Tissues should be decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist should evaluate the synovium, articular cartilage, and surrounding connective tissues for signs of inflammation, fibrosis, and cartilage damage.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAM17 - Wikipedia [en.wikipedia.org]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Functional biomarkers of musculoskeletal syndrome (MSS) for early in vivo screening of selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAPI-2 Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAPI-2, a broad-spectrum metalloproteinase inhibitor, in cell culture experiments. The presence of serum in culture media can significantly impact the apparent activity of this compound, leading to variability and potentially confounding experimental results. This resource aims to address these challenges directly.
Troubleshooting Guide
Issue: Reduced or No this compound Activity in the Presence of Serum
Symptoms:
-
The expected downstream effects of inhibiting metalloproteinases (e.g., reduced shedding of a specific cell surface protein) are not observed or are significantly diminished when using this compound in serum-containing media compared to serum-free conditions.
-
Higher concentrations of this compound are required to achieve the desired inhibitory effect in the presence of serum.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution | Experimental Verification |
| Protein Binding: this compound may bind to abundant serum proteins, particularly albumin, reducing its free and active concentration. | Increase the working concentration of this compound when using serum-containing media. A titration experiment is recommended to determine the optimal concentration. | Perform a dose-response curve for this compound activity in both serum-free and serum-containing media. Compare the IC50 values to quantify the impact of serum. |
| Enzymatic Degradation: Serum contains proteases that may degrade this compound over time, reducing its stability and effective concentration. | Reduce the incubation time of this compound with cells in serum-containing media. Alternatively, replenish the media with fresh this compound more frequently. | Measure the activity of a known this compound target at different time points after this compound addition without changing the media. A decline in inhibition over time suggests degradation. |
| Serum Component Interference: Other components in the serum may interfere with the this compound target or the downstream assay, masking the inhibitory effect. | If possible, switch to a serum-free or reduced-serum media formulation for the duration of the experiment. If serum is essential for cell viability, consider using a different batch of serum and re-testing. | Run parallel experiments with and without serum to confirm that the serum itself is the interfering factor. Test different lots of fetal bovine serum (FBS) as variability between lots is common. |
Frequently Asked Questions (FAQs)
Q1: Why does serum affect the activity of this compound?
A1: Serum can impact this compound activity through several mechanisms:
-
Protein Binding: this compound, a hydroxamate-based inhibitor, is likely to have hydrophobic properties that facilitate binding to serum proteins like albumin. This sequestration reduces the amount of free this compound available to interact with its target metalloproteinases.
-
Enzymatic Degradation: Serum contains various proteases that can potentially degrade this compound, lowering its effective concentration over the course of an experiment.
-
Non-specific Interactions: Other molecules within the complex mixture of serum may interfere with the interaction between this compound and its target enzymes or affect the downstream signaling pathways being studied.
Q2: How much should I increase the this compound concentration when using serum-containing media?
A2: The optimal concentration will be cell-type and serum-lot dependent. A good starting point is to perform a dose-response experiment. Based on anecdotal evidence and the behavior of similar inhibitors, you may need to increase the concentration by 2 to 10-fold compared to serum-free conditions.
Q3: What are the recommended control experiments when investigating the effect of serum on this compound activity?
A3: To properly assess the impact of serum, the following controls are essential:
-
Vehicle Control (Serum-Free): Cells treated with the vehicle (e.g., DMSO) in serum-free media.
-
Vehicle Control (Serum-Containing): Cells treated with the vehicle in serum-containing media.
-
This compound Treatment (Serum-Free): Cells treated with a range of this compound concentrations in serum-free media.
-
This compound Treatment (Serum-Containing): Cells treated with the same range of this compound concentrations in serum-containing media.
Q4: Can I use heat-inactivated serum to reduce the impact on this compound activity?
A4: Heat inactivation primarily denatures complement proteins. While it may have a minor effect on some heat-labile proteases, it will not prevent the binding of this compound to albumin or other stable proteins. Therefore, using heat-inactivated serum is unlikely to significantly mitigate the primary interferences with this compound activity.
Q5: Are there any alternatives to using serum when my cells require it for survival?
A5: If serum is indispensable, consider the following:
-
Reduced-Serum Media: Gradually adapt your cells to lower serum concentrations.
-
Serum-Free Formulations: Explore commercially available, chemically defined serum-free media specifically formulated for your cell type.
-
Short-Term Serum Starvation: For shorter experiments, you may be able to culture cells in the presence of serum and then switch to serum-free media for the duration of the this compound treatment and subsequent assay.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
Objective: To quantify the effect of serum on the inhibitory potency of this compound.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in their standard serum-containing medium.
-
Media Change: The next day, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Treatment Groups:
-
Add serum-free medium to one set of wells.
-
Add serum-containing medium (at the desired concentration, e.g., 10% FBS) to another set of wells.
-
-
This compound Addition: Prepare a serial dilution of this compound in both serum-free and serum-containing media. Add the this compound dilutions to the appropriate wells. Include vehicle controls for both conditions.
-
Incubation: Incubate the cells for a predetermined time, sufficient for the inhibition of the target metalloproteinase to occur.
-
Assay: Perform an assay to measure the activity of the target metalloproteinase or a downstream biological effect. This could be a fluorescent substrate cleavage assay, a Western blot for a cleaved protein product, or an ELISA for a shed ectodomain.
-
Data Analysis: Plot the dose-response curves for this compound in both serum-free and serum-containing conditions. Calculate the IC50 value for each condition.
Visualizations
Ensuring complete inhibition with TAPI-2 treatment
Welcome to the technical support center for TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), including TACE (ADAM17). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments and to troubleshoot any issues that may arise, particularly concerning incomplete inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, broad-spectrum inhibitor of metalloproteinases. It functions by chelating the zinc ion within the active site of these enzymes, which is essential for their catalytic activity. This compound has been shown to inhibit various MMPs and ADAMs, with a notable inhibitory effect on ADAM17 (TACE).[1]
Q2: What are the primary targets of this compound?
This compound targets a range of metalloproteinases. Its inhibitory activity has been quantified for several of these enzymes.
| Target Family | Specific Target | Inhibition Constant (IC₅₀ or Kᵢ) |
| MMPs | General | IC₅₀: 20 µM[2][3] |
| ADAMs | ADAM17 (TACE) | Kᵢ: 120 nM[4] |
| ADAM10 | - | |
| ADAM12 | - | |
| ADAM8 | - |
Q3: In what solvent should I dissolve this compound and how should it be stored?
This compound is typically dissolved in an organic solvent such as DMSO or ethanol.[2][3] For long-term storage, it is recommended to store the solid compound at -20°C. Crucially, this compound solutions are unstable and should be prepared fresh for each experiment. [1] If stock solutions must be prepared, they should be aliquoted and stored at -20°C for a maximum of one month to three months, depending on the supplier's recommendation, to minimize degradation from repeated freeze-thaw cycles.[3][5]
Troubleshooting Guide: Ensuring Complete Inhibition
Incomplete inhibition with this compound can arise from several factors, from inhibitor preparation to the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Observed inhibition is lower than expected.
Possible Cause 1: Inhibitor Degradation
As highlighted in the FAQs, this compound in solution is unstable.
-
Solution: Always prepare fresh this compound solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored for no longer than the recommended period.
Possible Cause 2: Suboptimal Inhibitor Concentration
The effective concentration of this compound can vary significantly depending on the cell type, the expression level of the target metalloproteinase, and the specific experimental conditions. A concentration that is effective in one system may be suboptimal in another.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. A common starting range for this compound concentration is 5-40 µM.[3]
Caption: A generalized workflow for assessing this compound inhibitory activity.
Signaling Pathways Affected by this compound
This compound, primarily through its inhibition of ADAM17, can modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation.
ADAM17-Mediated Notch Signaling
ADAM17 is involved in the cleavage of the Notch receptor, a key step in the activation of the Notch signaling pathway. Inhibition of ADAM17 by this compound can therefore lead to a downstream reduction in Notch signaling. [4][6][7][8][9]
Caption: this compound inhibits ADAM17, preventing Notch receptor cleavage.
ADAM17-Mediated EGFR Ligand Shedding and Signaling
ADAM17 is responsible for the shedding of various EGFR ligands from the cell surface. This shedding process releases soluble ligands that can then bind to and activate the EGFR, leading to the activation of downstream pathways like the MAPK and PI3K/Akt pathways. By inhibiting ADAM17, this compound can reduce the activation of EGFR signaling. [10][11][12][13][14][15][16][17][18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. mdpi.com [mdpi.com]
- 17. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TAPI-2 vs. TAPI-1: A Comparative Guide to Metalloproteinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor specificity of TAPI-2 and TAPI-1, two widely used broad-spectrum inhibitors of metalloproteinases. Understanding the distinct inhibitory profiles of these compounds is crucial for the accurate interpretation of experimental results and for the selection of the most appropriate tool for studying the roles of specific metalloproteinases, such as A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs), in physiological and pathological processes.
Executive Summary
Both TAPI-1 and this compound are hydroxamate-based inhibitors that target the active site zinc ion of metalloproteinases. While both are considered broad-spectrum, available data indicates that this compound has been more extensively characterized in terms of its inhibitory constants (Ki) against a panel of ADAMs, revealing a degree of selectivity. TAPI-1 is well-recognized as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, comprehensive, directly comparable data on its inhibitory activity against a wide range of metalloproteinases is less readily available. This guide summarizes the current understanding of their respective specificities based on published experimental data.
Data Presentation: Quantitative Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and TAPI-1 against a selection of metalloproteinases. This data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), is critical for assessing the potency and selectivity of each compound. It is important to note that direct comparison of values between different studies should be done with caution due to potential variations in experimental conditions.
| Target Enzyme | This compound Inhibition | TAPI-1 Inhibition |
| ADAMs | ||
| ADAM17 (TACE) | Ki: 0.12 µM[1] | IC50: 8.09 nM[2] |
| ADAM10 | Ki: 3 µM[1] | Ki: >140 nM |
| ADAM8 | Ki: 10 µM[1] | No specific data found |
| ADAM12 | Ki: 100 µM[1] | No specific data found |
| MMPs | ||
| General MMPs | IC50: 20 µM[3] | Broad inhibitor, specific IC50/Ki values not consistently reported |
Note: Lower Ki and IC50 values indicate higher inhibitory potency. The data for TAPI-1 against ADAM8, ADAM12, and specific MMPs is not as readily available in the form of precise Ki or IC50 values in the searched literature.
Key Observations on Specificity
From the available data, this compound demonstrates a clear preference for ADAM17 over other tested ADAMs, with a significantly lower Ki value. Its inhibitory activity against ADAM10, ADAM8, and ADAM12 is progressively weaker.
TAPI-1 is also a potent inhibitor of ADAM17. While it is described as a broad-spectrum MMP inhibitor, specific and comparative inhibitory data against a panel of MMPs are not as well-documented as for this compound against ADAMs. The available Ki estimate for TAPI-1 against ADAM10 suggests it is a much weaker inhibitor of this particular ADAM family member compared to its activity against ADAM17.
Experimental Protocols: Determining Inhibitor Specificity
The determination of inhibitor potency and specificity against metalloproteinases is typically performed using in vitro enzymatic assays. A common and robust method involves the use of a fluorogenic peptide substrate. The following is a detailed methodology representative of such an experiment.
In Vitro Metalloproteinase Inhibition Assay Using a Fluorogenic Substrate
1. Principle: This assay measures the enzymatic activity of a purified metalloproteinase by monitoring the cleavage of a synthetic peptide substrate. This substrate contains a fluorescent reporter molecule and a quencher molecule in close proximity. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase.
2. Materials:
-
Purified, active recombinant metalloproteinase (e.g., ADAM10, ADAM17, MMP-9).
-
Fluorogenic peptide substrate specific for the metalloproteinase of interest.
-
Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 10 mM), and a low concentration of a non-ionic detergent like Brij-35 (e.g., 0.01%) to prevent aggregation.
-
Inhibitors: TAPI-1 and this compound, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
96-well black microplates, suitable for fluorescence measurements.
-
A fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
3. Procedure: a. Reagent Preparation:
- Prepare a series of dilutions of the inhibitor (TAPI-1 or this compound) in Assay Buffer from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
- Dilute the active metalloproteinase to the desired working concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
4. Data Analysis:
- For each well, plot the relative fluorescence units (RFU) against time.
- Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (vehicle only).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
- To determine the inhibition constant (Ki), the assay can be performed at different substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation (for competitive inhibitors) or by global fitting to appropriate enzyme kinetic models.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the context of metalloproteinase inhibition, the following diagrams are provided.
Caption: Workflow for determining inhibitor potency using a fluorogenic assay.
Caption: Inhibition of ADAM17-mediated protein shedding by TAPI inhibitors.
References
- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAPI-2 and GM6001 for Matrix Metalloproteinase Inhibition
In the landscape of matrix metalloproteinase (MMP) research, broad-spectrum inhibitors remain invaluable tools for elucidating the complex roles of these enzymes in physiological and pathological processes. Among the most frequently utilized of these are TAPI-2 (TNF Protease Inhibitor-2) and GM6001 (also known as Ilomastat or Galardin). Both are hydroxamic acid-based inhibitors that chelate the active site zinc ion essential for MMP catalytic activity. This guide provides a comprehensive comparison of this compound and GM6001, summarizing their inhibitory profiles, outlining experimental methodologies for their evaluation, and visualizing their context within relevant signaling pathways.
Executive Summary
While both this compound and GM6001 are classified as broad-spectrum MMP inhibitors, the available data indicates a significant difference in their potency and primary targets. GM6001 exhibits high potency against a wide range of MMPs, with inhibition constants (Ki) and IC50 values in the low nanomolar range.[1][2][3] In contrast, this compound's inhibitory activity against MMPs is reported in the micromolar range, with an IC50 of 20 μM for general MMP activity.[4] this compound is, however, a potent inhibitor of certain members of the ADAM (A Disintegrin and Metalloproteinase) family, particularly ADAM17 (TACE), with a Ki of 120 nM.[5][6] This suggests that while both can be used to probe metalloproteinase activity, GM6001 is a more potent pan-MMP inhibitor, whereas this compound may be more suitable for studies focused on ADAM17 inhibition.
Data Presentation: Inhibitory Profiles
The following tables summarize the reported inhibitory activities of this compound and GM6001 against various metalloproteinases. It is important to note that these values are compiled from multiple sources and may have been determined using different experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 / Ki | Notes |
| General MMPs | IC50: 20 µM[4] | Broad-spectrum activity |
| ADAM8 | Ki: 10 µM[5] | |
| ADAM10 | Ki: 3 µM[5] | |
| ADAM12 | Ki: >100 µM[5] | |
| ADAM17 (TACE) | Ki: 120 nM[5][6] | Potent inhibition |
| hmeprin α subunit | IC50: 1.5 ± 0.27 nM[4] | |
| hmeprin β subunit | IC50: 20 ± 10 µM[4] |
Table 2: Inhibitory Activity of GM6001 (Ilomastat)
| Target Protein | Ki (nM) | IC50 (nM) |
| MMP-1 | 0.4[1][2][3] | 1.5[1][2] |
| MMP-2 | 0.5[1][2] | 1.1[1][2] |
| MMP-3 | 27[1][2] | 1.9[1][2] |
| MMP-7 | 3.7[2] | N/A |
| MMP-8 | 0.1[1][2] | N/A |
| MMP-9 | 0.2[1][2] | 0.5[1][2] |
| MMP-12 | 3.6[2] | N/A |
| MMP-14 (MT1-MMP) | 13.4[2] | N/A |
| MMP-26 | 0.36[2] | N/A |
| Thermolysin | 20[2] | N/A |
| Pseudomonas aeruginosa elastase | >1000[3] | N/A |
Mechanism of Action and Off-Target Effects
Both this compound and GM6001 are competitive inhibitors that function by chelating the zinc ion in the catalytic domain of metalloproteinases through their hydroxamic acid moiety.[7][8] This mode of action, while effective, is not entirely specific to MMPs. Hydroxamic acid-based inhibitors have been shown to inhibit other metalloenzymes, which can lead to off-target effects.[7][9] One of the most significant side effects observed with broad-spectrum MMP inhibitors in clinical trials is musculoskeletal syndrome (MSS), which is thought to be caused by the inhibition of multiple MMPs and/or other related enzymes.[7] Furthermore, hydroxamic acids can be metabolically unstable, undergoing hydrolysis to less active carboxylic acids and potentially toxic hydroxylamine.[7]
Experimental Protocols
The inhibitory activity of compounds like this compound and GM6001 is typically determined using an in vitro enzymatic assay with a fluorogenic substrate.
In Vitro MMP Inhibition Assay (Fluorometric)
1. Principle: This assay measures the enzymatic activity of a purified, active MMP by monitoring the cleavage of a specific, quenched fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the MMP, a fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.[10][11][12]
2. Materials:
-
Purified, active MMP enzyme (e.g., recombinant human MMP-9)
-
MMP-specific fluorogenic substrate (e.g., FRET-based peptide)
-
Assay buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and a detergent like Brij-35)
-
This compound and GM6001 stock solutions (typically dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
3. Procedure: a. Reagent Preparation: Prepare serial dilutions of the inhibitors (this compound and GM6001) in assay buffer. Prepare a working solution of the MMP enzyme and the fluorogenic substrate in assay buffer. b. Assay Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control - DMSO), and the MMP enzyme solution. c. Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measurement: Immediately begin monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm or 490/520 nm, depending on the substrate) at 37°C for 30-60 minutes.[2][12] f. Data Analysis: Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
MMPs are key regulators of the extracellular matrix (ECM) and are implicated in various signaling pathways that control cell behavior, particularly in cancer and inflammation.[13][14]
Conclusion
This compound and GM6001 are both valuable research tools for studying the roles of metalloproteinases. However, their inhibitory profiles suggest distinct applications. GM6001 is a highly potent, broad-spectrum MMP inhibitor suitable for studies requiring pan-MMP inhibition. This compound, while also exhibiting broad-spectrum activity, is significantly less potent against MMPs but is a potent inhibitor of ADAM17/TACE. Researchers should carefully consider the specific MMPs or ADAMs they wish to target and the required potency when selecting between these two inhibitors. Furthermore, the potential for off-target effects and metabolic instability, common to hydroxamic acid-based inhibitors, should be taken into account when interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
A Comparative Guide: TAPI-2 vs. Selective ADAM17 Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of metalloproteinases has emerged as a promising strategy to counteract tumor progression, metastasis, and drug resistance. Among the key targets is ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme). This enzyme plays a pivotal role in the shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the pro-inflammatory cytokine TNF-α, thereby activating critical oncogenic signaling pathways.
This guide provides an objective comparison between TAPI-2, a broad-spectrum metalloproteinase inhibitor, and emerging selective ADAM17 inhibitors. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in the design and interpretation of future research.
At a Glance: this compound vs. Selective ADAM17 Inhibitors
| Feature | This compound | Selective ADAM17 Inhibitors |
| Target Specificity | Broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) and various ADAMs, including ADAM17.[1] | High selectivity for ADAM17 over other ADAMs and MMPs. |
| Mechanism of Action | Hydroxamate-based inhibitor that chelates the active site zinc ion of metalloproteinases.[1] | Varied mechanisms, including small molecules that target the active site with greater specificity and monoclonal antibodies that allosterically inhibit the enzyme. |
| Reported Efficacy in Cancer Cells | Reduces cancer stem cell phenotype by inhibiting Notch signaling; prevents mobilization of growth factors like TGF-α.[1][2] | Inhibit shedding of EGFR ligands and TNF-α, leading to reduced tumor growth, proliferation, and motility; can overcome resistance to other targeted therapies.[3][4] |
| Potential for Off-Target Effects | High, due to its broad-spectrum activity against multiple MMPs and ADAMs.[5] | Low, designed to minimize off-target effects and associated toxicities.[6] |
| Examples | This compound | Small Molecules: INCB7839, TMI-1, TMI-2Monoclonal Antibody: D1(A12) |
Delving Deeper: Mechanism of Action and Signaling Pathways
ADAM17's role in cancer is multifaceted. It primarily functions by cleaving and releasing the extracellular domains of transmembrane proteins. Two of the most well-characterized pathways impacted by ADAM17 in cancer are the EGFR and Notch signaling pathways.
ADAM17-Mediated EGFR and Notch Pathway Activation
Caption: ADAM17-mediated signaling pathways in cancer.
This compound, with its broad-spectrum activity, inhibits not only ADAM17 but also other MMPs and ADAMs, which can lead to a wider range of biological effects, some of which may be beneficial, while others could contribute to off-target toxicities. Selective ADAM17 inhibitors, on the other hand, are designed to specifically block ADAM17-mediated shedding, offering a more targeted therapeutic approach with a potentially better safety profile.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and selected selective ADAM17 inhibitors against various proteases. This data highlights the difference in selectivity between the two classes of inhibitors.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | MMPs (general) | IC50: 20 µM | [1] |
| ADAM17 (TACE) | Ki: 0.12 µM | ||
| ADAM8 | Ki: 10 µM | ||
| ADAM10 | Ki: 3 µM | ||
| ADAM12 | Ki: >100 µM | ||
| INCB7839 | ADAM10/ADAM17 | (Dual Inhibitor) | [7] |
| D1(A12) (antibody) | ADAM17 | IC50: 4.7 nM (for TNF-α shedding) | [8] |
Note: Direct comparative IC50 values in the same experimental setup are often not available in the literature, making head-to-head comparisons challenging. The data presented is compiled from various sources.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the efficacy of ADAM17 inhibitors.
Experimental Workflow: Evaluating ADAM17 Inhibitors in Cancer Cells
Caption: A typical workflow for comparing ADAM17 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and/or selective ADAM17 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
The following day, treat the cells with various concentrations of this compound or the selective ADAM17 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, and in the case of the invasion assay, through an extracellular matrix barrier.
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound and/or selective ADAM17 inhibitor
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and coat the top of the Transwell inserts with a thin layer. Allow it to solidify at 37°C.[12]
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of the inhibitor or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell line.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.[13]
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several microscopic fields and calculate the average.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins to assess the activation status of signaling pathways downstream of ADAM17.
Materials:
-
Cancer cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-NICD, anti-HES-1, anti-ADAM17, and loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
Conclusion and Future Perspectives
The choice between a broad-spectrum inhibitor like this compound and a selective ADAM17 inhibitor depends on the specific research question. This compound can be a useful tool for initial exploratory studies to understand the general role of metalloproteinases in a particular cancer model. However, for therapeutic development and for dissecting the specific contribution of ADAM17, selective inhibitors are indispensable.
The development of highly selective ADAM17 inhibitors, including small molecules and antibodies, represents a significant advancement in the field. These agents offer the potential for more targeted and less toxic cancer therapies. Future research should focus on direct, head-to-head comparisons of these inhibitors in various cancer models to better understand their relative efficacy and safety profiles. Furthermore, exploring combination therapies where selective ADAM17 inhibitors are used to overcome resistance to other targeted agents, such as EGFR inhibitors, is a promising avenue for clinical translation.[3]
References
- 1. Cell migration -Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the sheddase activity of ADAM17 by an anti-ADAM17 antibody D1(A12) inhibits head and neck squamous cell carcinoma cell proliferation and motility via blockage of bradykinin induced HERs transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumour Effects of a Specific Anti-ADAM17 Antibody in an Ovarian Cancer Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validating TAPI-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAPI-2, a broad-spectrum metalloproteinase inhibitor, with alternative compounds for validating target engagement in cellular assays. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a clear understanding of the methodologies and logical comparisons.
Data Presentation: this compound and Alternatives
This compound is a potent inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) family and Matrix Metalloproteinases (MMPs). Its primary target is often considered to be ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). For effective research, it is crucial to compare its activity with more selective inhibitors, such as GI254023X, which shows a strong preference for ADAM10.
| Inhibitor | Primary Target(s) | Reported IC50/Ki Values | Cellular Assay Concentration | Key Cellular Effects |
| This compound | ADAM17 (TACE), MMPs | IC50: ~20 µM for general MMPs; Ki: ~0.12 µM for ADAM17.[1][2] | 5-40 µM[2] | Inhibits shedding of TNF-α, L-selectin, and other cell surface proteins.[2] |
| GI254023X | ADAM10 | IC50: 5.3 nM for ADAM10; 541 nM for ADAM17.[1][3] | 1-10 µM[3] | Selectively inhibits ADAM10-mediated shedding of substrates like CXCL16.[1] |
| Marimastat | Broad-spectrum MMPs | IC50: Nanomolar range for various MMPs. | 10 µM | General inhibition of MMP-dependent processes. |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and should be used as a reference. The cellular assay concentrations represent a general range reported in the literature.
Experimental Protocols
Accurate validation of target engagement is fundamental for the development of specific and effective therapeutics. Below are detailed protocols for commonly used cellular assays to assess the activity of this compound and its alternatives.
Cellular Shedding Assay Using ELISA
This protocol is designed to measure the inhibition of the shedding of a specific substrate, such as TNF-α, from the cell surface.
Materials:
-
Cells expressing the target enzyme and substrate (e.g., THP-1 cells for endogenous TNF-α).
-
Cell culture medium and supplements.
-
This compound, GI254023X, and other inhibitors.
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
Phosphate Buffered Saline (PBS).
-
ELISA kit for the shed substrate (e.g., Human TNF-α ELISA kit).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and culture overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or the alternative inhibitor (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce shedding by adding a stimulating agent like PMA (e.g., at 100 ng/mL) to the wells and incubate for the desired time (e.g., 4 hours).
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Perform the ELISA for the shed substrate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the shed substrate and determine the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Fluorogenic MMP/ADAM Activity Assay in Cell Lysates
This method quantifies the enzymatic activity of MMPs or ADAMs in cell lysates using a fluorogenic substrate.
Materials:
-
Cultured cells of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding metalloproteinase inhibitors).
-
This compound and other inhibitors.
-
Fluorogenic MMP/ADAM substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 for ADAM17).
-
Assay buffer (e.g., Tris-based buffer with CaCl2 and ZnCl2).
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Cell Lysis: Lyse the cultured cells on ice and collect the lysate by centrifugation to remove cell debris.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black plate, add a standardized amount of cell lysate to each well.
-
Inhibitor Addition: Add different concentrations of this compound or alternative inhibitors to the wells. Include a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of inhibitors on the downstream signaling pathways activated by the shed substrate. For example, ADAM17-mediated shedding of EGFR ligands can activate the EGFR signaling pathway.
Materials:
-
Cells expressing the target and downstream signaling components.
-
This compound and alternative inhibitors.
-
Stimulating agent (if necessary).
-
Lysis buffer with phosphatase and protease inhibitors.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against phosphorylated and total forms of downstream proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound or alternative inhibitors at desired concentrations for a specified time.
-
Stimulation: If required, stimulate the cells to activate the signaling pathway.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitors on signaling activation.
Mandatory Visualization
Visual diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating key aspects of this compound target engagement validation.
Caption: ADAM17 signaling pathway and this compound inhibition.
References
TAPI-2 as a Positive Control for ADAM17 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in designing robust experiments for screening and characterizing inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17). This guide provides an objective comparison of TAPI-2 with other commonly used ADAM17 inhibitors, supported by experimental data and detailed protocols to aid in the informed selection of research tools.
Introduction to ADAM17 and its Inhibition
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane metalloprotease that plays a pivotal role in a process called "ectodomain shedding." It cleaves and releases the extracellular domains of a wide array of membrane-bound proteins, including cytokines like TNF-α, growth factors, and their receptors.[1][2] This shedding mechanism is crucial for regulating inflammatory responses, cell proliferation, migration, and invasion.[3][4] Dysregulation of ADAM17 activity is implicated in numerous diseases, including cancer, inflammatory conditions, and cardiovascular diseases, making it a significant therapeutic target.[3][5]
Inhibitors of ADAM17 are essential tools for studying its function and for the development of new therapeutics. A reliable positive control is indispensable for validating assay performance and ensuring the accuracy of screening results. This compound is a widely recognized broad-spectrum inhibitor of metalloproteinases, including ADAM17, and is frequently used as a positive control in inhibition assays.
Comparative Analysis of ADAM17 Inhibitors
This section compares the performance of this compound with other notable ADAM17 inhibitors, GW280264X and INCB7839 (Aderbasib). The data presented below summarizes their potency and selectivity, offering a basis for selecting the most suitable compound for specific experimental needs.
| Inhibitor | Target(s) | IC50 / Ki for ADAM17 | Selectivity Profile | Key Features |
| This compound | Broad-spectrum MMP and ADAM inhibitor | Ki: 0.12 µM[6] | Inhibits ADAM8, ADAM10, and ADAM12 with Ki values of 10 µM, 3 µM, and 100 µM, respectively.[6] Also inhibits various MMPs.[7] | Commonly used as a positive control due to its well-established, broad-spectrum activity. |
| GW280264X | Dual ADAM10/ADAM17 inhibitor | IC50: 8.0 nM[8] | Potently inhibits both ADAM10 (IC50: 11.5 nM) and ADAM17.[8] | A potent dual inhibitor useful for studying the combined effects of ADAM10 and ADAM17 inhibition. |
| INCB7839 (Aderbasib) | Dual ADAM10/ADAM17 inhibitor | Low nanomolar IC50 | Potent inhibitor of both ADAM10 and ADAM17.[9][10] Has been evaluated in clinical trials.[9][11] | Orally active and has been investigated in clinical settings, offering translational relevance.[10][11] |
Signaling Pathway of ADAM17
ADAM17 is a key player in multiple signaling pathways. Its sheddase activity releases the ectodomains of various transmembrane proteins, which then act as soluble signaling molecules. A primary example is the cleavage of pro-TNF-α to its soluble, active form, which then initiates a pro-inflammatory cascade. Similarly, ADAM17-mediated shedding of EGFR ligands leads to the activation of the EGFR signaling pathway, promoting cell growth and proliferation.[1][3][12]
Experimental Protocols
In Vitro ADAM17 Enzymatic Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of ADAM17 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., based on a TNF-α cleavage site)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound (positive control) and test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant ADAM17 enzyme to the desired concentration in pre-chilled assay buffer.
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compounds and this compound (as a positive control) to their respective wells. Include a solvent control (e.g., DMSO).
-
Add the diluted ADAM17 enzyme to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).
-
Determine the percent inhibition for each compound relative to the solvent control and calculate IC50 values.
Cell-Based ADAM17 Shedding Assay
This protocol measures the ability of inhibitors to block ADAM17-mediated shedding of a substrate from the cell surface.
Materials:
-
Cells expressing a known ADAM17 substrate (e.g., TNF-α, L-selectin, or a reporter construct)
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding
-
This compound (positive control) and test compounds
-
ELISA kit for the shed substrate or a method to quantify the reporter
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the inhibitors or solvent control.
-
Pre-incubate the cells with the inhibitors for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulate shedding by adding PMA to the wells (final concentration typically 10-100 ng/mL). Include an unstimulated control.
-
Incubate for a specific time (e.g., 1-4 hours) at 37°C to allow for substrate shedding.
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit or by measuring the activity of the reporter protein.
-
Calculate the percent inhibition of shedding for each compound relative to the stimulated solvent control and determine IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating ADAM17 inhibitors using both enzymatic and cell-based assays.
References
- 1. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM 17 and Epithelial-to-Mesenchymal Transition: The Evolving Story and Its Link to Fibrosis and Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
TAPI-2 and ADAM10: A Guide to Understanding Cross-reactivity and Selecting Alternatives
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount to obtaining reliable experimental results and developing targeted therapeutics. This guide provides a comprehensive comparison of TAPI-2, a broad-spectrum metalloproteinase inhibitor, and its cross-reactivity with ADAM10. We present experimental data, detailed protocols for assessing inhibitor activity, and a survey of more selective alternatives.
This compound is a hydroxamate-based inhibitor widely used in research to block the activity of a class of enzymes known as a disintegrin and metalloproteinases (ADAMs) and matrix metalloproteinases (MMPs). Its primary target is often considered to be the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, significant cross-reactivity with other ADAM family members, particularly ADAM10, has been reported, which can complicate the interpretation of experimental outcomes.
Inhibitor Specificity: A Quantitative Comparison
The inhibitory activity of this compound and several alternative compounds against ADAM10 and ADAM17 is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various biochemical and cellular assays. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 / Ki (ADAM10) | IC50 / Ki (ADAM17/TACE) | Selectivity (ADAM17 vs ADAM10) | Reference(s) |
| This compound | Broad-spectrum ADAMs/MMPs | 3 µM (Ki) | 0.12 µM (Ki) | ~25-fold for ADAM17 | [1] |
| GI254023X | ADAM10 selective | 5.3 nM (IC50) | 541 nM (IC50) | ~0.01-fold (i.e., ~100-fold for ADAM10) | [2][3][4] |
| GW280264X | Dual ADAM10/ADAM17 | 11.5 nM (IC50) | 8.0 nM (IC50) | ~1.4-fold for ADAM17 | [5] |
| KP-457 | ADAM17 selective | 748 nM (IC50) | 11.1 nM (IC50) | ~67-fold for ADAM17 | [6] |
| JG26 | ADAM8/ADAM17 selective | 150 nM (IC50) | 1.9 nM (IC50) | ~79-fold for ADAM17 | [6] |
As the data illustrates, this compound is a potent inhibitor of ADAM17 but also demonstrates significant activity against ADAM10. In contrast, GI254023X is highly selective for ADAM10, while KP-457 and JG26 show strong selectivity for ADAM17. GW280264X is a potent dual inhibitor of both ADAM10 and ADAM17.
Signaling Pathways: The Roles of ADAM10 and ADAM17
ADAM10 and ADAM17 are key "sheddases" that cleave and release the extracellular domains of a wide variety of cell surface proteins, thereby modulating critical signaling pathways. Their substrate specificities, while overlapping for some proteins, are also distinct, leading to different biological outcomes.
One of the most well-characterized pathways regulated by these proteases is the Notch signaling pathway , which is crucial for cell fate decisions. ADAM10 is the primary sheddase responsible for the ligand-dependent activation of Notch receptors.[7][8] In contrast, ADAM17 is more commonly associated with ligand-independent Notch cleavage.[7]
References
- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TAPI-2 vs. siRNA Knockdown for TACE Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TACE Inhibition Methods
In the realm of therapeutic intervention and research concerning inflammatory diseases and cancer, the Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17, has emerged as a critical target. This enzyme is responsible for the shedding of the ectodomain of various cell surface proteins, most notably pro-TNF-α, releasing the soluble, pro-inflammatory cytokine TNF-α. Consequently, inhibiting TACE activity is a key strategy for mitigating TNF-α-driven inflammation. This guide provides a detailed comparison of two primary methods for TACE inhibition: the broad-spectrum metalloproteinase inhibitor TAPI-2 and the targeted gene silencing approach of small interfering RNA (siRNA).
At a Glance: Performance Comparison
| Feature | This compound (Chemical Inhibition) | siRNA (Gene Knockdown) |
| Mechanism of Action | Broad-spectrum inhibition of metalloproteinases, including TACE, by chelating the active site zinc ion. | Post-transcriptional gene silencing through targeted degradation of TACE mRNA, preventing protein synthesis. |
| Primary Effect | Blocks the catalytic activity of existing TACE protein. | Prevents the synthesis of new TACE protein. |
| Reported Efficacy | Dose-dependent inhibition of TACE-mediated shedding. For the related process of TNFR1 shedding, this compound has shown significant, dose-dependent inhibition. Specific IC50 values for TNF-α shedding can vary depending on the cell type and experimental conditions. | Highly potent and specific. A 27-mer siRNA targeting TNF-α has been shown to inhibit its secretion by over 97% at a 5 nM concentration and by 95% at 1 nM in rat Kupffer cells[1]. Another study reported that siRNA targeting TNF-α significantly decreased its mRNA and protein levels[2]. |
| Speed of Onset | Rapid, occurring within minutes to hours of application. | Slower onset, typically requiring 24-72 hours for significant protein knockdown as existing protein needs to be degraded. |
| Duration of Effect | Reversible upon removal of the compound, with duration dependent on the compound's half-life in the specific experimental system. | Transient, typically lasting for several days depending on the rate of cell division and the stability of the siRNA. |
| Specificity | This compound is a broad-spectrum inhibitor and can affect other metalloproteinases. | Highly specific to the TACE mRNA sequence, minimizing off-target effects with proper design. |
Delving into the Mechanisms: TACE-Mediated TNF-α Release
The signaling pathway leading to the release of soluble TNF-α is a critical process in inflammation. The transmembrane precursor, pro-TNF-α, is cleaved by TACE at the cell surface. This releases the soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating a downstream signaling cascade that can lead to a variety of cellular responses, including inflammation and apoptosis.
References
A Researcher's Guide to the In Vitro Validation of TAPI-2 Inhibitory Activity
For researchers and drug development professionals investigating the roles of metalloproteinases in disease, validating the activity of inhibitors is a critical step. This guide provides a comparative overview of TAPI-2, a broad-spectrum metalloproteinase inhibitor, and its alternatives, complete with experimental data and detailed protocols for in vitro validation.
This compound (TNF Protease Inhibitor 2) is recognized as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members, most notably ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] Its activity stems from a hydroxamate structure that chelates the zinc ion essential for the catalytic activity of these enzymes. Validating its inhibitory potential in a laboratory setting is crucial for its application in research and therapeutic development.
Comparative Analysis of TACE/ADAM17 Inhibitors
The efficacy of a metalloproteinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the inhibitory activities of this compound and other commonly used broad-spectrum metalloproteinase inhibitors against TACE/ADAM17.
| Inhibitor | Type | Target Enzyme | Potency (IC50 / Ki) | Reference |
| This compound | Hydroxamate-based | ADAM17 (TACE) | 120 nM (Ki) | [2] |
| TAPI-1 | Hydroxamate-based | ADAM17 (TACE) | 920 nM (IC50) | [3] |
| TAPI-0 | Hydroxamate-based | ADAM17 (TACE) | 100 nM (IC50) | [4] |
| Marimastat | Hydroxamate-based | ADAM17 (TACE) | 3.8 nM (IC50) | [5] |
| Batimastat (BB-94) | Hydroxamate-based | ADAM17 (TACE) | 19 nM (IC50) | [1] |
| Prinomastat (AG3340) | Hydroxamate-based | MMPs, ADAMs | Data not available for TACE | [6][7] |
| GM6001 (Ilomastat) | Hydroxamate-based | MMPs, ADAMs | Data not available for TACE | [8] |
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by preventing the "shedding" of cell surface proteins. TACE (ADAM17) is a key sheddase for a variety of transmembrane proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Notch signaling pathway. By inhibiting TACE, this compound blocks the release of these proteins' ectodomains, thereby modulating inflammatory and developmental pathways. For instance, this compound has been shown to decrease the levels of the Notch intracellular domain (NICD) and its downstream target HES-1.[1]
Figure 1. this compound inhibits TACE-mediated shedding of Pro-TNF-α.
Experimental Protocols
Accurate in vitro validation requires robust and well-defined experimental protocols. Below are methodologies for two key assays used to determine the inhibitory activity of compounds like this compound.
Fluorogenic Enzymatic Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified enzyme.
Objective: To determine the IC50 value of this compound against recombinant TACE/ADAM17.
Materials:
-
Recombinant human TACE/ADAM17 catalytic domain.
-
Quenched fluorogenic TACE substrate peptide (e.g., based on the TNF-α cleavage sequence).
-
This compound and other inhibitors, dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 μM, diluted in 10-fold steps. Further dilute these stocks into the Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of the diluted this compound solution (or DMSO for control wells).
-
20 µL of recombinant TACE/ADAM17 diluted in Assay Buffer.
-
-
Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (excitation/emission wavelengths depend on the specific fluorophore/quencher pair of the substrate).
-
Data Analysis:
-
Determine the reaction rate (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[9]
-
Cell-Based Shedding Assay
This assay validates inhibitor activity in a more physiologically relevant context by measuring the inhibition of protein shedding from the surface of cultured cells.
Objective: To measure the effect of this compound on the PMA-induced shedding of a TACE substrate (e.g., Semaphorin-4D or TNF-α) from cells.
Materials:
-
HEK293T cells (or another suitable cell line) expressing the TACE substrate.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Opti-MEM or serum-free medium.
-
This compound and other inhibitors, dissolved in DMSO.
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate shedding.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies).
Procedure:
-
Cell Culture: Plate HEK293T cells in a 6-well plate and grow to ~80-90% confluency.
-
Inhibitor Treatment: Replace the growth medium with serum-free medium containing the desired concentration of this compound (e.g., 10-20 µM) or DMSO (vehicle control). Incubate for 1-2 hours at 37°C.[1]
-
Stimulation: Add PMA (final concentration ~100 ng/mL) to the wells to stimulate protein shedding. Incubate for an additional 1-4 hours.
-
Sample Collection:
-
Conditioned Media: Collect the supernatant (conditioned medium) from each well. Centrifuge to remove cell debris. This contains the shed ectodomain.
-
Cell Lysate: Wash the remaining cells with cold PBS, then add lysis buffer to prepare total cell lysates. This contains the full-length and C-terminal fragments of the substrate.
-
-
Western Blot Analysis:
-
Separate proteins from both the conditioned media and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes the ectodomain of the substrate protein.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensity of the shed protein in the conditioned media. A reduction in the shed protein band in this compound-treated samples compared to the PMA-only control indicates inhibitory activity.
In Vitro Validation Workflow
The process of validating an inhibitor like this compound follows a logical progression from direct enzyme inhibition to cell-based functional assays.
Figure 2. Standard workflow for in vitro validation of this compound.
References
- 1. Batimastat - CAS 130370-60-4 - Calbiochem | 196440 [merckmillipore.com]
- 2. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. TAPI-1 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
TAPI-2 as a Tool Compound for Validating ADAM17 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAPI-2, a widely used tool compound for the functional validation of A Disintegrin and Metalloproteinase 17 (ADAM17), with other alternative inhibitors. The performance of these compounds is evaluated based on experimental data, with a focus on their inhibitory potency, selectivity, and potential off-target effects. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to assist researchers in designing and interpreting their experiments.
Introduction to ADAM17 and the Role of Tool Compounds
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes. It cleaves and releases the ectodomains of a wide range of cell surface proteins, including cytokines like TNF-α, growth factors, and their receptors. This shedding event is a key regulatory step in signaling pathways that control inflammation, cell proliferation, migration, and invasion. Dysregulation of ADAM17 activity has been implicated in numerous diseases, including inflammatory disorders and cancer.
Tool compounds are essential for elucidating the biological functions of enzymes like ADAM17. An ideal tool compound should exhibit high potency and selectivity for its target, allowing researchers to probe the consequences of inhibiting a specific enzymatic activity. This compound is a hydroxamate-based, broad-spectrum metalloproteinase inhibitor that has been extensively used to study ADAM17 function. However, its utility is often debated due to its off-target effects. This guide compares this compound with other commonly used ADAM17 inhibitors to aid in the selection of the most appropriate tool for specific research questions.
Comparison of ADAM17 Inhibitors
The selection of an appropriate tool compound is critical for the accurate interpretation of experimental results. This section compares the inhibitory activity and selectivity of this compound with two other well-characterized ADAM17 inhibitors: TMI-2 and BMS-561392 (also known as DPC-333).
Data Presentation: Inhibitory Activity and Selectivity
The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound, TMI-2, and BMS-561392 against ADAM17 and a panel of other metalloproteinases. This data provides a quantitative measure of their potency and selectivity. Lower values indicate higher potency.
| Compound | Target | Kᵢ (µM) | IC₅₀ (nM) | Reference(s) |
| This compound | ADAM17 (TACE) | 0.12 | - | [1] |
| ADAM8 | 10 | - | [1] | |
| ADAM10 | 3 | - | [1] | |
| ADAM12 | 100 | - | [1] | |
| MMPs (general) | - | 20,000 | [2] | |
| TMI-2 | ADAM17 (TACE) | - | ~10 | Not explicitly found in a single table, but inferred from multiple sources. |
| MMP-1 | - | >1000 | ||
| MMP-2 | - | >1000 | ||
| MMP-9 | - | >1000 | ||
| MMP-13 | - | ~100 | ||
| BMS-561392 (DPC-333) | ADAM17 (TACE) | - | 0.20 | [3] |
| MMP-1 | - | >200 | [3] | |
| MMP-2 | - | >200 | [3] | |
| MMP-8 | - | >200 | [3] | |
| MMP-9 | - | >200 | [3] | |
| MMP-13 | - | >200 | [3] |
Note: The inhibitory values are sourced from various publications and assays, which may lead to some variability. Direct side-by-side comparisons in the same study are ideal for the most accurate assessment.
Off-Target Effects and Potential Liabilities
A significant consideration when using tool compounds is their potential for off-target effects, which can lead to misinterpretation of experimental data.
-
This compound : As a broad-spectrum inhibitor, this compound demonstrates significant activity against other ADAMs (ADAM8, ADAM10, ADAM12) and various Matrix Metalloproteinases (MMPs).[1] This lack of selectivity is a major drawback, as inhibition of these other proteases can confound the observed biological effects attributed to ADAM17 inhibition. Broad-spectrum metalloproteinase inhibitors have been associated with musculoskeletal syndrome (MSS), characterized by joint pain and inflammation.[4]
-
TMI-2 : While more selective than this compound, TMI-2 still exhibits some cross-reactivity, particularly with MMP-13. This should be considered when interpreting data in systems where MMP-13 is active.
-
BMS-561392 (DPC-333) : This compound displays high selectivity for ADAM17 over a range of MMPs.[3] However, clinical trials with BMS-561392 were associated with hepatotoxicity, highlighting potential safety concerns, although this may be less relevant for in vitro studies.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the function of ADAM17. Below are protocols for two key assays used to assess ADAM17 activity and its inhibition.
In Vitro ADAM17 Enzymatic Assay
This assay directly measures the enzymatic activity of recombinant ADAM17 using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., based on the TNF-α cleavage sequence)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 10 µM ZnCl₂, 0.005% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
-
Test inhibitors (this compound and alternatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
In a 96-well black microplate, add the diluted inhibitors to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add recombinant ADAM17 to all wells except for the substrate control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 420 nm, depending on the substrate) in kinetic mode for at least 30 minutes at 37°C.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
TNF-α Shedding Assay in THP-1 Cells
This cell-based assay measures the ability of an inhibitor to block ADAM17-mediated shedding of TNF-α from the surface of stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation and stimulation
-
Test inhibitors (this compound and alternatives) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
Microplate reader for ELISA
Procedure:
-
Cell Differentiation (Optional but recommended for macrophage-like phenotype):
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours. After differentiation, gently wash the cells with fresh medium to remove PMA.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Add the diluted inhibitors to the differentiated (or undifferentiated) THP-1 cells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
Stimulate TNF-α shedding by adding PMA to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α shedding for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
ADAM17 Signaling Pathways
ADAM17 is a key regulator of multiple signaling pathways. The diagram below illustrates its central role in TNF-α and EGFR signaling.
Caption: ADAM17-mediated signaling pathways and points of inhibition.
Experimental Workflow for Validating ADAM17 Function
The following diagram outlines a general workflow for using tool compounds to validate the function of ADAM17 in a biological process of interest.
Caption: Workflow for validating ADAM17 function using tool compounds.
Conclusion and Recommendations
The choice of a tool compound to validate ADAM17 function should be guided by the specific experimental context.
-
TMI-2 offers improved selectivity over this compound, making it a better choice for studies where off-target effects on other MMPs are a concern.
-
BMS-561392 (DPC-333) represents a highly potent and selective tool for inhibiting ADAM17.[3] It is particularly well-suited for in vitro and cell-based assays where high target specificity is paramount.
For robust and reliable validation of ADAM17 function, it is recommended to use at least two structurally distinct and selective inhibitors. Furthermore, complementing pharmacological inhibition with genetic knockdown or knockout of ADAM17 will provide the most definitive evidence for its role in a given biological process. Researchers should always be mindful of the potential off-target effects of any chemical probe and include appropriate controls to ensure the validity of their findings.
References
Verifying TAPI-2 Specificity in a New Cell Model: A Comparative Guide
For researchers venturing into the study of metalloproteinase-driven signaling pathways, the selection of a specific and reliable inhibitor is paramount. This guide provides a comprehensive comparison of TAPI-2, a widely used broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with other commonly used alternatives. We present supporting experimental data and detailed protocols to enable researchers to confidently verify the specificity of this compound in their chosen cell model.
This compound and its Primary Target: ADAM17
This compound (TNF Protease Inhibitor 2) is a hydroxamate-based inhibitor that has gained prominence for its ability to block the activity of several cell surface proteases.[1] Its primary target of interest is often ADAM17, also known as TNF-α converting enzyme (TACE). ADAM17 is a key "sheddase" responsible for the cleavage and release of the extracellular domains of a multitude of transmembrane proteins, including cytokines like TNF-α, growth factor precursors like TGF-α, and receptors such as the IL-6 receptor. This shedding event is a critical step in initiating downstream signaling cascades that regulate inflammation, cell proliferation, and migration. One of the well-characterized pathways affected by ADAM17 inhibition is the Notch signaling pathway. ADAM17 can cleave the Notch receptor, a crucial step for its eventual activation and the translocation of the Notch intracellular domain (NICD) to the nucleus, where it regulates the transcription of target genes like HES-1.[1]
Comparative Inhibitor Profile
While this compound is a potent inhibitor of ADAM17, its broad-spectrum nature means it also targets other ADAMs and MMPs.[1] Understanding this profile is crucial when interpreting experimental results. Below is a comparison of this compound with other commonly used metalloproteinase inhibitors.
| Inhibitor | Primary Target(s) | IC50 / Ki Values | Notes |
| This compound | ADAM17 (TACE), MMPs, other ADAMs | ADAM17 (TACE): Ki = 0.12 µMADAM10: Ki = 3 µMADAM8: Ki = 10 µMADAM12: Ki = 100 µMMMPs (general): IC50 = 20 µM[1] | Broad-spectrum inhibitor. Useful for initial studies but may lack specificity. |
| GM6001 (Ilomastat) | Broad-spectrum MMPs | MMP-1: IC50 = 1.5 nMMMP-2: IC50 = 1.1 nMMMP-3: IC50 = 1.9 nMMMP-9: IC50 = 0.5 nM[2] | Potent, broad-spectrum MMP inhibitor. Often used as a general control for MMP activity. |
| GI254023X | ADAM10, MMP9 | ADAM10: IC50 = 5.3 nMMMP9: IC50 = 2.5 nMADAM17: IC50 = 541 nM[3][4][5] | Highly selective for ADAM10 over ADAM17, making it a good tool to dissect the roles of these two sheddases. |
| GW280264X | ADAM10, ADAM17 | ADAM10: IC50 = 11.5 nMADAM17 (TACE): IC50 = 8.0 nM[6][7] | A potent dual inhibitor of both ADAM10 and ADAM17. |
Experimental Protocols for Verifying this compound Specificity
To ascertain the specific inhibitory action of this compound on ADAM17 in a new cell model, a multi-pronged experimental approach is recommended. This involves biochemical assays to measure enzymatic activity, cell-based assays to assess the inhibition of substrate shedding, and western blotting to probe downstream signaling events.
In Vitro Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant ADAM17.
Principle: A fluorogenic peptide substrate, which is quenched in its intact form, is cleaved by active ADAM17, releasing a fluorescent signal. The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., based on the TACEtide peptide)[8]
-
Assay Buffer (e.g., 25mM Tris, pH 8.0, 6 x 10⁻⁴ Brij-35)[8]
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of this compound or other inhibitors to the wells. Include a DMSO-only control.
-
Add a constant amount of recombinant ADAM17 to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~10 µM.[8]
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[8]
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cell-Based Substrate Shedding Assay
This assay determines the efficacy of this compound in preventing the cleavage and release of a known ADAM17 substrate from the cell surface.
Principle: Cells expressing a transmembrane substrate of ADAM17 are stimulated to induce shedding. The amount of shed substrate in the cell culture supernatant is then quantified, typically by ELISA.
Materials:
-
Your new cell model (ensure it expresses a known ADAM17 substrate, e.g., TNF-α, IL-6R, or a transfected reporter substrate)
-
Cell culture medium and supplements
-
Phorbol-12-myristate-13-acetate (PMA) or another appropriate stimulus for shedding
-
This compound and other inhibitors
-
ELISA kit for the specific shed substrate
-
96-well cell culture plates
Procedure:
-
Seed your cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a DMSO-only control.
-
Stimulate shedding by adding a potent inducer like PMA (e.g., 100 nM) for 30-60 minutes at 37°C.[9]
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of the shed substrate against the inhibitor concentration to determine the cellular IC50.
Western Blot Analysis of Downstream Signaling
This method verifies the functional consequence of this compound-mediated ADAM17 inhibition on a downstream signaling pathway, such as Notch.
Principle: Inhibition of ADAM17-mediated Notch cleavage will lead to a decrease in the levels of the Notch Intracellular Domain (NICD) and its downstream target, Hes1. These changes can be detected by western blotting.
Materials:
-
Your new cell model
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NICD, Hes1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture your cells and treat them with an effective concentration of this compound (determined from previous assays or literature, e.g., 20 µM) for a suitable duration (e.g., 24-48 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NICD and Hes1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in NICD and Hes1 levels upon this compound treatment.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams have been generated.
Caption: A logical workflow for confirming this compound specificity.
Caption: this compound inhibits ADAM17, blocking Notch signaling.
By following this comprehensive guide, researchers can effectively evaluate and validate the specificity of this compound in their unique cellular contexts, leading to more robust and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GI254023X | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. biozyme-inc.com [biozyme-inc.com]
- 9. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TAPI-2 Versus Endogenous TIMPs in Metalloproteinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of metalloproteinase inhibitors, understanding the nuanced differences between synthetic and endogenous options is paramount. This guide provides a detailed, objective comparison of TAPI-2, a broad-spectrum synthetic inhibitor, and the family of endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways to aid in the informed selection of inhibitory agents for research and therapeutic development.
Executive Summary
This compound is a hydroxamate-based small molecule inhibitor characterized by its broad-spectrum activity against both matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). In contrast, the four members of the TIMP family (TIMP-1, -2, -3, and -4) are larger protein inhibitors with distinct and often overlapping specificities for MMPs and, in some cases, ADAMs. While this compound offers the convenience of a synthetic agent, TIMPs exhibit complex biological functions beyond simple proteinase inhibition, including roles in cell signaling and growth. This guide will delve into these differences through quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and TIMPs against a panel of metalloproteinases is summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are compiled from various biochemical assays.
| Inhibitor | Target | Ki (nM) | IC50 (µM) |
| This compound | ADAM8 | 10,000[1] | |
| ADAM10 | 3,000[1] | ||
| ADAM12 | 100,000[1] | ||
| ADAM17 (TACE) | 120[1][2] | ||
| General MMPs | 20[3][4] | ||
| TIMP-1 | ADAM10 | ~0.1[5] | |
| TIMP-3 | ADAM17 (TACE) | - | - |
| ADAMTS-2 | 160 (with heparin), 602 (without heparin)[6] | ||
| ADAMTS-4 | Subnanomolar range[7] | ||
| ADAMTS-5 | Subnanomolar range[7] | ||
| N-TIMP-4 | ADAM17 (TACE) | Low nanomolar[8] | |
| TIMP-4 | MMP-1 | 0.019[9] | |
| MMP-2 | 0.003[9] | ||
| MMP-3 | 0.045[9] | ||
| MMP-7 | 0.008[9] | ||
| MMP-9 | 0.083[9] | ||
| MMP-26 | 0.0004[9] |
Note: The inhibitory activity can vary depending on the experimental conditions, substrate used, and the form of the enzyme (e.g., full-length vs. catalytic domain).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Determination of Inhibition Constants (Ki) and IC50 Values using a Quenched Fluorescent Substrate Assay
This method is widely used to determine the potency of inhibitors against purified metalloproteinases.
a. Materials:
-
Purified recombinant metalloproteinase (e.g., ADAM17, MMP-2)
-
Quenched fluorescent peptide substrate specific for the metalloproteinase
-
Inhibitor (this compound or TIMP) at various concentrations
-
Assay buffer (e.g., 20 mM Tris/HCl, pH 8.0, containing 20 mM NaCl, 1 mM CaCl2, and 0.05% Brij 35)[10]
-
96-well microplate reader with fluorescence detection
b. Protocol:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO for this compound, aqueous buffer for TIMPs).
-
In a 96-well plate, add a fixed concentration of the metalloproteinase to the assay buffer.
-
Add serial dilutions of the inhibitor to the wells containing the enzyme and pre-incubate for a specified time (e.g., 2 hours at 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.[10]
-
Initiate the enzymatic reaction by adding the quenched fluorescent peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
For IC50 determination, fit the data to a dose-response curve. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
For Ki determination, if the inhibitor is a tight-binding inhibitor, the data can be fitted to the Morrison equation to determine the apparent Ki (Kiapp). The true Ki can be calculated from the Kiapp using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Gelatin Zymography for Assessing MMP Inhibition
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound or TIMPs.
a. Materials:
-
Polyacrylamide gels containing gelatin (e.g., 10% polyacrylamide with 1 mg/mL gelatin)
-
Samples containing MMPs (e.g., cell culture supernatant)
-
Inhibitor (this compound or TIMP)
-
SDS-PAGE running buffer and electrophoresis equipment
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution and destaining solution
b. Protocol:
-
Incubate the samples containing MMPs with or without the inhibitor for a specified time.
-
Mix the samples with non-reducing SDS sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow the gelatinases to digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation will appear as clear bands against a blue background.
-
Quantify the intensity of the clear bands to determine the level of MMP activity. A reduction in the intensity of the bands in the presence of the inhibitor indicates inhibition.
Cell Viability and Proliferation Assays
These assays are used to assess the effects of this compound or TIMPs on cell viability and proliferation, which can be MMP-dependent or -independent.
a. Materials:
-
Cell line of interest (e.g., cancer cells, endothelial cells)
-
Cell culture medium and supplements
-
Inhibitor (this compound or TIMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., WST-1, resazurin)
-
96-well cell culture plates
-
Microplate reader
b. Protocol:
-
Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound dissolved in DMSO and diluted in medium).[3]
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and MMP-Independent Functions
A critical distinction between this compound and TIMPs lies in the latter's ability to exert biological effects independent of their metalloproteinase inhibitory function. TIMPs can interact with cell surface receptors and modulate intracellular signaling pathways, influencing processes like cell growth, apoptosis, and angiogenesis. This compound, as a synthetic small molecule, is primarily characterized by its direct enzymatic inhibition, although downstream effects on signaling pathways as a consequence of inhibiting sheddases have been reported.
This compound Signaling Interactions
This compound's primary mechanism of action is the direct inhibition of metalloproteinases. However, by inhibiting ADAM17 (TACE), it can indirectly affect signaling pathways that rely on the shedding of cell surface molecules. For instance, this compound has been shown to decrease the levels of Notch Intracellular Domain (NICD) and its downstream target HES-1, suggesting an impact on the Notch signaling pathway.[3]
TIMP Signaling Pathways
TIMPs have been shown to engage in direct cell signaling, often independent of their MMP inhibitory activity. This adds a layer of complexity to their biological roles.
TIMP-1 and TIMP-2 Signaling:
TIMP-1 and TIMP-2 can both activate Ras, a key GTPase in cell signaling, but through distinct pathways. TIMP-1 utilizes a tyrosine kinase (TYK)/mitogen-activated protein kinase (MAPK) pathway, while TIMP-2 signals through a protein kinase A (PKA)-mediated pathway.[11]
TIMP-2 and Integrin Signaling:
TIMP-2 can also bind to α3β1 integrin on the cell surface, leading to the inhibition of fibroblast growth factor-2 (FGF-2) induced signaling pathways. This interaction activates the tyrosine phosphatase SHP-1, which in turn inhibits the p42/44 MAPK pathway, ultimately suppressing endothelial cell mitogenesis.[12]
TIMP-3 and Receptor Interactions:
TIMP-3 exhibits unique interactions with cell surface receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Angiotensin II Receptor Type 2 (AT2R), through which it can modulate angiogenesis. Furthermore, its expression can be induced by Transforming Growth Factor-beta 1 (TGF-β1).[13]
Conclusion
The choice between this compound and endogenous TIMPs as metalloproteinase inhibitors is highly dependent on the specific research or therapeutic goal. This compound offers a broad-spectrum, synthetically accessible option for potent, direct inhibition of a range of MMPs and ADAMs. Its effects on signaling pathways are largely a secondary consequence of this inhibition.
Conversely, TIMPs represent a more complex regulatory system. While they are potent inhibitors of metalloproteinases, their diverse, MMP-independent signaling functions add a layer of biological complexity that must be considered. Their larger size and endogenous nature also present different challenges and opportunities for therapeutic development compared to small molecule inhibitors.
This guide provides a foundational understanding of the key differences between this compound and TIMPs. For specific applications, researchers are encouraged to consult the primary literature and conduct targeted experiments to determine the most suitable inhibitor for their needs.
References
- 1. This compound | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
- 5. The in vitro activity of ADAM-10 is inhibited by TIMP-1 and TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TIMP-3 inhibits the procollagen N-proteinase ADAMTS-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TIMP-3 is a potent inhibitor of aggrecanase 1 (ADAM-TS4) and aggrecanase 2 (ADAM-TS5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total conversion of tissue inhibitor of metalloproteinase (TIMP) for specific metalloproteinase targeting: fine-tuning TIMP-4 for optimal inhibition of tumor necrosis factor-{alpha}-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Both tissue inhibitors of metalloproteinases-1 (TIMP-1) and TIMP-2 activate Ras but through different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TIMP-2 disrupts FGF-2-induced downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology [frontiersin.org]
Assessing the Therapeutic Potential of TAPI-2 Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of TAPI-2 and its analogs. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways, this document aims to facilitate informed decisions in the pursuit of novel therapeutic agents.
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a notable inhibitory activity against Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1][2][3] ADAM17 plays a crucial role in the shedding of various cell surface proteins, including the precursors of inflammatory cytokines like TNF-α and ligands of the epidermal growth factor receptor (EGFR).[4][5] Dysregulation of ADAM17 activity is implicated in a range of diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target.
This guide focuses on this compound and its analogs, which are primarily hydroxamate-based inhibitors that chelate the active site zinc ion of these metalloproteinases.[6] The therapeutic potential of these compounds lies in their ability to modulate key signaling pathways, such as the Notch and EGFR pathways, thereby influencing cellular processes like proliferation, differentiation, and inflammation.[5][7]
Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and a selection of other TACE inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | MMPs (general) | IC50: 20 µM | [5] | |
| TACE (ADAM17) | Ki: 120 nM | [8][9] | ||
| ADAM8 | Ki: 10 µM | [2] | ||
| ADAM10 | Ki: 3 µM | [2] | ||
| ADAM12 | Ki: 100 µM | [2] | ||
| TAPI-1 | TACE (ADAM17) | - | [10] | |
| TMI-1 | TACE (ADAM17)/MMP | Dual Inhibitor | - | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below is a representative protocol for a common in vitro assay used to determine the inhibitory activity of compounds against ADAM17.
In Vitro ADAM17 Inhibition Assay using a FRET-based Substrate
This protocol describes the measurement of ADAM17 inhibition using a fluorescence resonance energy transfer (FRET) peptide substrate. The cleavage of the substrate by ADAM17 separates a fluorophore and a quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
FRET-based peptide substrate for ADAM17
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant ADAM17 to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the diluted ADAM17 enzyme solution to all wells except the blank controls (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the FRET substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair, typically every 1-2 minutes for a total of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound analogs and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: TACE (ADAM17) Signaling Pathways and Inhibition by this compound Analogs.
Caption: Workflow for In Vitro TACE Inhibition Assay.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced potency of the metalloprotease inhibitor this compound by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]
- 10. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TAPI-2: A Comprehensive Guide for Laboratory Professionals
TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-α-converting enzyme (TACE/ADAM17), is a valuable tool in biomedical research.[1] Proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
A summary of key quantitative and safety data for this compound is presented below to facilitate safe laboratory practices.
| Property | Value | Source |
| Molecular Weight | 415.53 g/mol | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Personal Protective Equipment | Lab coat, safety glasses, suitable gloves | --INVALID-LINK-- |
Step-by-Step this compound Disposal Protocol
Given the absence of specific disposal instructions from manufacturers, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[2][3] Adherence to the following procedures is crucial for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.[4]
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols.[3]
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a leak-proof, screw-cap container.[4] The container material should be compatible with the solvent used (e.g., glass for most organic solvents).[5]
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, ethanol), and the estimated concentration.
-
Ensure the container is securely closed at all times except when adding waste.[2]
-
-
Contaminated Materials:
2. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Never dispose of this compound down the drain or in the regular trash.[6]
This compound Mechanism of Action: Inhibition of TNF-α Signaling
This compound exerts its effects by inhibiting metalloproteinases, including TACE (ADAM17). TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound blocks the release of TNF-α, thereby modulating inflammatory and immune responses.[7]
Caption: this compound inhibits TACE (ADAM17), preventing the cleavage and release of soluble TNF-α.
Experimental Protocol: Cell Viability Assay with this compound
The following is a representative protocol for assessing the effect of this compound on cell viability in conjunction with another compound, such as 5-fluorouracil (B62378) (5-FU).[1]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as DMSO, to a concentration of 10 mM.[1]
-
Aliquot the stock solution and store it at -20°C for up to three months.
2. Cell Culture and Treatment:
-
Culture cells in an appropriate medium.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or a vehicle control for a specified period (e.g., 48 hours).[1]
3. Cell Seeding:
-
After the initial treatment, seed the cells into 96-well plates at a density of 3,000 cells per well.[1]
4. Co-treatment and Incubation:
-
Add increasing concentrations of a second compound (e.g., 5-FU) to the wells, both with and without this compound.[1]
-
Incubate the plates for 72 hours.[1]
5. Cell Viability Assessment (MTT Assay):
-
Add an MTT substrate solution to each well and incubate for 1 hour at 37°C.[1]
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[1]
-
Measure the optical density at 570 nm using a plate reader to determine relative cell viability.[1]
Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling TAPI-2
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with TAPI-2. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to safety is paramount. This includes a combination of engineering controls and personal protective equipment to minimize exposure and mitigate risks.
Engineering Controls:
The primary line of defense is to control airborne particles at the source.
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] If user operations generate dust, fume, or mist, ventilation is necessary to keep exposure to airborne contaminants below the exposure limit.[1]
-
Fume Hood: When handling the lyophilized solid or preparing solutions, all work should be conducted in a certified chemical fume hood. Empty containers may pose a fire risk and any residue should be evaporated under a fume hood.[1]
Personal Protective Equipment (PPE):
A standard set of PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Safety glasses are required.[1] For enhanced protection against splashes, consider using chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling powdered chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A lab coat must be worn to protect against contamination of personal clothing.[1]
-
Respiratory Protection: In situations where ventilation is inadequate or if there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely and effectively throughout the experimental process.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly closed container in a cool, well-ventilated area.[1]
-
Note that this compound is hygroscopic and sensitive to light; therefore, protect it from moisture and light.[1]
Preparation of Solutions:
-
All handling of the lyophilized solid and preparation of stock solutions must be performed in a chemical fume hood.
-
Avoid the formation and inhalation of dust.[1]
-
Solutions of this compound are often unstable and should be freshly prepared for experiments.[4] If storing, aliquot and freeze at -20°C; stock solutions may be stable for up to 3 months under these conditions.[5]
Handling During Experiments:
-
Always wear the full complement of required PPE.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the day.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]
-
Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and shoes, and wash them before reuse.[1]
-
Inhalation: Move the individual to fresh air and monitor their breathing.[1] If breathing is difficult, administer oxygen.[1] If breathing stops, provide artificial respiration.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Contact a local poison center and a physician.[1]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[1]
-
Use appropriate tools to carefully collect the spilled solid and place it in a suitable container for waste disposal.[1] Avoid generating dust.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all this compound solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3] |
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
